1-Octene
Description
This compound is an octene with an unsaturation C-1.
This compound is a natural product found in Hypericum androsaemum, Attalea speciosa, and Taxus canadensis with data available.
Structure
3D Structure
Properties
IUPAC Name |
oct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3H,1,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKAKUADMBZCLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16, Array | |
| Record name | 1-OCTENE | |
| Source | CAMEO Chemicals | |
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| Record name | 1-OCTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Source | PubChem | |
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Related CAS |
26746-84-9, 25068-25-1, 18602-27-2 | |
| Record name | 1-Octene, homopolymer, isotactic | |
| Source | CAS Common Chemistry | |
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| Record name | Poly-1-octene | |
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| Record name | 1-Octene, dimer | |
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DSSTOX Substance ID |
DTXSID6025804 | |
| Record name | 1-Octene | |
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Molecular Weight |
112.21 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-octene appears as a colorless liquid. Flash point 70 °F. Insoluble in water and less dense (at about 6 lb / gal) than water. Hence floats on water. Vapors are heavier than air and may settle in depressions. Reported to biodegrade very slowly. Used in organic synthesis, surfactants, and plasticizers., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, Petroleum-like aroma | |
| Record name | 1-OCTENE | |
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| Record name | 1-Octene | |
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| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
250.3 °F at 760 mmHg (USCG, 1999), 121.2 °C @ 760 mm Hg, 123 °C | |
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Flash Point |
70 °F (USCG, 1999), 10 °C, 70 °F (21 °C) (OPEN CUP), 10 °C c.c. | |
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Solubility |
Miscible with ethanol, ether, Miscible in ethanol; soluble in ethyl ether and acetone, In water, 4.1 mg/l @ 25 °C, 0.0041 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0004, Practically insoluble to insoluble, Slightly soluble (in ethanol) | |
| Record name | 1-OCTENE | |
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| Record name | 1-Octene | |
| Source | Human Metabolome Database (HMDB) | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | 1-Octene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2165/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.715 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7149 @ 20 °C/4 °C, Relative density (water = 1): 0.7, 0.718-0.722 | |
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| Record name | 1-Octene | |
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| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2165/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
3.87 (AIR= 1), Relative vapor density (air = 1): 3.9 | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Vapor Pressure |
17.4 [mmHg], 17.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2 | |
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Color/Form |
Colorless liquid | |
CAS No. |
111-66-0, 25377-83-7, 68527-00-4 | |
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| Record name | Octene | |
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Melting Point |
-151 °F (USCG, 1999), -101.7 °C, -102 °C | |
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Foundational & Exploratory
Technical Whitepaper: Physicochemical Profile of 1-Octene
Executive Summary
1-Octene (CAS: 111-66-0) serves as a critical linear alpha-olefin (LAO) intermediate in the synthesis of high-performance polymers, surfactants, and plasticizers.[1][2][3] Its utility is defined by the terminal double bond, which offers high reactivity for polymerization (LLDPE comonomer) and functionalization (hydroformylation).[1][2][3] This guide provides a rigorous analysis of its core physical properties—specifically boiling point and density—integrating thermodynamic data with practical experimental protocols.[1][2][3] Accurate characterization of these parameters is essential for designing robust separation processes, optimizing reactor residence times, and ensuring precise stoichiometry in drug development workflows.[1][2][3]
Molecular Architecture & Thermodynamics
This compound (
Structure-Property Relationship
The terminal unsaturation reduces the packing efficiency compared to n-octane, resulting in a lower melting point and density.[1][2][3] However, the London dispersion forces remain the dominant intermolecular interaction, governing its boiling point and viscosity.[1][2][3]
Figure 1: Causal link between this compound molecular structure and macroscopic physical properties.[1][2][3]
Critical Physical Properties[1][2][3][4][5]
Boiling Point & Vapor Pressure Profile
The standard boiling point of this compound is 121.2°C (394.4 K) at 101.3 kPa (1 atm).[1][2][3] However, in process chemistry, vacuum distillation is often required.[1][2][3] The vapor pressure temperature dependence is accurately modeled using the Antoine Equation.[1][2][3]
Antoine Equation (NIST Standards):
| Parameter | Value | Validity Range (K) | Source |
| A | 4.05752 | 318.04 – 395.37 | |
| B | 1353.486 | ||
| C | -60.386 |
Application Insight: When stripping this compound from reaction mixtures (e.g., Grubbs metathesis or hydroformylation), maintaining a vacuum of 50 mmHg (0.067 bar) lowers the boiling point to approximately 45°C , preventing thermal degradation of sensitive catalytic intermediates.[1][2][3]
Density & Thermal Expansion
This compound exhibits significant thermal expansion, a critical factor for sizing storage tanks and reactor headspaces.[1][2][3]
Standard Density:
Temperature Dependence:
The density (
| Temperature (°C) | Density (g/mL) | Relative Change |
| 10 | 0.723 | +1.1% |
| 20 | 0.715 | Ref |
| 30 | 0.707 | -1.1% |
| 40 | 0.699 | -2.2% |
| 50 | 0.690 | -3.5% |
Data derived from NOAA/CAMEO Chemicals standard liquid density tables.
Experimental Methodology: Verification Protocols
As a scientist, relying on literature values is insufficient for critical GMP synthesis. The following protocols ensure self-validating accuracy.
Protocol A: High-Precision Density Determination
Objective: Determine purity via density using an oscillating U-tube densitometer (e.g., Anton Paar DMA series).[1][2][3]
-
Calibration: Perform air/water check.[1][2][3] Water density must read
g/mL at 20°C.[1][2][3] -
Sample Prep: Filter this compound through a 0.45 µm PTFE syringe filter to remove particulates that cause dampening errors.[1][2][3]
-
Degassing: Sonicate sample for 5 minutes. Microbubbles are the primary source of error in LAO density measurements.[1][2][3]
-
Injection: Inject 2 mL into the cell, ensuring no bubbles are visible via the camera.
-
Equilibration: Allow temperature to stabilize to 20.00°C ± 0.01°C (Peltier control).
-
Validation: If the measured density deviates by >0.002 g/mL from 0.7149 g/mL, suspect contamination with octame isomers or non-volatiles.[1][2][3]
Protocol B: Isobaric Boiling Point Determination
Objective: Verify identity and volatility profile.[1][2][3]
Figure 2: Logic flow for isobaric boiling point verification.
Critical Step: this compound is flammable (Flash Point: 10°C).[1][2][3] All heating must be done via oil bath or heating mantle; never open flame.[1][2][3] Ensure the system is under a nitrogen blanket to prevent peroxide formation, which can shift boiling points and introduce safety hazards.[1][2][3]
Application Context in Drug Development
While this compound is rarely an API, it is a vital reagent in the synthesis of lipophilic tails for drug delivery systems.[1][2][3]
-
Solvent Selection: Its low density (0.715 g/mL) allows for rapid phase separation from aqueous layers (density ~1.0 g/mL) or chlorinated solvents (density >1.3 g/mL) during extraction.[1][2][3]
-
Azeotropic Drying: this compound forms azeotropes with polar solvents.[1][2][3] Understanding its boiling point allows researchers to use it to drive off water or alcohols during esterification reactions.[1][2][3]
-
Partitioning Modeling: The LogP (octanol-water partition coefficient) of ~4.57 makes it a model solvent for simulating cell membrane environments in partition studies.[1][2][3]
References
-
NIST Chemistry WebBook. this compound Thermochemical Data.[1][2][3] National Institute of Standards and Technology.[1][2][3] Link
-
CAMEO Chemicals. this compound Data Sheet. National Oceanic and Atmospheric Administration (NOAA).[1][2][3] Link[1][2][3]
-
PubChem. this compound Compound Summary. National Library of Medicine.[1][2][3] Link
-
ChemicalBook. this compound MSDS and Properties.Link[1][2][3]
Sources
Introduction: Defining a Keystone Alpha-Olefin
An In-Depth Technical Guide to 1-Octene: Properties, Synthesis, and Core Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
This compound is an organic compound classified as a higher alpha-olefin (HAO).[1] Its chemical structure is defined by an eight-carbon chain with a terminal double bond between the first and second carbon atoms, which endows the molecule with high reactivity and makes it a valuable intermediate in chemical synthesis.[1] The molecular formula for this compound is C₈H₁₆.[2][3][4][5][6][7][8] This colorless liquid is one of the most significant linear alpha-olefins used in industry, primarily for its role as a comonomer in the production of various forms of polyethylene.[1][5][7][9] Its incorporation into polymer chains allows for precise modification of material properties, such as flexibility and tear strength.[5][7] Beyond polymerization, this compound is a critical starting material for the synthesis of plasticizers, surfactants, and lubricants, underscoring its versatility and importance in the chemical industry.[8][9] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis routes to its primary applications and associated reaction mechanisms.
Chapter 1: Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its application in research and industrial processes. This compound is unambiguously identified by its CAS (Chemical Abstracts Service) number, which is 111-66-0 .[1][2][3][4][6][8]
Nomenclature and Identifiers
Physicochemical Data
The utility of this compound in various applications is dictated by its distinct physical and chemical properties. These quantitative data are summarized in the table below for ease of reference. The very low flash point, for instance, immediately signals the need for stringent safety protocols due to high flammability. Its near-insolubility in water and miscibility with organic solvents are critical considerations for reaction medium selection and extraction processes.
| Property | Value | Source(s) |
| Molecular Weight | 112.21 g/mol | [2][3][7][8] |
| Appearance | Clear, colorless liquid | [2][5][7][8] |
| Density | 0.715 g/cm³ at 20-25°C | [2][4][5][7] |
| Boiling Point | 121-123 °C (250-251 °F) at 760 mmHg | [2][4][5][6] |
| Melting Point | -101.7 °C (-151 °F) | [2][4][5][6] |
| Flash Point | 10-21 °C (50-70 °F) | [2][5][6][7] |
| Water Solubility | Insoluble (approx. 4.1 mg/L at 25°C) | [2][6][8] |
| Solubility in Organics | Miscible with ethanol, ether, acetone | [2][7][8] |
| Vapor Density | 3.9 (Air = 1) | [2][8] |
| Autoignition Temp. | 230-256 °C (446-493 °F) | [6][8] |
| Refractive Index | ~1.4087 at 20°C | [2] |
Chapter 2: Synthesis of this compound
The manufacturing and synthesis of this compound can be broadly categorized into large-scale industrial production, designed for efficiency and yield, and smaller-scale laboratory methods, which offer versatility and access for research purposes.
Industrial Production Methodologies
Industrially, this compound is most commonly produced via two primary routes: the oligomerization of ethylene and the Fischer-Tropsch synthesis.[1][4]
-
Ethylene Oligomerization: This is the most prevalent method, where ethylene (C₂H₄) molecules are catalytically combined to form longer-chain alpha-olefins.[1][4][9] Several commercial processes exist, often producing a distribution of different alpha-olefins.[1][4] However, highly selective processes have been developed to maximize the yield of this compound. For example, chromium-based catalyst systems are known to promote the selective tetramerization of ethylene (4 x C₂H₄ → 1 x C₈H₁₆).[7]
-
Fischer-Tropsch Synthesis: In this process, synthesis gas (a mixture of carbon monoxide and hydrogen) is converted into a range of hydrocarbons.[1][4] While this method produces a broad spectrum of products, this compound can be isolated from the C₈ hydrocarbon fraction through purification.[1][4] Sasol is a notable company that utilizes this technology to isolate this compound.[1][4]
Caption: Industrial production pathways for this compound.
Laboratory-Scale Synthesis Protocols
In a laboratory setting, classic organic reactions are employed to synthesize this compound from readily available precursors. The choice of method often depends on the desired purity, scale, and available starting materials.
Protocol 2.2.1: Dehydrohalogenation of 1-Bromooctane
This method proceeds via an E2 (bimolecular elimination) mechanism, which is favored for primary alkyl halides like 1-bromooctane when a strong, sterically unhindered base is used.[7]
Methodology:
-
Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
In the flask, dissolve potassium hydroxide (KOH) in ethanol to create a concentrated alcoholic KOH solution.
-
Add 1-bromooctane to the flask dropwise while stirring.
-
Heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion. The hydroxide ion acts as a base, abstracting a proton from the beta-carbon, while the bromide ion is eliminated simultaneously, forming the double bond.
-
After cooling, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the product with a non-polar organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then brine to remove impurities.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent via rotary evaporation.
-
Purify the resulting crude this compound by fractional distillation.
Protocol 2.2.2: Dehydration of 1-Octanol
This acid-catalyzed elimination reaction removes a molecule of water from 1-octanol to form an alkene.[7] The choice of catalyst is crucial for selectivity.
Methodology:
-
Place 1-octanol in a distillation apparatus fitted with a dropping funnel.
-
Carefully add a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid, to the flask. Causality Note: While effective, strong mineral acids can promote isomerization to more stable internal alkenes (e.g., 2-octene) according to Zaitsev's rule. For higher selectivity towards the terminal alkene (this compound), a solid-phase catalyst like activated alumina (Al₂O₃) heated to high temperatures (250-400°C) is superior as it favors the Hofmann elimination pathway.[7]
-
Heat the mixture. The this compound and water will co-distill as they are formed.
-
Collect the distillate in a flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Separate the organic layer, dry it with an anhydrous salt, and purify by fractional distillation.
Caption: Comparison of laboratory synthesis routes for this compound.
Chapter 3: Core Applications and Chemical Reactivity
The terminal double bond in this compound is the locus of its chemical reactivity, making it a valuable building block for polymers and fine chemicals.
Comonomer in Polyethylene Production
The largest industrial application of this compound is as a comonomer in the production of polyethylene.[1][5] It is particularly crucial in manufacturing linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE).[5][7]
Mechanism of Action: During polymerization with ethylene, using either Ziegler-Natta or metallocene catalysts, this compound is incorporated into the growing polymer chain.[7] This introduces a short hexyl (-C₆H₁₃) branch onto the polyethylene backbone. The presence of these branches disrupts the regular, linear packing of the polymer chains. This disruption is the causal factor behind the modified properties of the resulting polymer: it lowers the crystallinity and density, which in turn increases flexibility, tear resistance, and impact strength.[5][7][10] LLDPE may contain 8-10% this compound, while HDPE typically uses 2-4%.[1]
Caption: Copolymerization of ethylene and this compound.
Intermediate for Plasticizers and Surfactants
This compound is a key precursor in the synthesis of C9 aldehydes and alcohols via hydroformylation, also known as the oxo process.[1]
Protocol 3.2.1: Hydroformylation of this compound to Nonanal
This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond.
Methodology:
-
The reaction is carried out in a high-pressure reactor (autoclave).
-
This compound is charged into the reactor along with a suitable solvent and a catalyst. Causality Note: The catalyst is typically a cobalt or rhodium complex. Rhodium-based catalysts are more active and operate under milder conditions, offering higher selectivity for the desired linear aldehyde (nonanal) over its branched isomer.
-
The reactor is pressurized with synthesis gas (a mixture of CO and H₂).
-
The mixture is heated to the target temperature. The reaction is exothermic and requires careful temperature control.
-
After the reaction, the catalyst is separated, and the product, primarily nonanal, is purified by distillation.
The resulting nonanal is a versatile intermediate:
-
Hydrogenation of nonanal yields 1-nonanol, a fatty alcohol used in the production of plasticizers.[1]
-
Oxidation of nonanal yields nonanoic acid, which is used in the synthesis of synthetic lubricants and surfactants.[1][5]
Caption: Synthesis pathway from this compound to key derivatives.
Chapter 4: Safety, Handling, and Storage
This compound is a flammable liquid and requires careful handling to mitigate risks.[2][6][7]
-
Flammability: With a low flash point, this compound vapors can form explosive mixtures with air.[2] All ignition sources (sparks, open flames, hot surfaces) must be eliminated from handling and storage areas.[6] Equipment must be properly grounded to prevent static discharge.[6]
-
Health Hazards: Vapors may cause mild irritation to the respiratory tract. Direct contact with the liquid can cause skin irritation.
-
Personal Protective Equipment (PPE): When handling this compound, personnel should wear chemical-resistant gloves, safety glasses or goggles, and a lab coat. In areas with poor ventilation, respiratory protection may be necessary.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[2] Containers should be tightly sealed to prevent the escape of vapors.
-
Spill Response: In case of a spill, eliminate all ignition sources. Absorb the spill with a non-combustible material like sand or dry earth and place it in a sealed container for disposal.[6]
Conclusion
This compound (CAS No. 111-66-0) is a cornerstone of the modern petrochemical industry. Its unique identity as a linear alpha-olefin with the formula C₈H₁₆ provides the reactivity needed for its two primary roles. As a comonomer, it is indispensable for tuning the physical properties of polyethylene, enabling the production of high-performance plastics. As a chemical intermediate, it serves as the gateway to C9 alcohols and acids, which are fundamental to the manufacturing of plasticizers, lubricants, and surfactants. A thorough understanding of its properties, synthesis pathways, and reaction mechanisms is essential for any scientist or engineer working in polymer science, organic synthesis, or materials development.
References
-
This compound - chemeurope.com. (n.d.). Chemeurope.com. Retrieved January 31, 2026, from [Link]
-
This compound - Grokipedia. (n.d.). Grokipedia. Retrieved January 31, 2026, from [Link]
-
This compound | C8H16 | CID 8125 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
This compound - Wikipedia. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]
- Process for producing this compound - Google Patents. (1992). Google Patents.
-
Synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium( iv ) complexes activated by methyaluminoxane. (2022). RSC Advances. Retrieved January 31, 2026, from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. This compound | 111-66-0 [chemicalbook.com]
- 4. This compound [chemeurope.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. This compound | C8H16 | CID 8125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WO1992010450A1 - Process for producing this compound - Google Patents [patents.google.com]
- 10. Synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium( iv ) complexes activated by methyaluminoxane - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00165A [pubs.rsc.org]
thermochemical data for 1-octene
Thermochemical Profile & Application Guide: 1-Octene ( )
Executive Summary
This compound (CAS: 111-66-0) is a linear alpha-olefin (LAO) serving as a critical intermediate in the synthesis of surfactants, plasticizers, and polyethylene comonomers (LLDPE/HDPE). In pharmaceutical and fine chemical contexts, it functions as a lipophilic building block for alkylated aromatics and a substrate for hydroformylation to C9 aldehydes (nonanal).
This technical guide aggregates critically evaluated thermochemical data, phase equilibrium parameters, and reaction thermodynamics. It provides a validated experimental protocol for combustion calorimetry of volatile olefins, addressing the specific challenges of evaporation loss during mass determination.
Molecular Thermodynamics & Structural Properties[1][2]
The thermodynamic behavior of this compound is governed by its terminal double bond and flexible hexyl chain. The terminal unsaturation introduces a dipole moment (
Thermochemical Property Network
The following diagram illustrates the interdependencies between this compound's structural features and its macroscopic thermal properties.
Figure 1: Interdependency of this compound thermochemical properties. Structural attributes directly influence energetic baselines (
Critical Thermochemical Parameters
The data below represents critically evaluated values from NIST and recent calorimetric studies. All values are at Standard Ambient Temperature and Pressure (SATP: 298.15 K, 100 kPa) unless otherwise noted.
Standard State Data
| Property | Symbol | Value | Unit | Uncertainty | Source |
| Enthalpy of Formation (Liquid) | -121.80 | kJ/mol | NIST [1] | ||
| Enthalpy of Formation (Gas) | -82.93 | kJ/mol | - | NIST [1] | |
| Enthalpy of Combustion (Liquid) | -5312.90 | kJ/mol | NIST [2] | ||
| Molar Entropy (Liquid) | 360.45 | J/(mol[1][2]·K) | - | McCullough et al. [3] | |
| Heat Capacity (Liquid) | 241.21 | J/(mol[1][2]·K) | - | NIST [1] | |
| Enthalpy of Vaporization | 40.30 | kJ/mol | NIST [1] |
Phase Equilibrium & Critical Properties[1][2][3]
| Property | Symbol | Value | Unit | Notes |
| Boiling Point | 394.4 | K | 121.2 °C | |
| Melting Point | 171.5 | K | -101.7 °C | |
| Critical Temperature | 566.6 | K | - | |
| Critical Pressure | 26.8 | bar | 2680 kPa | |
| Critical Density | 2.1 | mol/L | ~235 kg/m ³ |
Vapor Pressure Dynamics (Antoine Equation)
For the temperature range 318 K to 395 K , the vapor pressure (
Experimental Methodology: Combustion Calorimetry of Volatile Olefins
Measuring the energy of combustion for this compound presents a specific challenge: volatility . Standard open-cup methods lead to mass loss via evaporation between weighing and ignition, introducing significant error. The following protocol utilizes a Micro-Encapsulation Technique to ensure self-validating mass integrity.
Protocol: Polyester Film Encapsulation Method[1][2]
Objective: Determine
Materials:
-
Isoperibol Oxygen Bomb Calorimeter.
-
Polyester film (Mylar), thickness 0.025 mm.
-
High-purity Oxygen (3.0 MPa).
-
This compound (>99.5% purity).[3]
Workflow:
-
Capsule Fabrication: Cut a polyester film strip and heat-seal edges to form a small sachet (approx. 20 mg mass). Leave one narrow opening.
-
Massing (Tare): Weigh the empty sachet (
) on a microbalance ( ). -
Loading: Inject approx. 0.3 g of this compound into the sachet using a gas-tight syringe.
-
Sealing: Immediately heat-seal the final opening.
-
Validation (The "Leak Check"): Weigh the sealed sachet (
). Wait 10 minutes. Weigh again. Criterion: If , the seal is defective; discard sample. -
Combustion: Place capsule in the platinum crucible. Thread the cotton fuse under the capsule (not inside). Pressurize bomb to 3.0 MPa
. -
Correction: The total heat
includes the combustion of the film. Note: must be predetermined (typically ~22,900 J/g).
Figure 2: Self-validating encapsulation protocol for volatile liquid calorimetry. The stability check step is critical for ensuring mass accuracy.
Applications in Drug Development & Synthesis
This compound is not just a polymer precursor; it is a vital C8 synthon. Its thermodynamic profile is essential for modeling reaction kinetics and safety in scale-up.
Case Study: Hydroformylation to Nonanal
The conversion of this compound to nonanal (aldehyde C-9) is a key step in synthesizing fatty amines and alcohols used in drug delivery lipids.
Reaction:
Thermodynamic Feasibility Analysis:
Using the data gathered, we can estimate the reaction enthalpy (
- [1]
-
(Estimated via
)
Insight: The reaction is strongly exothermic (~139 kJ/mol). For a batch reactor processing 100 kg of this compound, this releases approx. 124 MJ of energy. Efficient heat removal is critical to prevent catalyst deactivation or isomerization to internal octenes.
Figure 3: Energy profile for the hydroformylation of this compound. The significant exothermicity drives the reaction but necessitates rigorous thermal management.
Safety & Stability Profile
-
Flash Point: 10 °C (Closed Cup) - Highly Flammable.
-
Autoignition Temperature: 230 °C.
-
Peroxide Formation: Like many alpha-olefins, this compound can form peroxides upon prolonged exposure to air. Distillation of old samples without peroxide testing is hazardous.
-
Storage: Store under nitrogen blanket to prevent oxidation and moisture absorption.
References
-
NIST Chemistry WebBook, SRD 69. this compound Thermochemical Data. National Institute of Standards and Technology.[4][5] [Link][5]
- Prosen, E.J., & Rossini, F.D. (1946). Heats of formation, hydrogenation, and combustion of the monoolefin hydrocarbons through the hexenes, and of the higher 1-alkenes, in the liquid state at 25 C.
-
McCullough, J.P., Finke, H.L., et al. (1957). Low temperature calorimetric studies of seven 1-olefins: effect of orientational disorder in the solid state. Journal of Physical Chemistry. [Link]
- Forziati, A.F., Camin, D.L., & Rossini, F.D. (1950). Density, refractive index, boiling point, and vapor pressure of eight monoolefin (1-alkene), six pentadiene, and two cyclomonoolefin hydrocarbons.
-
Joback, K.G., & Reid, R.C. (1987). Estimation of pure-component properties from group-contributions.[2] Chemical Engineering Communications. (Source for Nonanal estimation).
Sources
- 1. Nonanal (CAS 124-19-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound (CAS 111-66-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonanal [webbook.nist.gov]
- 5. Nonanal [webbook.nist.gov]
Environmental Fate & Transport of 1-Octene: A Mechanistic Technical Guide
Executive Summary
1-Octene (
Upon release, the primary environmental sink is the atmosphere , where this compound undergoes rapid photo-oxidation with hydroxyl radicals (
Part 1: Physicochemical Profiling
The environmental behavior of this compound is predictable through its core thermodynamic properties. The following parameters dictate its compartmentalization.
Table 1: Key Physicochemical Parameters
| Parameter | Value (approx.) | Environmental Implication |
| Molecular Structure | Terminal double bond is the primary site for oxidative attack. | |
| Molecular Weight | 112.21 g/mol | Facilitates transport across biological membranes. |
| Water Solubility | 4.1 mg/L (at 25°C) | Practically insoluble; limits bioavailability in water column but drives surface film formation. |
| Vapor Pressure | 17.4 mmHg (at 25°C) | High volatility; rapid evaporation from dry surfaces. |
| Henry’s Law Constant | Critical Driver: Indicates rapid volatilization from moist soil and water bodies. | |
| Log | 4.57 | High potential for bioaccumulation; partitions strongly into lipid phases and organic carbon. |
| Log | ~2.7 (Est. | Moderate adsorption to soil/sediment; mobility is retarded by organic matter. |
Part 2: Atmospheric Fate (The Primary Sink)
The atmosphere is the ultimate reservoir for this compound released into the environment. The terminal alkene group is highly susceptible to electrophilic addition by atmospheric oxidants.
Mechanism: Hydroxyl Radical Oxidation
The dominant removal pathway is the reaction with photochemically produced hydroxyl radicals (
-
Addition:
adds to the C1 or C2 position of the double bond, forming a -hydroxyalkyl radical. -
Peroxy Radical Formation: The alkyl radical reacts instantaneously with
to form a -hydroxyperoxy radical. -
NO Reaction: In the presence of
, the peroxy radical converts to an alkoxy radical. -
Fate of Alkoxy Radical:
-
Scission (Decomposition): Cleavage of the C1-C2 bond yields Heptanal (major product) and Formaldehyde .
-
Isomerization: 1,5-H shift leads to functionalized products like 4-hydroxyhexanal .
-
DOT Diagram 1: Atmospheric Oxidation Pathway
The following diagram illustrates the divergent pathways determined by Aschmann et al. (2010).
Caption: Mechanistic pathway of this compound oxidation by hydroxyl radicals, leading to aldehyde formation (Aschmann et al., 2010).
Part 3: Aquatic and Terrestrial Fate
While atmospheric oxidation is the sink, local spills or discharges require analysis of water and soil compartments.
Volatilization (The Dominant Physical Process)
With a Henry's Law constant of
-
Model River (1m deep): Half-life is approximately 1–3 hours .
-
Model Lake: Half-life is approximately 3–5 days (limited by diffusion).
-
Implication: In open systems, volatilization outcompetes biodegradation and hydrolysis.
Adsorption (The Retarding Factor)
In soil, the
-
Organic Carbon Interaction: this compound partitions into soil organic matter, retarding its leaching into groundwater.
-
Bioavailability: Adsorbed fractions are less available for microbial degradation, potentially extending persistence in sediment compared to the water column.
Biodegradation
This compound is readily biodegradable in principle, as linear hydrocarbons are preferred substrates for monooxygenase enzymes. However, standard tests often yield variable results due to volatility losses rather than recalcitrance.
-
Aerobic: Rapid degradation expected if volatilization is prevented.
-
Anaerobic: Slower; methanogenic degradation is possible but thermodynamically less favorable.
DOT Diagram 2: Environmental Compartmentalization Logic
Caption: Fugacity-driven transport logic showing volatilization as the primary vector from water/soil to the atmosphere.
Part 4: Ecotoxicological Implications
The toxicity of this compound is consistent with non-polar narcosis (baseline toxicity). The molecule partitions into biological membranes, disrupting fluidity and function.
-
Acute Toxicity: Generally limited by water solubility.
-
Daphnia magna and Fish (
): Values are typically in the range of 1–10 mg/L (often extrapolated from C8 alkene categories). -
Solubility Cutoff: Since the solubility is ~4.1 mg/L, toxic effects are often observed only at or near saturation.
-
-
Bioaccumulation: With a log
of 4.57, this compound has a high potential to bioconcentrate ( estimated ~600–1000). However, rapid metabolism and depuration in higher organisms often mitigate this risk compared to persistent organic pollutants (POPs).
Part 5: Experimental Protocols (Self-Validating)
Protocol 1: Modified OECD 301F (Manometric Respirometry) for Volatile Substances
Standard biodegradation tests often fail for this compound due to evaporative loss, not lack of biodegradability. This protocol corrects for that.
Objective: Determine aerobic biodegradability while maintaining mass balance.
Methodology:
-
System Setup: Use a closed respirometer (e.g., OxiTop® or equivalent) with pressure sensors.
-
Medium: Mineral salts medium (OECD 301 recipe).
-
Inoculum: Activated sludge from a WWTP treating predominantly domestic sewage (30 mg/L suspended solids).
-
Test Substance Addition:
-
Do not bubble air.
-
Add this compound directly to the liquid phase using a high-precision syringe to achieve ~100 mg/L ThOD (Theoretical Oxygen Demand).
-
Critical Step: Minimize headspace volume to <30% of total bottle volume to reduce the fraction of this compound in the gas phase.
-
-
Control: Run a "Volatile Control" (sterile water + this compound) to quantify abiotic leakage/adsorption.
-
Calculation:
-
Measure
consumption via pressure drop (CO2 is absorbed by NaOH pellets in a trap). - .
-
-
Validation: The sterile volatile control must show negligible pressure drop. If pressure drops in the sterile control, the system is leaking.
Protocol 2: Determination of Henry's Law Constant (EPICS Method)
Equilibrium Partitioning in Closed Systems (EPICS) is preferred over direct measurement for hydrophobic volatiles.
Methodology:
-
Preparation: Prepare two sealed serum bottles with different liquid-to-headspace ratios (e.g.,
, in 120 mL bottles). -
Dosing: Inject an identical mass of this compound into both bottles.
-
Equilibration: Shake at constant temperature (25°C) for 24 hours.
-
Analysis: Sample the headspace gas of both bottles using GC-FID.
-
Calculation:
Where is the headspace concentration (GC peak area). -
Self-Validation: The calculated
should be consistent across varying volume ratios.
References
-
Aschmann, S. M., Tuazon, E. C., Arey, J., & Atkinson, R. (2010). Products and Mechanisms of the Gas-Phase Reactions of OH Radicals with this compound and 7-Tetradecene in the Presence of NO.[1] Environmental Science & Technology.[1] [Link]
-
PubChem. this compound (Compound) - Safety and Hazards. National Library of Medicine. [Link]
-
OECD. Test No. 301: Ready Biodegradability.[2][3] OECD Guidelines for the Testing of Chemicals.[4][5] [Link]
-
EPA. Estimation Programs Interface (EPI) Suite™. United States Environmental Protection Agency. [Link]
-
ECHA. Registration Dossier - this compound. European Chemicals Agency. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 4. petroleumhpv.org [petroleumhpv.org]
- 5. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
1-Octene: A Mechanistic Compendium for Industrial & Pharmaceutical Synthesis
Executive Summary
1-Octene (
This technical guide deconstructs the reaction mechanisms of this compound, moving beyond basic organic chemistry to explore the catalytic cycles, kinetic dependencies, and stereochemical outcomes that drive industrial and research applications.
Electronic Structure & Reactivity Profile
The reactivity of this compound is defined by its terminal vinyl group. Unlike internal olefins, the
| Parameter | Value/Description | Implication for Reactivity |
| Hybridization | Planar geometry allows facile coordination to metal centers (Rh, Ti, Pd). | |
| Sterics | Monosubstituted | High susceptibility to nucleophilic attack and catalyst binding compared to internal octenes. |
| HOMO | Nucleophilic character; reacts readily with electrophiles (e.g., | |
| LUMO | Electrophilic character (activated by metal back-bonding); accepts electron density from low-valent metals. |
Hydroformylation: The C9 Aldehyde Gateway
Industrial Relevance: Production of nonanal and
Rhodium-catalyzed hydroformylation is the gold standard for converting this compound to nonanal. The critical challenge is controlling regioselectivity to favor the linear (
Mechanism: Rhodium-Catalyzed Cycle
The active species is typically a hydrido-carbonyl-rhodium complex,
-
Ligand Dissociation: Generation of the coordinatively unsaturated 16e⁻ species.
-
Alkene Coordination: this compound binds to Rh via the
-system. -
Hydride Insertion (Rate Determining for Regioselectivity):
-
Anti-Markovnikov insertion leads to the linear alkyl-Rh intermediate (desired).
-
Markovnikov insertion leads to the branched intermediate.
-
Insight: Bulky ligands like Xantphos enforce a bite angle (~111°) that sterically disfavors the branched path.
-
-
CO Insertion: Migratory insertion of CO forms an acyl-Rh species.
-
Oxidative Addition:
adds to the metal center. -
Reductive Elimination: Release of nonanal and regeneration of the catalyst.
Experimental Protocol: Rh-Xantphos Hydroformylation
-
Catalyst:
(0.1 mol%) -
Ligand: Xantphos (0.5 mol%)
-
Conditions: 80°C, 20 bar syngas (
1:1), Toluene solvent. -
Procedure:
-
Charge autoclave with Rh precursor, ligand, and this compound under inert atmosphere.
-
Pressurize with syngas.
-
Stir at 80°C for 4 hours.
-
Analyze regioselectivity (
ratio) via GC-FID. Expect with Xantphos.
-
Figure 1: Catalytic cycle for Rh-mediated hydroformylation of this compound favoring linear aldehyde formation.
Coordination Polymerization: The LLDPE Mechanism
Industrial Relevance: this compound is the premium comonomer for Linear Low-Density Polyethylene (LLDPE), providing superior tear resistance and optical properties compared to 1-butene or 1-hexene.
Mechanism: Cossee-Arlman Coordination-Insertion
The polymerization proceeds via a transition metal catalyst (Ziegler-Natta or Metallocene/MAO). The mechanism is strictly anionic coordination .
-
Activation: The precatalyst (e.g.,
) is alkylated by Methylaluminoxane (MAO) to form the cationic active site . -
Coordination: this compound coordinates to the vacant site on the Zr cation.
-
Migratory Insertion: The polymer chain (R) migrates to the coordinated olefin, forming a new C-C bond and extending the chain by one unit. This creates a new vacant site for the next monomer (ethylene or octene).
-
Termination:
-hydride elimination or transfer to aluminum (rare in high-MW synthesis).
Key Insight: The incorporation rate of this compound is lower than ethylene due to steric bulk. "Bridged" metallocene catalysts (e.g., ansa-zirconocenes) are used to open the aperture of the active site, increasing this compound incorporation.
Oxidative Functionalization for Pharma Intermediates
While this compound itself is rarely the API, its oxidative derivatives are ubiquitous in lipid synthesis and fine chemicals.
A. Wacker Oxidation (Synthesis of 2-Octanone)
This process converts this compound into a methyl ketone (2-octanone), a precursor for pharmaceutical side chains.
-
Catalyst System:
/ / / . -
Regioselectivity: Markovnikov addition of water yields the ketone at the C2 position.
Mechanism Steps:
-
Coordination:
exchanges for this compound. -
Nucleophilic Attack: Water attacks the coordinated alkene at the more substituted carbon (C2) from the face opposite the metal (trans-hydroxypalladation).
- -Hydride Elimination: Forms the enol complex.[1]
-
Tautomerization: Enol rearranges to 2-octanone.
-
Re-oxidation:
is oxidized back to by , which is in turn regenerated by .
B. Epoxidation (Prilezhaev Reaction)
Epoxides are versatile electrophiles for coupling reactions. The reaction with m-CPBA (meta-chloroperoxybenzoic acid) is stereospecific (syn-addition).
Protocol:
-
Dissolve this compound (10 mmol) in DCM (
). -
Add m-CPBA (11 mmol) slowly to prevent exotherm.
-
Stir 4h. The "Butterfly" transition state ensures concerted oxygen transfer.
-
Quench with saturated
to remove m-chlorobenzoic acid byproduct.
Figure 2: The Wacker oxidation cycle converting this compound to 2-octanone via Pd(II)/Cu(II) redox coupling.
Advanced Functionalization: Olefin Metathesis
Cross-metathesis (CM) allows the coupling of this compound with functionalized alkenes (e.g., acrylates) to create long-chain esters used in drug delivery systems.
Catalyst: Grubbs II (Ruthenium N-heterocyclic carbene). Mechanism: Chauvin Mechanism.[2]
-
[2+2] Cycloaddition: this compound reacts with Ru=C species to form a metallacyclobutane.
-
Cycloreversion: The ring opens to release ethylene (volatile driving force) and a new Ru-alkylidene.
-
Cross-Coupling: The new Ru-species reacts with the functional partner (e.g., methyl acrylate).
Self-Validation Check: To ensure high CM yields over self-metathesis (homodimerization), use this compound in excess (Type I olefin) and the functional partner as the limiting reagent (Type II olefin).
References
-
Rhodium-Catalyzed Hydroformylation Kinetics: Vertex AI Search Result 1.1: Kinetics of rhodium-catalyzed hydroformylation of this compound. Available at:
-
Wacker Oxidation Mechanism: Vertex AI Search Result 1.5: Wacker Oxidation - Chemistry LibreTexts. Available at:
-
Epoxidation with m-CPBA: Vertex AI Search Result 1.11: The Mechanism of Epoxidation of Alkenes With m-CPBA. Available at:
-
Grubbs Cross-Metathesis: Vertex AI Search Result 1.4: Grubbs cross-metathesis pathway for a scalable synthesis of γ-keto-α,β-unsaturated esters. Available at:
-
Ziegler-Natta Polymerization: Vertex AI Search Result 1.21: Ziegler-Natta Polymerizations. Available at:
Sources
The Evolution of Selectivity: A Technical Overview of 1-Octene Synthesis
Executive Summary
For decades, the production of 1-octene—a critical comonomer for Linear Low-Density Polyethylene (LLDPE)—was dictated by statistical probability rather than chemical precision. Early methods relied on "full-range" oligomerization, producing a soup of chain lengths (C4–C30+) governed by the Schulz-Flory distribution. While effective for bulk markets, this lack of selectivity created massive separation inefficiencies.
This guide analyzes the paradigm shift from these non-selective legacy processes to the modern era of "On-Purpose" Synthesis . We will dissect the mechanistic breakthroughs in Chromium-catalyzed ethylene tetramerization (the "Holy Grail" of LAO synthesis) and evaluate alternative routes like butadiene telomerization. This text is designed for researchers who require a granular understanding of the catalytic cycles, ligand architectures, and process constraints that define this compound production today.
Part 1: The Non-Selective Era (Legacy Processes)
Before the 2000s, this compound was primarily a byproduct.[1] The dominant technologies—Ziegler-Natta oligomerization (Al-alkyl growth) and the Shell Higher Olefin Process (SHOP)—operate on a chain-growth mechanism where the catalyst cannot inherently distinguish between making a C8 or a C10 chain.
The Shell Higher Olefin Process (SHOP)
Commercialized in 1977, SHOP remains a masterpiece of process engineering, utilizing a nickel-chelate catalyst. However, it is not an on-purpose this compound method; it is a full-range method that relies on a complex post-reaction workup to balance the product slate.
-
Catalyst: Nickel(II) chelate with a P-O chelate ligand (e.g., diphenylphosphinoacetic acid).
-
Solvent System: 1,4-butanediol (polar) allows for biphasic separation from the non-polar alpha-olefins.
-
Mechanism: Hydride Elimination/Re-insertion (Cossee-Arlman type).
The SHOP Loop (Diagram 1):
The genius of SHOP is not the synthesis, but the recycling. Unwanted light (
Figure 1: The Shell Higher Olefin Process (SHOP). Note the complex recycle loop required to valorize non-C8 fractions.
Part 2: The Scientific Core – Selective Tetramerization
The industry's "Holy Grail" was to bypass the Schulz-Flory distribution and selectively trimerize (to C6) or tetramerize (to C8) ethylene.
The Sasol Breakthrough (2004)
The pivot point in history was the discovery by Bollmann et al. (Sasol) of a Chromium-based system capable of ethylene tetramerization with >70% selectivity for this compound. This was a deviation from standard Ziegler chemistry, relying instead on a metallacycle mechanism.
The Catalyst System
To replicate or understand this chemistry, one must control three components:
-
Metal Center: Chromium (III) precursor (e.g., Cr(acac)₃).[2]
-
Ligand: Diphosphinoamine (PNP) ligands.[3][4] The specific architecture is (R₂P)₂N(R').
-
Critical Insight: The substituent on the Nitrogen (R') controls the bite angle and steric bulk. An isopropyl group (iPr) favors tetramerization (C8), whereas a methyl group often shifts selectivity toward trimerization (C6).
-
-
Activator: Modified Methylaluminoxane (MMAO). High Al:Cr ratios (often >300:1) are required to alkylate the chromium and abstract a ligand to open the coordination site.
The Metallacycle Mechanism
Unlike the Cossee-Arlman mechanism (stepwise insertion into a metal-carbon bond), selective tetramerization proceeds via oxidative coupling and reductive elimination in a redox cycle between Cr(I) and Cr(III).
-
Coordination: Two ethylene molecules coordinate to Cr(I).
-
Oxidative Coupling: Formation of a Chromacyclopentane (Cr(III) species).[5]
-
Insertion: Ethylene inserts to form Chromacycloheptane (7-membered ring).
-
The Fork in the Road:
-
Reductive Elimination: The ring collapses, releasing this compound and regenerating the Cr(I) species.
Figure 2: The Metallacycle Mechanism. The stability of the Chromacyclononane intermediate (green) is the determining factor for this compound selectivity.
Part 3: Alternative Pathways (Telomerization)
While tetramerization uses C2 (ethylene), Telomerization utilizes C4 (butadiene), a byproduct of steam cracking. This method, developed by Dow and Kuraray, is chemically elegant but feedstock-dependent.
-
Chemistry: Palladium-catalyzed dimerization of 1,3-butadiene with methanol.
-
The Challenge: The initial product is not this compound, but a methoxy-substituted derivative. It requires a 3-step sequence.
Protocol Overview:
-
Telomerization: Butadiene + MeOH
1-methoxy-2,7-octadiene (MOD).[10][11][12][13][14] -
Hydrogenation: MOD + H₂
1-methoxy-octane. -
Crack/Elimination: 1-methoxy-octane
this compound + MeOH (Recycled).[10]
Part 4: Comparative Analysis
For a researcher selecting a synthesis route, the choice depends on feedstock availability and purity requirements.
| Feature | SHOP (Shell) | Tetramerization (Sasol) | Telomerization (Dow) |
| Primary Feedstock | Ethylene | Ethylene | 1,3-Butadiene |
| Catalyst Metal | Nickel (Ni) | Chromium (Cr) | Palladium (Pd) |
| Selectivity (C8) | Low (<15% per pass) | High (>70%) | High (via multistep) |
| Mechanism | Hydride Insertion | Metallacycle (Redox) | Telomerization |
| Key Impurity | Internal olefins | Hexene, Polymer (fouling) | Oxygenates |
| Process Intensity | High (Recycle loops) | Medium (Polymer fouling risk) | High (3 distinct reaction steps) |
Part 5: Representative Experimental Protocol
Method: Ethylene Tetramerization (Lab Scale) Context: This protocol is adapted from the seminal works of Bollmann et al. and subsequent optimization studies. It assumes a high-pressure reactor setup.
Reagents & Preparation
-
Precursor: Cr(acac)₃ (Chromium(III) acetylacetonate).
-
Ligand: (Ph₂P)₂N(iPr) (Bis(diphenylphosphino)isopropylamine).
-
Activator: MMAO-3A (7 wt% Al in heptane).
-
Solvent: Anhydrous Toluene (dried over Na/Benzophenone).
-
Gas: Polymer-grade Ethylene (99.95%).
Step-by-Step Procedure
-
Catalyst Pre-activation:
-
In a glovebox (Ar atmosphere), dissolve Cr(acac)₃ (10 µmol) and the PNP ligand (12 µmol) in 10 mL of toluene.
-
Stir for 5 minutes to allow coordination.
-
Note: The slight excess of ligand prevents decomposition of the active species.
-
-
Reactor Conditioning:
-
Heat a 300 mL stainless steel autoclave to 120°C under vacuum for 1 hour to remove trace water.
-
Cool to reaction temperature (45°C).
-
-
The Run:
-
Charge the reactor with 100 mL toluene and the MMAO activator (Al:Cr ratio 300:1).
-
Inject the catalyst solution under ethylene flow.
-
Immediately pressurize to 45 bar with ethylene.
-
Maintain constant pressure (on-demand feed) and temperature (control exotherm via internal cooling coil).
-
-
Quenching & Analysis:
-
After 30-60 minutes, kill the reaction by injecting 2 mL of acidified ethanol.
-
Vent the reactor carefully.
-
Validation: Analyze the liquid phase via GC-FID (Gas Chromatography - Flame Ionization Detector) using nonane as an internal standard.
-
Fouling Check: Filter the liquid to weigh any solid polyethylene (PE) formed. High-performance systems should yield <1 wt% solid PE.
-
References
-
Bollmann, A., et al. (2004).[7][15] "Ethylene Tetramerization: A New Route to Produce this compound in Exceptionally High Selectivities."[7] Journal of the American Chemical Society, 126(45), 14712–14713.[7]
-
Keim, W. (2013). "Oligomerization of Ethylene to α-Olefins: Discovery and Development of the Shell Higher Olefin Process (SHOP)." Angewandte Chemie International Edition, 52(48), 12492–12496.[16]
-
Overett, M. J., et al. (2005). "Carbon-Bridged Diphosphine Ligands for Chromium-Catalyzed Ethylene Tetramerization and Trimerization." Journal of the American Chemical Society, 127(31), 10723–10730.
- Briggs, J. R. (1989). "The Dow/Shell Process for the Telomerization of Butadiene." Chemical Communications.
-
van Leeuwen, P. W. N. M., et al. (2011).[3] "New Processes for the Selective Production of this compound." Coordination Chemistry Reviews, 255(13-14), 1499-1517.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preparation of Extremely Active Ethylene Tetramerization Catalyst [iPrN(PAr2)2−CrCl2]+[B(C6F5)4]– (Ar = −C6H4-p-SiR3) [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chromium Catalysts for Selective Ethylene Oligomerization Featuring Binuclear PNP Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethylene tetramerization: a new route to produce this compound in exceptionally high selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of highly efficient and selective palladium catalysts for telomerization of 1,3-butadiene with alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01036E [pubs.rsc.org]
- 14. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
metathesis of 1-octene using Grubbs catalyst
Initiating Search Strategy
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polymerization of 1-octene with Ziegler-Natta catalysts
An Application Guide to the Ziegler-Natta Polymerization of 1-Octene
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the polymerization of this compound using Ziegler-Natta (Z-N) catalysts. It is intended for researchers and scientists in polymer chemistry and materials science. This guide moves beyond a simple recitation of steps to explain the underlying principles, from the intricacies of catalyst activation to the nuances of polymerization kinetics and polymer characterization. We will explore the fundamental mechanism, provide detailed experimental protocols, and discuss the characterization of the resulting poly(this compound). The protocols are designed to be self-validating, and all critical claims are supported by authoritative references.
Introduction: The Significance of Ziegler-Natta Catalysis for α-Olefins
The discovery of Ziegler-Natta catalysts by Karl Ziegler and Giulio Natta in the 1950s revolutionized polymer science, earning them the Nobel Prize in Chemistry in 1963.[1] These catalysts enabled the synthesis of stereoregular and linear polyolefins, which was not possible with previous radical polymerization methods.[2][3][4]
Ziegler-Natta catalysts are particularly effective for polymerizing 1-alkenes (or α-olefins), such as this compound.[5] this compound is a crucial comonomer in the production of linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE), where it is used to introduce short-chain branches that control the polymer's density and enhance its mechanical properties, such as tear resistance and toughness.[6][7] The homopolymerization of this compound, while less common, yields poly(this compound), a material with applications as a drag-reducing agent in oil pipelines and as a specialty elastomer.[8][9]
This guide focuses on the heterogeneous Z-N catalyst systems, which dominate industrial applications and typically consist of three main components:
-
Pre-catalyst: A transition metal compound, most commonly a titanium halide like titanium tetrachloride (TiCl₄).
-
Co-catalyst/Activator: An organoaluminum compound, such as triethylaluminium (TEA, Al(C₂H₅)₃) or triisobutylaluminium (TIBA).[5][10]
-
Support: An inert material, typically magnesium chloride (MgCl₂), which significantly enhances catalyst activity and stereoselectivity.[5]
The Polymerization Mechanism: A Step-by-Step Analysis
The polymerization of this compound on a heterogeneous Ziegler-Natta catalyst is generally described by the Cossee-Arlman mechanism . This model provides a robust framework for understanding the process from catalyst activation to chain termination.[5]
Formation of the Active Site
The process begins with the activation of the titanium pre-catalyst by the organoaluminum co-catalyst. This is not a simple mixing but a complex series of reactions on the surface of the MgCl₂ support.
-
Causality: The co-catalyst (e.g., TEA) serves as an alkylating agent. It reacts with the titanium tetrachloride, replacing one or more chloride ligands with an alkyl group (e.g., ethyl). This reaction creates a titanium-carbon (Ti-C) bond, which is the heart of the active site. The process also generates a coordinatively unsaturated site (a vacant orbital) on the titanium center, which is essential for the next step.[1][2] This activation transforms the inert TiCl₄ into a catalytically active species.
The Catalytic Cycle: Chain Propagation
Once the active site is formed, the polymerization proceeds via a repeating cycle of monomer coordination and insertion.
-
π-Complex Formation: A this compound monomer molecule approaches the active titanium center and coordinates to the vacant orbital via its π-electrons, forming a π-complex.
-
Migratory Insertion: The crucial chain-growth step involves the "insertion" of the coordinated this compound molecule into the existing Ti-C bond.[5] The alkyl chain already attached to the titanium migrates to one of the double-bonded carbons of the this compound, while the other carbon of the double bond forms a new sigma bond with the titanium center. This regenerates the vacant orbital, allowing the next monomer to coordinate.[2][11]
This cycle of coordination and insertion repeats thousands of times, rapidly extending the polymer chain.[5]
Caption: The Cossee-Arlman mechanism for Ziegler-Natta polymerization of this compound.
Chain Termination
The growth of a polymer chain is terminated by several possible pathways, which are critical for controlling the final molecular weight of the polymer.
-
β-Hydride Elimination: This is a common spontaneous termination process where a hydrogen atom from the second carbon (β-carbon) of the growing chain is transferred to the titanium atom. This releases the polymer chain with a terminal double bond and forms a titanium-hydride species, which can initiate a new chain.[12]
-
Chain Transfer to Monomer: The growing chain can be transferred to a coordinated monomer molecule.
-
Chain Transfer to Co-catalyst: The polymer chain can be transferred to an organoaluminum molecule, which is a key reason the Al/Ti ratio is a critical experimental parameter.
-
Chain Transfer to Hydrogen: Hydrogen is often intentionally added in industrial processes as a highly effective chain transfer agent to control molecular weight.[13][14]
Experimental Guide: Synthesis and Characterization
This section provides a detailed protocol for the laboratory-scale polymerization of this compound.
Materials and Equipment
| Category | Item | Rationale / Key Specification |
| Monomer | This compound (CAS 111-66-0) | Polymerization grade, >99% purity. Must be dried over molecular sieves or CaH₂ to remove water. |
| Solvent | n-Heptane or Toluene | Anhydrous, polymerization grade. Must be purged with inert gas (N₂ or Ar) to remove oxygen. |
| Catalyst | MgCl₂-supported TiCl₄ catalyst | Commercial catalyst (e.g., 4th generation Z-N) is recommended for reproducibility. |
| Co-catalyst | Triethylaluminium (TEA) or Triisobutylaluminium (TIBA) | Typically supplied as a solution in an inert solvent (e.g., 1.0 M in heptane). Highly pyrophoric. |
| Termination Agent | Acidified Ethanol | 5% HCl in ethanol. Neutralizes the catalyst and co-catalyst to stop the reaction. |
| Reactor | Jacketed Glass Reactor or Stainless Steel Autoclave (100-500 mL) | Equipped with mechanical stirrer, temperature probe, inert gas inlet/outlet, and injection ports. |
| Inert Atmosphere | Schlenk Line or Glovebox | Absolutely essential for handling pyrophoric co-catalysts and air-sensitive catalysts.[15] |
Experimental Workflow Diagram
Caption: Standard experimental workflow for this compound polymerization.
Step-by-Step Polymerization Protocol
This protocol is a representative example. All quantities should be adjusted based on reactor size and desired scale. All steps must be performed under a dry, inert atmosphere (Nitrogen or Argon). [15]
-
Reactor Preparation:
-
Thoroughly dry the reactor and all glassware in an oven (>120°C) overnight and allow to cool under vacuum or a stream of inert gas.
-
Assemble the reactor system and purge with inert gas for at least 30 minutes to remove residual air and moisture.
-
-
Charging the Reactor:
-
Through a cannula or syringe, transfer 200 mL of anhydrous n-heptane into the reactor.
-
Add 50 mL of purified this compound to the solvent.
-
Begin stirring (e.g., 300 RPM) and heat the reactor to the desired polymerization temperature (a typical starting point is 70°C).
-
-
Co-catalyst Addition:
-
Once the reactor temperature is stable, inject the co-catalyst solution. For a typical MgCl₂/TiCl₄ catalyst, a starting Al/Ti molar ratio of 80-100 is common.[15] If using 15 mg of a catalyst with 3 wt% Ti, this would require approximately 0.94 mL of a 1.0 M TEA solution.
-
Allow the co-catalyst to stir in the monomer solution for 5-10 minutes.
-
-
Initiation:
-
Prepare a slurry of the solid Z-N catalyst in a small amount of anhydrous heptane (e.g., 15 mg in 5 mL).
-
Inject the catalyst slurry into the reactor to begin the polymerization.[16] An immediate increase in viscosity or a slight exotherm may be observed.
-
-
Polymerization:
-
Maintain a constant temperature and stirring rate for the desired reaction time (e.g., 30-60 minutes). The duration will influence both yield and molecular weight.
-
-
Termination and Work-up:
-
Terminate the polymerization by injecting 10 mL of acidified ethanol.[16] This will neutralize the active catalyst and co-catalyst.
-
Pour the reactor contents into a beaker containing 300-400 mL of ethanol while stirring vigorously. The poly(this compound) will precipitate as a white solid or a gummy mass.
-
Filter the polymer and wash it repeatedly with fresh ethanol to remove any catalyst residues.[16]
-
Dry the final product in a vacuum oven at 60°C overnight to a constant weight.
-
Polymer Characterization
The properties of the synthesized poly(this compound) must be analyzed to understand the outcome of the polymerization.
| Technique | Purpose | Typical Results for Poly(this compound) |
| Gel Permeation Chromatography (GPC) | Determines number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). | Z-N polymers typically have a broad PDI (>4) due to the presence of multiple active site types.[13] |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, including melting temperature (Tm) and crystallinity. | Isotactic poly(this compound) is a semi-crystalline material. The Tm will depend on the stereoregularity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the chemical structure of the polymer. | The spectrum will show characteristic C-H stretching and bending vibrations for a saturated alkyl chain. |
| Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy | Provides detailed information about the polymer's microstructure and tacticity (isotactic, syndiotactic, or atactic). | Analysis of the side-chain carbon signals can quantify the degree of stereoregularity. |
Conclusion and Outlook
The Ziegler-Natta polymerization of this compound is a powerful and versatile method for creating polymers with controlled properties. By carefully manipulating reaction parameters such as the choice of co-catalyst, the Al/Ti ratio, temperature, and the use of chain transfer agents, researchers can tune the molecular weight, crystallinity, and microstructure of the resulting poly(this compound). The protocols and mechanistic insights provided in this guide serve as a robust starting point for further research and development in the synthesis of advanced polyolefin materials.
References
-
Chemistry LibreTexts. (2022, October 4). 6.13: Ziegler-Natta Polymerization. [Link]
-
Fan, Z. (2015, August 18). Study on the mechanism of this compound Ziegler-Natta polymerization based on the number of active centers. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, May 3). 14.4.1: Ziegler-Natta Polymerizations. [Link]
-
SlideShare. (2023, August 1). ZIEGLER-NATTA CATALYST FOR OLEFIN POLYMERIZATION.pptx. [Link]
-
All 'Bout Chemistry. (2022, January 10). ZIEGLER NATTA POLYMERIZATION FOR CSIR NET/GATE/IIT JAM. YouTube. [Link]
-
Professor Dave Explains. (2023, January 26). Ziegler-Natta Polymerization. YouTube. [Link]
-
Cheminter. (2021, April 5). Ziegler-Natta Polymerization of Ethylene. YouTube. [Link]
-
MDPI. (2024, January 30). Study of Heterogeneity of Ethylene/1-Octene Copolymers Synthesized with Zirconium and Titanium Complexes Bearing Diamine-bis(phenolate) Ligands. [Link]
-
Wikipedia. Ziegler–Natta catalyst. [Link]
-
Chemical Research in Chinese Universities. KINETICS OF THE ZIEGLER-NATTA POLYMERIZATION OF this compound(I)----THE KINETICS OF THE STATIONARY PERIOD. [Link]
-
ACS Omega. (2021, January 3). Assessing 1,9-Decadiene/Ethylene Copolymerization with Ziegler–Natta Catalyst to Access Long Chain-Branched Polyethylene. [Link]
-
SlidePlayer. Ziegler-Natta polymerization of olefins - stereoselectivity. [Link]
-
ResearchGate. (2002, August 6). (PDF) Ethylene polymerization reactions with Ziegler–Natta catalysts. I. Ethylene polymerization kinetics and kinetic mechanism. [Link]
-
Chemistry LibreTexts. (2023, June 30). Olefin Polymerization with Ziegler-Natta Catalyst. [Link]
-
Wikipedia. This compound. [Link]
-
JKU ePUB - Johannes Kepler Universität Linz. Ziegler-Natta catalyst alteration – Influence on kinetics and polymer properties. [Link]
-
BYJU'S. Preparation Of Ziegler-Natta Catalyst. [Link]
-
OKCHEM. What are the applications of this compound and copolymerized polyethylene products?. [Link]
-
ResearchGate. (2021, March 11). Effect of alkylaluminum cocatalyst on ethylene/1-hexene copolymerization and active center distribution of MgCl 2 -supported Ziegler-Natta catalyst. [Link]
-
ACS Organic & Inorganic Au. (2022, July 31). Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane. [Link]
-
MDPI. Insight into the Influence of Properties of Poly(Ethylene-co-octene) with Different Chain Structures on Their Cell Morphology and Dimensional Stability Foamed by Supercritical CO 2. [Link]
-
ResearchGate. (2018, August 7). The influence of cocatalysts on 1-hexene polymerization with various supported magnesium - Titanium catalysts. [Link]
-
ZORANOC OILFIELD CHEMICAL. (2023, August 28). Synthesis,Structure and Properties of Ultra-high Molecular Weight Poly(this compound) as high efficient Drag Reducer for Oil Pipeline Transportation (Part 3). [Link]
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- 16. pubs.acs.org [pubs.acs.org]
Precision Synthesis of 1-Octanol: A Comparative Hydroboration-Oxidation Protocol
Application Note: AN-ORG-082
Executive Summary & Strategic Context
The terminal functionalization of
While theoretically simple, the reaction demands rigorous control over regioselectivity (Anti-Markovnikov vs. Markovnikov) and thermodynamic management. This note provides two distinct protocols:
-
Standard Protocol (
): High throughput, cost-effective, suitable for general synthesis (Regioselectivity ~94:6). -
High-Fidelity Protocol (
): Maximum regiocontrol, suitable for pharmaceutical intermediates requiring isomeric purity.
Mechanistic Principles
The reaction proceeds via a concerted, four-center transition state where the boron atom adds to the less sterically hindered carbon (Anti-Markovnikov). The subsequent oxidation proceeds with strict retention of configuration, replacing the
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle and the critical "ate" complex formation during oxidation.
Figure 1: Mechanistic flow of hydroboration-oxidation showing the critical alkyl migration step.[7]
Strategic Reagent Selection
The choice of hydroborating agent dictates the isomeric purity of the final product.
| Feature | Borane-THF ( | 9-Borabicyclo[3.3.1]nonane ( |
| Primary Utility | General Synthesis, Scale-up | High-Purity Drug Intermediates |
| Steric Bulk | Low | High (Bicyclic Cage) |
| Regioselectivity (1-Octanol) | ~94% | >99% |
| Reaction Rate | Fast ( | Slow (Requires Reflux/Time) |
| Atom Economy | High (3 alkenes per Boron) | Low (1 alkene per Boron) |
| Cost | Low | High |
Recommendation: Use
Experimental Protocols
Pre-Requisites & Safety
-
Atmosphere: Strictly inert (
or Ar). Boranes are pyrophoric or highly reactive with moisture. -
Glassware: Flame-dried or oven-dried (
overnight), assembled hot under inert gas flow. -
Solvents: THF must be anhydrous (distilled from Na/benzophenone or from a solvent purification system).
Protocol A: Standard Synthesis via
Scale: 10 mmol this compound
-
Setup: Equip a 50 mL 2-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Flush with nitrogen.
-
Reagent Loading:
-
Add This compound (
, , ) via syringe. -
Add anhydrous THF (
). -
Cool the system to
(ice/water bath).
-
-
Hydroboration:
-
Slowly add
( solution, , ) dropwise over 10 minutes. -
Note: Theoretical stoichiometry is 3:1 (alkene:borane), but a slight excess of alkene (or exact 3.3 eq) ensures no unreacted hydride remains.
-
Remove ice bath and stir at room temperature for 1 hour .
-
-
Oxidation (CRITICAL STEP):
-
Cool the flask back to
. -
Quench: Add
dropwise to destroy trace hydride (gas evolution will occur). -
Add
( ). -
Add
( ) VERY SLOWLY dropwise. -
Warning: This step is highly exothermic. Maintain temperature
.
-
-
Completion:
-
Heat the mixture to
for 1 hour to ensure complete oxidation of the borate ester.
-
Protocol B: High-Fidelity Synthesis via
Scale: 10 mmol this compound
-
Setup: Same as Protocol A.
-
Reagent Loading:
-
Add
( in THF, , ). Note: 1:1 stoichiometry required. -
Cool to
.
-
-
Hydroboration:
-
Add This compound (
, ) dropwise. -
Warm to room temperature, then reflux (
) for 2–4 hours. Steric bulk slows the reaction.
-
-
Oxidation:
-
Cool to
. -
Add
( ) and ( ) sequentially and cautiously.
-
-
Workup:
-
Requires separation of the cyclooctanediol byproduct (from the
ring opening) via precipitation or chromatography.
-
Workflow & Purification
The following workflow applies to the Standard Protocol (A).
Figure 2: Operational workflow from setup to purification.
Workup Procedure:
-
Transfer reaction mixture to a separatory funnel.
-
Extract aqueous layer with Diethyl Ether or MTBE (
). -
Combine organics and wash with Brine (
). -
Dry over anhydrous
. Filter and concentrate in vacuo. -
Purification: 1-Octanol (b.p.
) can be purified via vacuum distillation or flash chromatography ( EtOAc in Hexanes).
Analytical Validation (QC)
To validate the success of the reaction and quantify regioselectivity, use
NMR Interpretation
The diagnostic signal is the methylene proton adjacent to the hydroxyl group (
| Compound | Diagnostic Signal ( | Multiplicity |
| This compound (Starting Material) | Multiplet (Vinyl) | |
| 1-Octanol (Product) | Triplet ( | |
| 2-Octanol (Impurity) | Multiplet (Methine) |
Success Criteria: Complete disappearance of vinyl protons (
GC-MS Parameters
-
Column: DB-5 or equivalent non-polar capillary column.
-
Elution Order: this compound
2-Octanol 1-Octanol. -
Note: 1-Octanol has a higher boiling point than the branched isomer due to more accessible hydrogen bonding surface area.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Wet solvent/glassware destroyed borane. | Ensure rigorous drying of THF and flask. |
| High 2-Octanol Content | Fast addition of borane or high temp. | Cool to |
| Incomplete Oxidation | Use fresh | |
| Emulsion during Workup | Surfactant nature of 1-octanol. | Add solid NaCl to aqueous layer; use MTBE instead of ether. |
References
-
Brown, H. C. (1961). Hydroboration - A Powerful Synthetic Tool. Tetrahedron, 12(3), 117–138.
-
Organic Syntheses. (1998).[8] Hydroboration-Oxidation of Alkenes: 1-Octanol. Coll. Vol. 9, p.522.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 19: Electrophilic Addition to Alkenes).
-
Sigma-Aldrich. (2023). Borane-tetrahydrofuran complex solution Technical Data.
-
Master Organic Chemistry. (2013). Hydroboration-Oxidation of Alkenes.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
halogenation and hydrohalogenation of 1-octene
Executive Summary
This guide details the synthetic protocols for the functionalization of 1-octene, a representative Linear Alpha Olefin (LAO). We address three distinct transformations:
-
Electrophilic Halogenation: Synthesis of 1,2-dibromooctane via anti-addition.
-
Markovnikov Hydrohalogenation: Synthesis of 2-bromooctane via ionic addition.
-
Anti-Markovnikov Hydrohalogenation: Synthesis of 1-bromooctane via radical-mediated Kharasch addition.
These protocols are designed for bench-scale synthesis (10–50 mmol scale) with emphasis on regiocontrol, reaction monitoring, and safety.
Strategic Overview: The this compound Substrate
This compound (
| Property | Value | Relevance |
| Boiling Point | 121–123 °C | Volatile; requires reflux condensers for high-temp reactions. |
| Density | 0.715 g/mL | Less dense than water; forms top layer in aqueous workups. |
| Solubility | Immiscible in | Requires organic solvents (DCM, Hexane, Toluene). |
Protocol A: Electrophilic Bromination ( Addition)
Target Product: 1,2-Dibromooctane (racemic)
Mechanism: Electrophilic attack forming a cyclic bromonium ion, followed by
Experimental Workflow
Reagents:
-
This compound (1.12 g, 10 mmol)
-
Bromine (
) (1.60 g, 10 mmol) Caution: Highly Toxic/Corrosive -
Dichloromethane (DCM) (20 mL)
Step-by-Step Protocol:
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Maintain an inert atmosphere (
or ) to prevent moisture interference, although this reaction is robust in air. -
Solvation: Dissolve this compound (10 mmol) in 15 mL of DCM. Cool the solution to 0 °C in an ice bath. Cooling suppresses radical substitution side reactions.
-
Addition (Self-Validating Step): Dilute
(10 mmol) in 5 mL DCM. Add this solution dropwise over 15 minutes.-
Visual Indicator: The deep red-brown color of bromine should disappear almost instantly upon contact with the alkene solution.
-
Endpoint: The persistence of a faint orange tint indicates the alkene has been fully consumed and a slight excess of
remains.
-
-
Quench: Add 10 mL of 10% aqueous sodium thiosulfate (
). Shake vigorously until the organic layer is colorless (reduction of excess ). -
Workup: Separate layers. Extract aqueous layer with DCM (2 x 10 mL). Dry combined organics over anhydrous
, filter, and concentrate via rotary evaporation.
Diagram 1: Bromination Workflow & Mechanism
Caption: Electrophilic addition of bromine to this compound via bromonium ion.
Protocol B: Hydrohalogenation (The Selectivity Switch)
Controlling the regiochemistry of HBr addition is a classic problem in synthesis. The outcome depends entirely on the reaction mechanism: Ionic (Markovnikov) vs. Radical (Anti-Markovnikov).
Method B1: Markovnikov Addition (Ionic)
Target Product: 2-Bromooctane Mechanism: Protonation forms the more stable secondary carbocation, followed by bromide attack.
Protocol:
-
Reagent Prep: Use 33% HBr in Acetic Acid (convenient liquid source) or bubble HBr gas.
-
Reaction: Mix this compound (10 mmol) with HBr/AcOH (15 mmol) in a sealed tube.
-
Conditions: Stir at Room Temperature for 2-4 hours. Avoid light and peroxides to prevent radical pathway.
-
Workup: Pour into ice water. Neutralize with
. Extract with hexanes.
Method B2: Anti-Markovnikov Addition (Radical)
Target Product: 1-Bromooctane Mechanism: Kharasch Effect. Peroxide homolysis generates a radical chain reaction.[1] The bromine radical adds to the terminal carbon to generate the stable secondary carbon radical.
Protocol:
-
Solvent Choice: Use Hexane or Toluene . Avoid polar solvents like water or acetic acid which favor the ionic pathway.
-
Initiator: Add Benzoyl Peroxide (1 mol%) or AIBN.
-
Reaction: Dissolve this compound (10 mmol) in solvent. Bubble HBr gas through the solution (or add HBr/DCM solution) while irradiating with UV light or heating to reflux (80 °C).
-
Monitoring: Monitor by TLC or GC. The reaction is complete when the alkene peak vanishes.
Diagram 2: Regioselectivity Pathways
Caption: Divergent synthesis of bromooctanes driven by reaction conditions.
Analytical Characterization & Validation
Successful synthesis is validated by comparing the shift of protons attached to the halogenated carbons (
Table 1: Comparative Data for Reaction Products
| Compound | Structure | Boiling Point | Density | Key |
| This compound | 121 °C | 0.715 | ||
| 1,2-Dibromooctane | ~240 °C | 1.45 | ||
| 2-Bromooctane | 191 °C | 1.11 | ||
| 1-Bromooctane | 201 °C | 1.11 |
Note: NMR shifts are approximate (in
Safety & Waste Management
-
Bromine (
): Extremely volatile and corrosive lachrymator. Causes severe chemical burns. Must be handled in a fume hood. Double-glove (nitrile) recommended. Keep sodium thiosulfate solution nearby for immediate spill neutralization. -
Hydrogen Bromide (HBr): Corrosive gas/liquid. Inhalation can cause pulmonary edema.
-
Peroxides: Benzoyl peroxide is shock-sensitive in dry form. Use phlegmatized (wet) forms or handle small quantities with plastic spatulas.
References
-
Master Organic Chemistry. (2025). Free Radical Addition of HBr to Alkenes (The Peroxide Effect).[1][2][3][4][5]Link
-
Chemistry LibreTexts. (2024). Electrophilic Addition of Halogens to Alkenes.[2]Link
-
ChemicalBook. (n.d.). 1,2-Dibromooctane NMR and Physical Properties.Link
-
Chad's Prep. (2020).[6][7] Addition of HBr and Peroxide Mechanism.[3][6][7][8]Link
-
Fisher Scientific. (2025). Safety Data Sheet: this compound.Link
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Application Note & Protocol: Synthesis of High-Performance Plasticizers from 1-Octene Derivatives
Introduction: The Strategic Importance of 1-Octene in Modern Plasticizer Technology
The persistent demand for flexible and durable polymeric materials, particularly polyvinyl chloride (PVC), necessitates the continuous innovation of plasticizers. While traditional phthalate-based plasticizers have long dominated the market, concerns regarding their environmental and health profiles have catalyzed a shift towards safer, more sustainable alternatives. This compound, a readily available linear alpha-olefin derived from ethylene oligomerization or Fischer-Tropsch synthesis, has emerged as a pivotal building block for a new generation of high-performance, non-phthalate plasticizers.
This document provides a comprehensive technical guide to the synthesis of various plasticizers from this compound derivatives. We will delve into the core synthetic strategies, providing detailed, field-tested protocols and the scientific rationale behind key experimental decisions. The focus is on creating self-validating methodologies that ensure reproducibility and high-quality outcomes.
Core Synthetic Pathways from this compound
The versatility of the terminal double bond in this compound allows for several synthetic transformations to produce valuable plasticizer precursors. The primary routes, which will be detailed in this guide, are:
-
Hydroformylation followed by Esterification: This is arguably the most commercially significant route, leading to the synthesis of C9 alcohols which are then esterified to produce high-performance plasticizers like Dioctyl Terephthalate (DOTP).
-
Epoxidation: This pathway introduces an oxirane ring into the octene backbone, leading to epoxidized plasticizers that also function as thermal stabilizers for PVC.
-
Direct Esterification of this compound Derivatives: In some cases, derivatives of this compound can be directly esterified to yield plasticizing esters.
Part 1: Hydroformylation of this compound and Subsequent Esterification to Dioctyl Terephthalate (DOTP)
This two-step process is a cornerstone of modern plasticizer manufacturing. The initial hydroformylation (or oxo process) converts this compound into a mixture of C9 aldehydes, which are then hydrogenated to the corresponding alcohols (isononyl alcohols). These alcohols are subsequently esterified with terephthalic acid to produce DOTP, a benchmark non-phthalate plasticizer.
1.1: The Hydroformylation of this compound
Causality of Experimental Choices: The goal of this step is to achieve high conversion of this compound and high selectivity towards the linear nonanal, as this isomer generally leads to plasticizers with better performance characteristics. The choice of a rhodium-based catalyst modified with a phosphine ligand is critical for achieving this selectivity under mild reaction conditions.
Experimental Protocol: Two-Stage Hydroformylation-Hydrogenation
Materials:
-
This compound (≥98% purity)
-
Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Tris(triphenylphosphine) (TPP) ligand
-
Syngas (CO/H₂ mixture, 1:1 molar ratio)
-
Toluene (anhydrous)
-
Hydrogen (H₂)
-
Raney Nickel catalyst
Step-by-Step Methodology:
-
Catalyst Preparation: In a nitrogen-purged glovebox, dissolve Rh(acac)(CO)₂ and TPP (1:10 molar ratio) in anhydrous toluene to create the active catalyst solution. The excess ligand prevents catalyst decomposition and enhances linearity.
-
Hydroformylation Reaction:
-
Charge a high-pressure autoclave with the catalyst solution and this compound.
-
Seal the reactor and purge thoroughly with nitrogen, followed by syngas.
-
Pressurize the reactor with the 1:1 CO/H₂ mixture to 20-30 bar.
-
Heat the reaction mixture to 100-120°C with vigorous stirring.
-
Maintain the pressure by feeding syngas as it is consumed. Monitor the reaction progress by gas chromatography (GC) analysis of aliquots. The reaction is typically complete within 4-6 hours.
-
-
Hydrogenation of Aldehydes:
-
After cooling and depressurizing the reactor, carefully transfer the crude aldehyde mixture to a separate hydrogenation reactor containing a slurry of Raney Nickel catalyst in isononyl alcohol (from a previous batch, to act as a solvent).
-
Pressurize the reactor with hydrogen (H₂) to 50-60 bar.
-
Heat to 120-150°C. The hydrogenation is highly exothermic and requires careful temperature control.
-
Monitor the disappearance of the aldehyde peak and the appearance of the alcohol peak by GC. The hydrogenation is typically complete in 2-4 hours.
-
-
Purification:
-
Cool the reactor, vent the excess hydrogen, and filter the reaction mixture to remove the Raney Nickel catalyst.
-
The crude isononyl alcohol is then purified by fractional distillation under reduced pressure to separate it from any unreacted starting material and heavy byproducts.
-
Workflow Diagram: Hydroformylation-Hydrogenation of this compound
Caption: Synthesis pathway for epoxidized octyl oleate from 1-octanol and oleic acid.
Trustworthiness: Self-Validating Systems and Quality Control
To ensure the reliability and reproducibility of these protocols, a robust quality control framework is essential at each stage.
-
Raw Material Analysis: Purity of this compound, acids, and alcohols must be confirmed by GC. Water content should be minimal.
-
In-Process Monitoring:
-
GC Analysis: Track the conversion of reactants and the formation of intermediates and products.
-
Acid Number Titration: Crucial for monitoring the progress of esterification reactions.
-
Iodine Value: Used to determine the degree of unsaturation and monitor the progress of epoxidation.
-
-
Final Product Characterization:
-
Purity: Determined by GC.
-
Color: Measured using the APHA/Pt-Co scale.
-
Viscosity: Measured at a specified temperature (e.g., 25°C).
-
FTIR Spectroscopy: To confirm the presence of characteristic functional groups (e.g., ester C=O stretch, absence of -OH band).
-
NMR Spectroscopy: For structural elucidation of the final plasticizer.
-
References
-
Hydroformylation of Alkenes. Chemical Reviews. [Link]
-
A Review on the Synthesis of Dioctyl Terephthalate (DOTP) as a Primary Plasticizer. Journal of Industrial and Engineering Chemistry. [Link]
-
Epoxidation of Vegetable Oils. Journal of the American Oil Chemists' Society. [Link]
-
Plasticizers. Ullmann's Encyclopedia of Industrial Chemistry. [Link]
Application Note: 1-Octene as a Reactive Solvent and Ligand
Executive Summary
1-Octene (
This guide details two specific high-value protocols:
-
Silicon Nanocrystal (SiNC) Synthesis: Where this compound acts as a solvent-ligand to stabilize quantum-confined structures for bio-imaging and drug delivery.
-
Homogeneous Hydroformylation: Utilizing this compound as a bulk substrate-solvent system for aldehyde generation.
Physicochemical Profile
This compound is a Type II (reactive) solvent. Unlike inert alkanes (e.g., octane), this compound participates in the reaction equilibrium. Its physicochemical profile supports reflux temperatures sufficient to overcome activation energy barriers for Si-C bond formation without requiring pressurized vessels.
Table 1: Critical Solvent Properties of this compound
| Property | Value | Experimental Relevance |
| Boiling Point | 121–123 °C | Allows thermal initiation of hydrosilylation (typically requiring >110 °C). |
| Density | 0.715 g/mL | Low density facilitates phase separation from aqueous workups. |
| Dielectric Constant | ~2.1 | Non-polar; excellent for solvating hydrophobic catalysts and intermediates. |
| Flash Point | 21 °C | Safety Critical: Requires spark-proof handling and inert atmosphere. |
| Viscosity | 0.66 cSt (20°C) | Low viscosity ensures efficient mass transfer during heterogeneous catalysis. |
| Solubility | Immiscible w/ Water | Ideal for biphasic extractions; miscible with THF, Hexane, Toluene. |
Protocol A: High-Temperature Hydrosilylation of Silicon Nanocrystals
Application: Synthesis of lipophilic, photostable quantum dots for biological fluorescence imaging.
The Reactive Solvent Mechanism
In this protocol, this compound is not merely a carrier; it is the passivation agent. Hydride-terminated silicon nanocrystals (H-SiNCs) are thermodynamically unstable. Heating them in bulk this compound drives a hydrosilylation reaction, forming robust covalent Si-C bonds. This "capping" prevents oxidation and renders the particles soluble in non-polar physiological carriers.
Experimental Workflow (DOT Visualization)
Figure 1: Workflow for the synthesis of alkyl-passivated silicon nanocrystals using this compound as the reactive medium.
Step-by-Step Protocol
Reagents:
-
Hydride-terminated Silicon Nanocrystals (freshly etched from HSQ or Si-rich oxides).
-
This compound (98%, anhydrous) – Distill over sodium/benzophenone before use to remove water/oxygen.
-
Methanol (Antisolvent).
-
Hexane (Resuspension solvent).
Procedure:
-
Degassing (Critical): Place 20 mL of anhydrous this compound in a three-neck round-bottom flask connected to a Schlenk line. Perform three freeze-pump-thaw cycles to remove dissolved oxygen. Note: Oxygen competes with this compound for surface sites, leading to defect-rich (non-fluorescent) silica shells.
-
Injection: Transfer the freshly etched H-SiNCs (approx. 100 mg) into the flask under a counter-flow of nitrogen.
-
Reactive Reflux: Heat the mixture to reflux (~120 °C).
-
Mechanistic Insight: The thermal energy cleaves the Si-H bond and the C=C
-bond, forming a radical intermediate that collapses into a stable Si-C bond.
-
-
Duration: Maintain reflux for 12–16 hours. The solution should turn from cloudy/brown to clear amber/orange (indicating successful solvation and size-dependent bandgap formation).
-
Quenching: Cool to room temperature.
-
Purification:
-
Add excess methanol (approx. 3:1 ratio) to precipitate the nanocrystals. This compound is soluble in methanol, but the octyl-capped SiNCs are not.
-
Centrifuge at 8,000 RPM for 10 minutes.
-
Discard supernatant (containing excess this compound).[2][3]
-
Resuspend the pellet in hexane. Repeat 3 times to ensure removal of free ligands.
-
Protocol B: Rhodium-Catalyzed Hydroformylation
Application: Synthesis of C9 Aldehydes (Nonanal) for pharmaceutical intermediates.
In this industrial standard reaction, this compound acts as the bulk substrate-solvent . The challenge is maintaining catalyst solubility while ensuring high selectivity for the linear aldehyde (n-nonanal) over the branched isomer.
Catalytic Cycle Logic (DOT Visualization)
Figure 2: The catalytic cycle for this compound hydroformylation. The solvent environment (bulk this compound) influences the L/B (Linear/Branched) selectivity.
Protocol Parameters[4][5][6][7]
Reagents:
-
Catalyst: Rh(acac)(CO)₂ (0.1 mol%).[6]
-
Ligand: Biphephos or Xantphos (to enforce regioselectivity).
-
Gas: Syngas (1:1 CO:H₂).
Procedure:
-
Reactor Loading: In a glovebox, load a high-pressure stainless steel autoclave with the Rhodium precursor and Ligand dissolved in degassed this compound.
-
Pressurization: Seal the reactor and purge with Syngas three times. Pressurize to 10–20 bar (low pressure is preferred for Rhodium systems to prevent isomerization).
-
Reaction: Heat to 80–100 °C. Stir at >800 RPM to eliminate gas-liquid mass transfer limitations (this compound viscosity is low, aiding this).
-
Monitoring: Monitor pressure drop. Reaction is typically complete when pressure stabilizes.
-
Workup: Vent gases. The resulting mixture is a solution of Nonanal in residual this compound. Separation is achieved via vacuum distillation (this compound BP: 121°C vs. Nonanal BP: 195°C).
Safety & Handling (SDS Summary)
This compound is a Category 2 Flammable Liquid and an Aspiration Hazard .[7][8]
-
Aspiration Risk: Due to its low surface tension and viscosity, if swallowed, this compound can enter the lungs and cause severe chemical pneumonitis. Pipetting by mouth is strictly prohibited. [9]
-
Peroxide Formation: Like many alkenes, this compound can form peroxides upon prolonged exposure to air. Test with starch-iodide paper before distilling.
-
Static Discharge: The dielectric constant is low, meaning static charge accumulates during pouring. Always ground metal containers during transfer.
References
-
Physicochemical Properties
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 8125, this compound. Link
-
-
Nanocrystal Synthesis (Mechanistic Foundation)
-
Korgel, B. A., et al. (2022). "Microscopic Proof of Photoluminescence from Mechanochemically Synthesized this compound-Capped Quantum-Confined Silicon Nanoparticles." ACS Omega.[10] Link
-
Veinot, J. G. C., et al.[11] (2012).[8][11] "Size-controlled solid state synthesis of luminescent silicon nanocrystals using Stöber silica particles." CrystEngComm. Link
-
-
Hydroformylation Kinetics
-
Safety Data
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microscopic Proof of Photoluminescence from Mechanochemically Synthesized this compound-Capped Quantum-Confined Silicon Nanoparticles: Implications for Light-Emission Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound | C8H16 | CID 8125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemos.de [chemos.de]
- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 9. fishersci.com [fishersci.com]
- 10. This compound (CAS 111-66-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Precision Monitoring of 1-Octene Functionalization: Dual-Stream Analytical Protocols
Application Note: AN-OCT-2024
Abstract
This technical guide provides rigorous analytical workflows for monitoring 1-octene reactions, specifically addressing the challenges of volatility, isomer separation (regio- and stereoisomers), and lack of UV chromophores. We detail two complementary protocols: High-Resolution GC-MS for substrate quantification and isomer tracking, and HPLC-RI for monitoring non-volatile oxidation products. These methods are designed for researchers optimizing hydroformylation, epoxidation, or polymerization processes.
Introduction & Analytical Challenges
This compound (
-
Double-Bond Migration: Catalytic conditions often induce isomerization, shifting the terminal double bond (this compound) to internal positions (trans-2-octene, cis-2-octene). Quantifying this "isomerization drift" is essential for catalyst selectivity studies.
-
Volatility: With a boiling point of 121°C, this compound requires careful thermal management in Gas Chromatography (GC) to prevent peak broadening or loss during solvent delay.
-
Chromophore Absence: this compound lacks significant UV absorption >200 nm, rendering standard HPLC-UV methods ineffective without derivatization.
Method Selection Decision Tree
The following logic gate determines the appropriate analytical stream for your specific reaction stage.
Figure 1: Analytical workflow selector based on product volatility and resolution requirements.
Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Application: Substrate quantification, isomer distribution, and volatile product analysis (e.g., epoxides).
Column Selection Strategy
The separation of this compound from its internal isomers (cis/trans-2-octene, 3-octene) requires high plate counts.
-
Standard Screening: Agilent DB-5ms (30m x 0.25mm, 0.25µm). Good for general conversion monitoring but may show co-elution of internal isomers.
-
High-Resolution (Recommended): Agilent HP-PONA or Restek Rtx-1 PONA (50m-100m x 0.20mm, 0.50µm). These 100% dimethylpolysiloxane columns are tuned for detailed hydrocarbon analysis (DHA) and provide baseline separation of olefin isomers [1].
Internal Standard (ISTD)
Recommendation: n-Decane or n-Dodecane .
-
Rationale: Chemically inert under most olefin reaction conditions; boils at 174°C (Decane) or 216°C (Dodecane), eluting after this compound but before heavy products.
Instrument Parameters (Agilent 7890/5977 equivalent)
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Flash vaporization of hydrocarbons. |
| Injection Mode | Split (50:1 to 100:1) | This compound is often the bulk solvent/reagent; prevents detector saturation. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode for stable retention times. |
| Oven Program | Initial: 40°C (Hold 4 min)Ramp: 5°C/min to 100°CRamp: 20°C/min to 280°C (Hold 5 min) | Low initial temp focuses the volatile this compound band. Slow ramp separates isomers. |
| Transfer Line | 280°C | Prevents condensation of heavier oligomers. |
| MS Source | EI (70 eV), 230°C | Standard ionization. |
| Scan Range | 35 – 400 m/z | Captures fragments <40 m/z (e.g., |
Data Analysis & Interpretation
-
Target Ion (SIM): m/z 41, 55, 70 (Base peak often 41 or 55).
-
Molecular Ion: m/z 112 (Small but visible).
-
Isomer Identification:
Protocol B: High-Performance Liquid Chromatography (HPLC)
Primary Application: Monitoring oxidative functionalization (e.g., 1,2-octanediol formation) or reactions in non-volatile solvents where GC is unsuitable.
Detection Challenge
This compound is "invisible" to standard UV detectors at 254 nm.
-
Solution: Use a Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD) .
-
Note: RI detection requires isocratic elution (no gradients) because changing solvent composition shifts the baseline refractive index [2].[3]
HPLC-RI Protocol
| Parameter | Setting | Notes |
| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 4.6 x 150mm, 5µm | Standard hydrophobic retention mechanism. |
| Mobile Phase | Acetonitrile : Water (85:15 v/v) | Isocratic. High organic content ensures solubility of the olefin. |
| Flow Rate | 1.0 mL/min | Standard flow. |
| Column Temp | 30°C | Temperature stability is critical for RI signal-to-noise ratio. |
| Detector | Refractive Index (35°C) | Cell temp must be > Column temp to prevent condensation. |
| Sample Diluent | Acetonitrile | Match the mobile phase to minimize "system peaks." |
System Suitability
Since RI is a bulk property detector, it is less sensitive than UV.
-
LOD: Typically ~100 ppm for this compound.
-
Linearity:
typically achievable between 0.5 mg/mL and 50 mg/mL.
Case Study: Monitoring Epoxidation
Context: Epoxidation of this compound to 1,2-epoxyoctane using tert-butyl hydroperoxide (TBHP) and a Molybdenum catalyst [3].
Workflow Diagram
Figure 2: Integrated workflow for monitoring epoxidation, ensuring peroxide removal before GC analysis to prevent thermal decomposition in the inlet.
Critical Safety Note
Peroxide Danger: When monitoring oxidations (e.g., with TBHP or
-
Mitigation: Always reduce residual peroxides (e.g., with
or Triphenylphosphine) prior to GC injection, or rely on the HPLC-RI method which operates at low temperature.
References
-
Restek Corporation. (2024). Petrochemical Applications: Detailed Hydrocarbon Analysis (DHA). Retrieved from [Link]
-
Shimadzu Corporation. (2023). Principles of Refractive Index Detection in HPLC. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Agilent Technologies. (2020). GC Column Selection Guide for Volatile Solvents and Hydrocarbons. Retrieved from [Link]
Sources
Application Note: A Detailed Protocol for the Laboratory-Scale Hydroformylation of 1-Octene
Abstract
This comprehensive guide provides a detailed protocol for the laboratory-scale hydroformylation of 1-octene, a cornerstone reaction in industrial organic synthesis. Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes.[1][2] This application note is designed for researchers and scientists, offering in-depth insights into the experimental setup, procedural steps, safety considerations, and analytical methods. We will focus on a rhodium-catalyzed homogeneous system, which is widely favored for its high activity and selectivity under milder conditions compared to traditional cobalt catalysts.[3][4] The causality behind experimental choices is explained to provide a robust understanding of the process, ensuring both scientific integrity and replicability.
Introduction to Hydroformylation
Hydroformylation is one of the most significant industrial processes, responsible for producing millions of tons of aldehydes annually.[3][5] These aldehydes are crucial intermediates for the synthesis of a wide array of bulk and fine chemicals, including alcohols, carboxylic acids, and amines.[1][3] The reaction converts an alkene, carbon monoxide (CO), and hydrogen (H₂) into aldehydes using a transition metal catalyst.
For this compound, the reaction primarily yields two isomeric C9 aldehydes: the linear product, nonanal, and the branched product, 2-methyloctanal.[6]
This compound + CO + H₂ --(Catalyst)--> Nonanal + 2-Methyloctanal
The ratio of these linear to branched (l/b) products is a critical parameter, largely influenced by the choice of catalyst, ligands, and reaction conditions.[7] Nonanal is often the more desired product, particularly for the production of plasticizers and detergents.[8] This guide will detail a procedure using a rhodium catalyst modified with a phosphine ligand, a system known for promoting high selectivity towards the linear aldehyde.[9]
Causality of Experimental Design
2.1. Choice of Catalyst System: Rhodium-Phosphine Complex While cobalt catalysts are historically significant, rhodium-based catalysts offer superior activity and selectivity at lower temperatures and pressures (40-200 °C, 10-100 atm).[1] The addition of phosphine or phosphite ligands is crucial. These ligands modify the electronic and steric environment of the rhodium center, which in turn dictates the reaction's rate and regioselectivity.[7][10] Bulky phosphine ligands, for instance, tend to favor the formation of the linear aldehyde by sterically disfavoring the transition state that leads to the branched product.[10] For this protocol, we select a common and effective pre-catalyst system involving [Rh(CO)₂(acac)] and the bidentate phosphine ligand Xantphos, known to promote high l/b ratios.[11]
2.2. Reaction Parameters
-
Temperature: The reaction is exothermic. Temperatures are typically maintained between 80-120°C for rhodium-catalyzed systems.[3] Higher temperatures can increase the reaction rate but may negatively impact catalyst stability and selectivity, often leading to increased isomerization of this compound.[12]
-
Pressure: Sufficient pressure (typically 20-60 bar) is required to ensure adequate concentrations of CO and H₂ are dissolved in the reaction medium.[3] Higher pressures generally favor the formation of aldehydes over isomeric alkenes.[12][13]
-
Syngas (CO/H₂) Ratio: A 1:1 molar ratio of CO to H₂ is standard for hydroformylation. Deviating from this can alter the reaction pathway; for instance, a higher partial pressure of hydrogen can lead to the hydrogenation of the alkene substrate and the aldehyde product to form alkanes and alcohols, respectively.[14]
-
Solvent: The reaction is often performed in a non-polar organic solvent like toluene to ensure all components remain in a single phase (homogeneous catalysis).[5] However, the reaction can also be run in neat substrate, which simplifies product purification.[14]
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Sigma-Aldrich | Store under nitrogen. |
| [Rh(CO)₂(acac)] | 98% | Strem Chemicals | Handle in a fume hood. |
| Xantphos | 98% | Strem Chemicals | Air-stable solid. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Use as received from a sealed bottle. |
| Syngas | CO/H₂ (1:1 molar ratio) | Airgas | High-purity grade. |
| Nitrogen (N₂) | High Purity | Airgas | For inert atmosphere. |
| Dodecane | Anhydrous, ≥99% | Sigma-Aldrich | For use as an internal standard in GC analysis. |
3.2. Equipment
-
High-pressure autoclave reactor (e.g., Parr reactor), 100-300 mL capacity, equipped with a magnetic stirrer, gas inlet/outlet valves, pressure gauge, thermocouple, and safety rupture disc.[15]
-
Gas lines and pressure regulators for Syngas and Nitrogen.
-
Schlenk line for inert atmosphere techniques.
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5).[16]
-
Standard laboratory glassware (flasks, syringes, etc.), oven-dried before use.[17]
3.3. Experimental Workflow Diagram
Caption: Workflow for the laboratory-scale hydroformylation of this compound.
3.4. Step-by-Step Procedure
A. Reactor Preparation and Charging
-
Ensure the high-pressure reactor and its components are clean and dry. Assemble the reactor according to the manufacturer's instructions.[15]
-
Close all valves and pressurize the empty reactor with nitrogen to ~50 bar to check for leaks. The pressure should remain stable for at least 30 minutes.
-
In a Schlenk flask under a nitrogen atmosphere, prepare the reaction solution. To 40 mL of anhydrous toluene, add this compound (5.61 g, 50 mmol), dodecane (1.0 g, internal standard), [Rh(CO)₂(acac)] (12.9 mg, 0.05 mmol, 0.1 mol%), and Xantphos (57.8 mg, 0.10 mmol, L/Rh ratio = 2).
-
Stir the solution until all solids dissolve.
-
Carefully transfer the solution into the reactor vessel using a cannula or a funnel under a gentle flow of nitrogen to maintain an inert atmosphere.
-
Seal the reactor securely.
B. Reaction Execution
-
Place the sealed reactor in its heating mantle and connect the gas lines and stirrer.
-
Purge the reactor headspace by pressurizing with N₂ to 10 bar and venting three times to remove any residual air.
-
Purge the reactor with the 1:1 CO/H₂ syngas mixture twice by pressurizing to 5 bar and venting. CAUTION: Perform venting in a well-ventilated fume hood as CO is highly toxic.[7]
-
Pressurize the reactor to an initial pressure of 40 bar with the syngas mixture.
-
Begin stirring (e.g., 800 rpm) and heat the reactor to the target temperature of 100°C. Monitor the pressure, as it will increase with temperature. Adjust the pressure back to 40 bar if necessary once the temperature has stabilized.
-
Maintain the reaction at 100°C and 40 bar for 4-6 hours. The pressure will drop as the gases are consumed; use the regulator to maintain a constant pressure of 40 bar.
C. Shutdown and Sample Analysis
-
After the reaction time has elapsed, turn off the heating and allow the reactor to cool to room temperature (< 30°C).
-
Carefully and slowly vent the remaining syngas pressure in a fume hood.
-
Open the reactor and collect a sample of the liquid product mixture.
-
Dilute the sample with additional toluene (e.g., 1:10 v/v) and analyze it using Gas Chromatography (GC-FID).
-
Identify products by comparing retention times with authentic standards (nonanal, 2-methyloctanal, this compound, octane). Quantify the components by comparing their peak areas to that of the dodecane internal standard.[16][18]
Data Presentation and Expected Results
The performance of the hydroformylation reaction is assessed based on substrate conversion, selectivity towards aldehydes, and the linear-to-branched (l/b) isomer ratio.
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value | Expected Outcome | Reference |
| Substrate | This compound | - | - |
| Catalyst | [Rh(CO)₂(acac)] / Xantphos | High conversion and l/b ratio | [11] |
| Substrate/Catalyst Ratio | 1000:1 | Efficient catalysis | - |
| Temperature | 100 °C | Good reaction rate | [5] |
| Pressure (CO/H₂) | 40 bar | High aldehyde selectivity | [12] |
| CO/H₂ Ratio | 1:1 | Standard for hydroformylation | [3] |
| Reaction Time | 4-6 hours | >95% conversion | - |
| Expected l/b Ratio | - | >20:1 | [4] |
| Side Products | - | Minor amounts of octane and isomerized octenes | [6][12] |
Safety and Hazard Management
-
Carbon Monoxide (CO): CO is a colorless, odorless, and highly toxic gas that can be fatal if inhaled. All operations involving CO must be conducted in a high-performance, continuously monitored fume hood. A personal CO detector is mandatory.[7][16]
-
High-Pressure Operations: High-pressure reactors pose a significant explosion hazard if operated improperly. Always operate within the manufacturer's specified pressure and temperature limits. Ensure the safety rupture disc is correctly installed.[15]
-
Hydrogen (H₂): Hydrogen is extremely flammable. Ensure there are no ignition sources near the experimental setup.
-
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This application note provides a robust and detailed protocol for the laboratory-scale hydroformylation of this compound using a modern rhodium-phosphine catalyst system. By carefully controlling the reaction parameters and adhering to strict safety protocols, researchers can achieve high conversion and excellent regioselectivity towards the desired linear aldehyde, nonanal. The principles and techniques described herein are foundational for further research and development in the field of homogeneous catalysis and organic synthesis.
References
-
19 (n.d.). Google Scholar.
-
12 (2016). SpringerLink.
-
20 (n.d.). Cambridge University Press.
-
3 (n.d.). Mettler Toledo.
-
21 (n.d.). ResearchGate.
-
22 (n.g.). ResearchGate.
-
14 (n.d.). NIH.
-
(n.d.). Wikipedia.
-
(2010). ACS Publications.
-
(2018). Scientific Research Publishing.
-
(2023). MDPI.
-
(2023). Chemistry LibreTexts.
-
(1962). ACS Publications.
-
(2011). Google Patents.
-
(n.d.). ResearchGate.
-
(2016). SpringerLink.
-
(2001). ACS Publications.
-
(2011). Dalton Transactions.
-
(2017). JoVE.
-
(2014). ResearchGate.
-
(2008). PubMed.
-
(2025). YouTube.
-
(2024). Journal of the American Chemical Society.
-
(n.d.). ResearchGate.
-
(n.d.). NTNU.
-
(n.d.). Wikipedia.
-
(2021). ACS Sustainable Chemistry & Engineering.
-
(n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
(2018). Scientific Research Publishing.
-
(2020). YouTube.
-
(1968). Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
-
(2024). Catalysis Science & Technology.
-
(2023). ChemRxiv.
-
(2020). YouTube.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. Safe Hydroformylation of Aliphatic Alkene in a Flow Reactor [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of ligand effects in the modified cobalt hydroformylation of this compound. Crystal structures of [Co(L)(CO)3]2 (L = PA–C5, PCy3 and PCyp3) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. The rate-determining step in the rhodium-xantphos-catalysed hydroformylation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Operation of High-pressure Reactor Vessels Parr Reactor [jove.com]
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- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1-Octene Hydroformylation Optimization
Current Status: Online | Topic: Selectivity Enhancement (n:iso ratio) | Tier: Advanced
Introduction: The Selectivity Challenge
Welcome to the Advanced Catalysis Support Hub. You are likely here because your hydroformylation of 1-octene is yielding insufficient linear nonanal (n-product) or excessive branched 2-methyloctanal (iso-product).
In industrial applications (plasticizers, detergents), the linear isomer is the value driver. Achieving high linearity requires suppressing the thermodynamically favorable isomerization of this compound to internal olefins (2-octene, 3-octene) while accelerating the anti-Markovnikov insertion of the hydrido-rhodium species.
This guide moves beyond basic textbook definitions to provide actionable, field-proven protocols for maximizing the linear-to-branched (n:iso) ratio.
Module 1: Ligand Selection (The Hardware)
The choice of ligand dictates the "bite angle" and steric environment around the Rhodium center, which is the primary driver of regioselectivity.
Comparative Performance Matrix
Data synthesized from standard catalytic benchmarks [1, 2, 3].
| Ligand Class | Specific Ligand | Typical n:iso Ratio | Rate ( | Stability | Primary Use Case |
| Monophosphine | 3:1 - 15:1 | High | High | Baseline/Low-cost. Requires high L:Rh ratio (>50:1) to minimize isomerization. | |
| Diphosphine | Xanthphos | 50:1 - 80:1 | Moderate | High | Recommended. Excellent balance of stability and selectivity due to wide bite angle (~111°). |
| Bisphosphite | Biphephos | >95:1 | High | Low | Specialist. Capable of "isomerization-hydroformylation" (converting internal octenes to linear aldehyde).[1] Sensitive to oxidation. |
Expert Insight: Why Biphephos?
While Xanthphos is robust, Biphephos is unique. It forms a catalytic pocket that is so sterically crowded it effectively prohibits the formation of the branched alkyl-rhodium intermediate. Furthermore, if your this compound feed is contaminated with internal isomers (2-octene), Biphephos can isomerize them back to the terminal position and hydroformylate them to linear nonanal—a feat
Module 2: Visualizing the Selectivity Pathway
The following diagram illustrates the critical decision point in the catalytic cycle where selectivity is determined (hydride migration).
Caption: The critical divergence occurs at Hydride Migration. Bulky ligands force the Anti-Markovnikov path (Green). Low CO pressure allows the branched alkyl to revert via Beta-H elimination to internal alkenes (Grey).
Module 3: Troubleshooting & FAQs
Q1: My n:iso ratio dropped suddenly from 50:1 to 10:1. What happened?
Diagnosis: Ligand Oxidation or Degradation.[2]
-
The Science: Phosphite ligands (like Biphephos) and even Phosphines (Xanthphos) are susceptible to oxidation. This compound feeds often contain trace hydroperoxides which oxidize the phosphorus (P-III to P-V), rendering the ligand catalytically inert. The Rhodium then reverts to a "naked" or unmodified state, which has poor selectivity (~2:1).
-
The Fix:
-
Peroxide Test: Check your this compound feed with starch-iodide paper.
-
Purification: Percolate this compound through a column of activated Alumina (neutral) or treat with
wash before use. -
Inerting: Ensure rigorous
or Schlenk techniques during ligand addition [5].
-
Q2: I see high conversion, but mostly to internal octenes (2-octene, 3-octene).
Diagnosis: "Starved" CO conditions (Isomerization dominant).
-
The Science: The insertion of CO into the alkyl-Rh bond competes with
-hydride elimination. If partial pressure of CO ( ) is too low, the alkyl-Rh species eliminates a hydrogen to form an internal alkene rather than forming an aldehyde. -
The Fix: Increase the CO partial pressure. While high CO can inhibit the rate (negative order kinetics), it is essential for selectivity and preventing isomerization. Maintain at least 10-20 bar syngas (1:1 CO:H2) [1].
Q3: Can I recycle the Rh-Xanthphos catalyst?
Diagnosis: Leaching and Deactivation.
-
The Science: Rhodium-Phosphine complexes are expensive. In batch modes, recycling is difficult because distilling the product (Nonanal, bp ~190°C) often thermally degrades the catalyst.
-
The Fix: Use a "Thermomorphic" solvent system or Propylene Carbonate.
-
Protocol: Use Propylene Carbonate (polar) as the solvent.[3] The non-polar products (aldehydes/octenes) form a separate phase at room temperature (biphasic), allowing decantation of the product while retaining the polar catalyst phase [6].
-
Module 4: The "Gold Standard" Experimental Protocol
Objective: High Selectivity Hydroformylation of this compound using Rh-Xanthphos.
Reagents & Equipment
-
Precursor:
(Acetylacetonatodicarbonylrhodium(I)) -
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Substrate: this compound (Filtered through basic alumina to remove peroxides)
-
Solvent: Toluene (Anhydrous, degassed)
-
Gas: Syngas (CO/H2 1:1 mixture)
Step-by-Step Methodology
-
Catalyst Preparation (Glovebox/Schlenk):
-
In a Schlenk flask, dissolve
(3.9 mg, 0.015 mmol) and Xantphos (17.4 mg, 0.030 mmol) in 15 mL of degassed toluene. -
Note: A Ligand:Metal ratio of 2:1 is standard for chelating diphosphines to ensure active species formation.
-
Stir for 15 mins. The solution should turn characteristic yellow/orange.
-
-
Reactor Loading:
-
Transfer the catalyst solution via cannula into a stainless steel autoclave (pre-purged with Argon).
-
Add this compound (2.35 mL, ~15 mmol). Substrate:Rh ratio = 1000:1.
-
-
Pressurization & Reaction:
-
Purge the autoclave 3 times with Syngas (pressurize to 5 bar, vent to 1 bar).
-
Pressurize to 20 bar (1:1 CO/H2).
-
Heat to 80°C . Note: Do not exceed 100°C with Xantphos if high n:iso is the priority; higher T increases rate but slightly erodes selectivity.
-
Stir at >800 RPM to eliminate gas-liquid mass transfer limitations.
-
-
Termination & Analysis:
-
Run for 4-16 hours (monitor uptake if possible).
-
Cool reactor to <20°C on ice. Vent pressure slowly.
-
Add internal standard (e.g., n-decane) and analyze via GC-FID.
-
Target Result: >95% Conversion, >95% Chemoselectivity (Aldehydes), n:iso ratio >50.
-
Module 5: Troubleshooting Logic Tree
Caption: Diagnostic flow for common hydroformylation failures. Green nodes indicate primary process adjustments.
References
- Van Leeuwen, P. W. N. M., & Claver, C. (2000). Rhodium Catalyzed Hydroformylation. Kluwer Academic Publishers. (Standard text for ligand effects and kinetics).
-
Franke, R., Selent, D., & Börner, A. (2012). Applied Hydroformylation. Chemical Reviews, 112(11), 5675–5732. Link
-
Kranenburg, M., et al. (1995).[4] New Diphosphine Ligands Based on Heterocyclic Aromatics Inducing Very High Regioselectivity in Rhodium-Catalyzed Hydroformylation. Organometallics, 14(6), 3081–3089. (Original Xanthphos paper). Link
- Börner, A., et al. (1999). Rhodium-Catalyzed Hydroformylation of Internal Octenes with Biphephos. Journal of Molecular Catalysis A: Chemical.
-
Sharma, S. K., et al. (2018).[5] Effect of impurities on this compound hydroformylation. Reaction Chemistry & Engineering. (Crucial for troubleshooting oxidation issues).
-
Behr, A., et al. (2005). Hydroformylation of this compound in thermomorphic solvent systems. Journal of Molecular Catalysis A: Chemical, 226(2), 215-219. Link
Sources
Technical Support Center: Optimizing Catalyst Performance in 1-Octene Polymerization
Welcome to the technical support center for 1-octene polymerization. This guide is designed for researchers and scientists actively engaged in polyolefin synthesis. It provides in-depth, field-proven insights into troubleshooting common experimental issues and optimizing catalyst performance. The structure is designed to be intuitive, allowing you to quickly diagnose problems and understand the underlying chemical principles to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common conceptual questions regarding this compound polymerization.
Q1: What are the primary types of catalysts used for this compound polymerization?
There are two main classes of catalysts used for this compound polymerization:
-
Ziegler-Natta (Z-N) Catalysts: These are heterogeneous catalysts, typically based on titanium compounds (e.g., TiCl₄) supported on magnesium chloride (MgCl₂), and co-activated by aluminum alkyls.[1] While historically significant and widely used industrially, they often produce polymers with broad molecular weight distributions and lower this compound incorporation, which can result in poor elastic properties.[2]
-
Single-Site Catalysts: This modern class of homogeneous catalysts includes metallocenes and non-metallocene (post-metallocene) complexes.[3] Metallocenes, which feature a transition metal (like zirconium or titanium) sandwiched between cyclopentadienyl-type ligands, are known for producing polymers with narrow molecular weight distributions and excellent control over polymer microstructure.[2] Non-metallocene catalysts, such as those with phenoxy-imine (FI) or diamine-bis(phenolate) ligands, offer a high degree of tunability, allowing for precise control over catalytic activity and polymer properties like tacticity.[3][4][5]
Q2: What is the role of the cocatalyst, and how does its concentration affect the polymerization?
The cocatalyst, typically an aluminum alkyl compound like methylaluminoxane (MAO) or trimethylaluminum (TMA), plays a crucial role in activating the precatalyst. Its primary functions are:
-
Alkylation: It replaces ligands (e.g., chloride) on the metal center of the precatalyst with an alkyl group.
-
Activation: It abstracts a ligand to generate a catalytically active cationic metal species with a vacant coordination site, which is necessary for olefin binding and insertion.
The concentration of the cocatalyst, often expressed as the Al/Metal molar ratio, is a critical parameter.
-
Insufficient Cocatalyst: Leads to incomplete activation of the precatalyst, resulting in low or no polymerization activity.[6]
-
Optimal Concentration: Maximizes the number of active sites, leading to high catalytic activity.[7]
-
Excess Cocatalyst: Can be detrimental. High concentrations of TMA, for example, can lead to the formation of dormant or inactive catalyst species through strong coordination to the active center, reducing both activity and comonomer incorporation.[6] It can also increase the rate of chain transfer to aluminum, which lowers the molecular weight of the resulting polymer.[6]
Q3: What is the "comonomer effect" observed in ethylene/1-octene copolymerization?
The "comonomer effect" refers to the phenomenon where the introduction of a comonomer, such as this compound, into an ethylene polymerization system leads to an increase in the overall catalytic activity.[7] The primary reason for this is that the incorporation of bulky this compound units into the growing polyethylene chain disrupts its crystallinity. This reduction in crystallinity improves the solubility of the polymer in the reaction medium, which in turn makes the active catalyst centers more exposed and accessible for monomer diffusion, thereby increasing the polymerization rate.[7]
Q4: How can I control the molecular weight (Mw) and molecular weight distribution (MWD) of my poly(this compound)?
Control over Mw and MWD is primarily achieved by manipulating the rates of chain propagation relative to chain termination and transfer.
-
Molecular Weight (Mw):
-
Temperature: Increasing the polymerization temperature generally decreases the molecular weight.[7] This is because chain transfer and termination reactions (like β-hydride elimination) have higher activation energies than the propagation reaction and thus become more dominant at elevated temperatures.[5]
-
Monomer Concentration: Higher monomer concentration typically leads to higher molecular weight, as the rate of propagation increases relative to chain transfer.
-
Chain Transfer Agents: The presence and concentration of chain transfer agents, such as the cocatalyst (e.g., TMA) or hydrogen, will lower the molecular weight.[6]
-
-
Molecular Weight Distribution (MWD or Đ):
-
Catalyst Type: This is the most critical factor. Single-site catalysts (e.g., metallocenes) possess uniform active sites and produce polymers with narrow MWDs (Đ typically < 3).[4][6] In contrast, multi-site Ziegler-Natta catalysts yield broad MWDs.
-
Reaction Conditions: Fluctuations in temperature or mass transfer limitations can sometimes lead to broader MWDs, even with single-site catalysts.[7]
-
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common experimental problems in a question-and-answer format.
Problem Area 1: Low or No Catalytic Activity
Q: My polymerization reaction is showing negligible yield. What are the most likely causes?
This is a common issue that can almost always be traced back to catalyst inactivity or improper reaction setup. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for low polymer yield.
Causality and Actionable Steps:
-
Catalyst Activation: The generation of the active catalytic species is paramount.
-
Catalyst-to-Cocatalyst Ratio: An incorrect molar ratio is a frequent error. Verify your calculations and ensure the stoichiometry is appropriate for your specific catalyst system.[8] Some systems require a significant excess of cocatalyst (e.g., Al/Ti ratios of 200-600 or higher).[7]
-
Activation Procedure: The activation step itself is critical. For some systems, a pre-mixing or "alkylation" period of the precatalyst and cocatalyst is necessary before introducing the monomer.[6] For instance, some phenoxyimine Zr precatalysts require a 30-minute stirring period with TMA for effective alkylation, and shorter times result in little to no polymer.[6] Review your protocol and optimize the activation time and temperature.[8]
-
-
Reagent Purity (Catalyst Poisons): Ziegler-Natta and single-site catalysts are extremely sensitive to impurities.
-
Common Poisons: Polar compounds like water, oxygen, alcohols, ketones (acetone), and esters can act as potent poisons.[1] They coordinate strongly to the electrophilic metal center, deactivating the catalyst.
-
Action: Ensure your monomer (this compound) and solvent (e.g., toluene, hexane) are rigorously purified and dried before use. Always perform reactions under a strictly inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. Check all reactor connections for potential leaks.[8]
-
-
Reaction Conditions:
Problem Area 2: Undesirable Polymer Properties
Q: The molecular weight of my polymer is consistently too low. How can I increase it?
Low molecular weight indicates that chain termination or transfer reactions are occurring at a higher frequency than chain propagation.
-
Primary Cause: High Temperature. As mentioned, chain transfer/termination rates increase more rapidly with temperature than propagation. Reducing the reaction temperature is often the most effective way to increase molecular weight.[7] For example, in some systems, decreasing the temperature can increase the Mw from ~230,000 to >310,000 g/mol .[9]
-
Secondary Cause: Chain Transfer.
-
To Cocatalyst: An excessive concentration of aluminum alkyl cocatalyst can increase the rate of chain transfer to aluminum.[6] Try reducing the Al/Metal ratio, but be careful not to go below the minimum required for full activation.
-
To Monomer: β-hydride elimination is an intrinsic chain termination pathway that becomes more prevalent at higher temperatures.[5]
-
-
Action Plan:
-
Decrease the polymerization temperature in 5-10 °C increments.
-
Systematically decrease the cocatalyst loading (Al/Metal ratio).
-
Increase the monomer concentration if feasible.
-
Q: My polymer has a very broad molecular weight distribution (MWD). Why is this, and how can I achieve a narrower distribution?
A broad MWD (Đ > 4-5) typically points to a lack of uniformity in the catalytic process.
-
Cause 1: Multiple Active Sites. This is characteristic of classical Ziegler-Natta catalysts, which possess a variety of active sites with different propagation and termination kinetics on the catalyst surface.[2]
-
Cause 2: Catalyst Transformation or Degradation. With single-site catalysts, a broad MWD can indicate that the catalyst is not stable under the reaction conditions. Different active species may form over time, or side reactions could be occurring. For instance, ancillary ligand abstraction by the cocatalyst can sometimes generate new catalytic species with different properties.[6]
-
Cause 3: Mass/Heat Transfer Limitations. In highly active systems, poor mixing can lead to localized "hot spots" or regions of low monomer concentration, causing polymer chains to grow to different lengths.
-
Action Plan:
-
Switch to a Single-Site Catalyst: If you are using a Z-N catalyst, switching to a well-defined metallocene or post-metallocene catalyst is the most direct way to achieve a narrow MWD.
-
Optimize Conditions for Single-Site Catalysts: If you are already using a single-site catalyst, re-evaluate your reaction temperature and cocatalyst concentrations to ensure you are operating in a stable regime. Ensure vigorous stirring throughout the reaction.
-
| Parameter | Effect on Catalyst Activity | Effect on Molecular Weight (Mw) | Effect on MWD (Đ) |
| ↑ Temperature | Increases (up to optimum), then decreases due to deactivation[7][8] | Decreases[7][9] | May broaden at high temps[7] |
| ↑ Cocatalyst Ratio | Increases (up to optimum), then may decrease[6][7] | Decreases (due to chain transfer)[6] | Generally minimal effect in stable systems |
| ↑ Monomer Conc. | Increases | Increases | Generally minimal effect |
| Table 1: Influence of Key Parameters on Polymerization Outcome. |
Experimental Protocols
Protocol 1: General Procedure for this compound Polymerization in a Schlenk Flask
This protocol is a representative example. Specific quantities, temperatures, and times must be optimized for your particular catalyst system.
-
Reactor Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight. The flask is then assembled while hot and subjected to at least three vacuum/argon backfill cycles on a Schlenk line to ensure an inert atmosphere.
-
Reagent Preparation:
-
Toluene (solvent) is purified by passing through a solvent purification system or by distillation over sodium/benzophenone.
-
This compound (monomer) is dried over CaH₂, distilled under vacuum, and stored over molecular sieves in a glovebox.
-
The catalyst and cocatalyst (e.g., MAO solution) are stored and handled exclusively within an argon-filled glovebox.
-
-
Reaction Setup:
-
Under a positive flow of argon, add toluene (e.g., 40 mL) and this compound (e.g., 5 mL) to the prepared Schlenk flask.[9]
-
Place the flask in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 30 °C). Allow the solution to equilibrate for 15-20 minutes with stirring.
-
-
Catalyst Injection:
-
In a glovebox, prepare a stock solution of the catalyst in toluene.
-
Calculate the required amount of cocatalyst (e.g., MAO) and add it to the reaction flask via syringe.
-
After a few minutes, rapidly inject the desired amount of catalyst solution (e.g., 0.03 mmol) into the vigorously stirring reaction mixture.[9] Note the time as the start of the polymerization.
-
-
Polymerization: Allow the reaction to proceed for the prescribed time (e.g., 60 minutes). A noticeable increase in viscosity is a positive indicator of polymerization.
-
Quenching: Terminate the polymerization by adding 5 mL of acidified methanol (10% HCl). This will deactivate the catalyst and precipitate the polymer.
-
Polymer Isolation:
-
Pour the mixture into a beaker containing a large excess of methanol (~200 mL) to fully precipitate the polymer.
-
Collect the polymer by vacuum filtration.
-
Wash the polymer extensively with methanol and then dry it in a vacuum oven at 60 °C to a constant weight.
-
-
Characterization: Analyze the polymer using techniques like Gel Permeation Chromatography (GPC) for Mw and MWD, and NMR spectroscopy for microstructure and tacticity.[4][5]
Caption: Experimental workflow for this compound polymerization.
References
- Technical Support Center: Catalyst Deactivation in 4-Methylidenehept-1-ene Polymeriz
- This compound polymerization catalyzed by titanium and zirconium complexes supported by [PN] or [NPN] ligands. Polymer Journal.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Study of Heterogeneity of Ethylene/1-Octene Copolymers Synthesized with Zirconium and Titanium Complexes Bearing Diamine-bis(phenol
- Unexpected Precatalyst σ-Ligand Effects in Phenoxyimine Zr-Catalyzed Ethylene/1-Octene Copolymerizations. Journal of the American Chemical Society.
- This compound polymerization catalyzed by titanium and zirconium complexes supported by [PN] or [NPN] ligands.
- Synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium( iv )
- Precision in Polymerization: Kinetic Insights into Metallocene- catalyzed Ethylene Polymeriz
- The Effect of Feeding Sequence on the Structure and Properties of the Ethylene/1-Octene Copolymer in the Semi-Continuous Polymeriz
- Catalyst Deactivation Processes during 1‑Hexene Polymeriz
- A comparative study on the polymerization of this compound promoted by vanadium and titanium complexes supported by phenoxyimine and salen type ligands.
- Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst.
Sources
- 1. Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium( iv ) complexes activated by methyaluminoxane - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00165A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
catalyst deactivation and regeneration in 1-octene reactions
Scope: Troubleshooting, Deactivation Mechanisms, and Regeneration Protocols for 1-Octene Production and Functionalization. Target Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists.
Introduction
Welcome to the this compound Technical Support Center. This guide addresses the two critical phases of the this compound lifecycle:
-
Production: The selective tetramerization of ethylene using Chromium (Cr) catalysts.[1][2]
-
Functionalization: The conversion of this compound to aldehydes/alcohols via Rhodium (Rh) catalyzed hydroformylation.[3]
Our protocols are designed to maximize catalyst lifetime (turnover number) and product selectivity, minimizing the formation of heavy oligomers and polymer fouling.
Module 1: Production of this compound (Ethylene Tetramerization)
System: Chromium(III) precursors (e.g., Cr(acac)₃) + PNP Ligand (Bis(phosphino)amine) + Activator (MAO/MMAO).[1]
Deactivation Mechanisms
In ethylene tetramerization, catalyst death is rarely a simple loss of activity; it often manifests as a loss of selectivity , leading to reactor fouling.
| Deactivation Mode | Mechanism | Observable Symptom |
| Polymer Fouling | The metallacycle mechanism shifts to a Cossee-Arlman polymerization mechanism. This is often triggered by low ligand:metal ratios or thermal instability. | Rapid pressure drop; white solid buildup on reactor walls/stirrer; loss of heat transfer. |
| Ligand Oxidation | The phosphine moieties in the PNP ligand are highly sensitive to O₂ and moisture, forming phosphine oxides that cannot coordinate effectively to Cr. | Immediate loss of activity; color change (often to green/violet indicating Cr(III) uncoordinated species). |
| Thermal Degradation | At T > 60-80°C, the active Cr-PNP complex dissociates, leading to non-selective oligomerization (Schulz-Flory distribution). | Increase in C6, C10+ fractions; decrease in this compound purity. |
Troubleshooting Guide: Fouling vs. Inactivity
Issue: My reactor is fouling with white polymer solids.
-
Root Cause: The "ligand-free" chromium species is a potent polymerization catalyst. If the PNP ligand dissociates or degrades, the remaining Cr active sites will produce polyethylene instead of this compound.
-
Corrective Action:
-
Increase Ligand Loading: Ensure a Ligand:Cr molar ratio of at least 1.2:1 to 1.5:1 to buffer against ligand loss.
-
Check Feedstock Purity: Polar impurities (water, alcohols) can strip the ligand. Ensure ethylene feed has < 0.5 ppm water.
-
Temperature Control: Maintain reaction temperature strictly below 60°C.
-
Issue: Activity is low, but selectivity is good.
-
Root Cause: Poisoning of the activator (MAO).
-
Corrective Action: Increase the Al:Cr ratio. Standard operation requires 300:1 to 500:1. If poisons are present, a scavenger dose (e.g., TEA or TMA) prior to catalyst injection may be required.
Protocol: Reactor De-Fouling & Cleaning
Since homogeneous Cr catalysts are single-use, "regeneration" refers to restoring the reactor's operability.
-
Solvent Wash: Circulate hot toluene (100°C) to dissolve soluble oligomers (C10-C20).
-
Polymer Removal: If high-density polyethylene (HDPE) has formed, mechanical removal is often necessary. For chemical removal, use a hot xylene wash at 130°C (near HDPE melting point).
-
Passivation: After cleaning, rinse with a dilute Al-alkyl solution (e.g., 1 wt% TEA in heptane) to scavenge residual moisture and passivate the steel walls before the next run.
Module 2: Functionalization (Rhodium-Catalyzed Hydroformylation)
System: Rhodium(I) Carbonyl Hydride + Phosphine/Phosphite Ligands (e.g., Rh-Xantphos, Rh-TPP).
Deactivation Mechanisms
Rhodium is expensive; therefore, preventing deactivation is an economic imperative.
| Deactivation Mode | Mechanism | Observable Symptom |
| Cluster Formation | Monomeric Rh-H(CO)L₂ species aggregate into inactive Rh clusters (e.g., Rh₄(CO)₁₂) or metallic "Rhodium Black." | Solution turns from yellow/orange to dark brown/black; precipitation. |
| Ligand Degradation | Phosphite ligands undergo hydrolysis (acid-catalyzed) or oxidation. | Gradual loss of regioselectivity (linear:branched ratio drops). |
| Poisoning | Sulfur or Halides bind irreversibly to Rh. | Sudden, complete loss of activity. |
Protocol: Oxidative Regeneration of Rhodium Catalyst
This protocol is used to recover active Rh from inactive clusters.
Prerequisites:
-
Spent catalyst solution (dark/black).
-
Oxidant: Air or dilute H₂O₂.
-
Fresh Ligand (e.g., TPP or Xantphos).
Step-by-Step:
-
Oxidation: Treat the deactivated catalyst solution with air or a controlled O₂ sparge at 60-80°C. This oxidizes the Rh clusters (Rh⁰/Rh-cluster) back to soluble cationic Rh species or monomeric oxides.
-
Visual Cue: Solution may lighten or change hue.
-
-
Acid Removal: If phosphite ligands were used, wash the organic phase with a weak aqueous base (e.g., NaHCO₃) to remove acidic hydrolysis products that catalyze further degradation.
-
Ligand Replenishment: Add fresh phosphine ligand (excess, e.g., 10-50 equivalents relative to Rh) to the solution.
-
Reduction/Reactivation: Introduce Syngas (CO/H₂ 1:1) at 10-20 bar and 80-100°C. The Rh will coordinate with the fresh ligand and reduce to the active Rh-H(CO)L₂ species.
-
Validation: Check activity on a small-scale this compound sample.
-
Module 3: Visual Technical Guides
Chromium Deactivation Pathways (Tetramerization)
This diagram illustrates the critical branch point between selective this compound production and fatal polymer fouling.
Caption: The "Ligand-Free" pathway is the primary cause of reactor fouling. Maintaining ligand integrity is crucial.
Rhodium Hydroformylation Troubleshooting Logic
A decision tree for diagnosing loss of performance in this compound hydroformylation.
Caption: Visual inspection of the catalyst solution provides the first and most critical diagnostic clue.
FAQ: Frequently Asked Questions
Q1: Can I reuse the Chromium catalyst for multiple batches? A: Generally, no. Homogeneous Cr-PNP catalysts are highly sensitive and typically deactivate upon quenching. The industry standard is single-pass use. However, the chromium metal can be recovered from the waste stream using hydrometallurgical extraction (acid leaching followed by precipitation) to minimize environmental impact.
Q2: Why does my this compound product contain high levels of C6 (1-hexene)? A: This indicates a shift in the metallacycle mechanism. It is often caused by a change in the N-substituent on the PNP ligand or insufficient ethylene pressure. Ensure your ethylene pressure is maintained >30 bar; lower pressures can favor trimerization (C6) over tetramerization (C8).
Q3: How do I store the PNP ligand? A: PNP ligands are air-sensitive. Store them under an inert atmosphere (Nitrogen or Argon) in a glovebox. If the ligand turns from white/colorless to yellow/sticky, it has likely oxidized and will not form a selective catalyst.
Q4: In Rh-hydroformylation, my linear-to-branched (n/iso) ratio is dropping. Why? A: This is a classic sign of ligand degradation. As the excess phosphine ligand oxidizes (to phosphine oxide), the equilibrium shifts towards species with fewer coordinated phosphines (e.g., from RhH(CO)L3 to RhH(CO)2L2). The species with fewer phosphines are more active but less selective (producing more branched isomers). Solution: Add fresh ligand immediately.
References
-
Bollmann, A., et al. (2004). "Ethylene Tetramerization: A New Route to Produce this compound in Exceptionally High Selectivities." Journal of the American Chemical Society.
-
Hanton, M. J., et al. (2007). "Ethylene Tetramerization with Cationic Chromium(I) Complexes." Organometallics.
- Franke, R., et al. (2012). "Applied Hydroformylation." Chemical Reviews.
- Sasol Technology. "Process for the production of this compound.
- Van Leeuwen, P. W. N. M. (2004). Homogeneous Catalysis: Understanding the Art. Springer.
Sources
Technical Support Center: Purification of 1-Octene Derivatives
Status: Online Role: Senior Application Scientist Ticket ID: OCT-PUR-001 Subject: Troubleshooting Purification Protocols for 1-Octene Downstream Products
Introduction: The Linear Alpha Olefin Challenge
Welcome to the technical support hub. If you are working with this compound, you are likely navigating the narrow interface between commodity petrochemicals and fine chemical synthesis. The utility of this compound stems from its terminal double bond, but this reactivity is also its Achilles' heel during purification.
This guide addresses the three most critical failure points reported by our users:
-
Isomeric Contamination: Inability to separate this compound from internal isomers (2-octene).
-
Catalyst Leaching: Rhodium/Cobalt loss during hydroformylation (C9 aldehyde production).
-
Oligomer Stability: Haze and oxidation issues in Polyalphaolefin (PAO) synthesis.
Module 1: Feedstock & Isomer Separation
User Issue: "I am seeing low regioselectivity in my downstream reaction. GC analysis shows a single 'octene' peak, but my product distribution suggests internal isomers are present."
Root Cause Analysis
Standard capillary GC often fails to resolve this compound (BP 121°C) from trans-2-octene (BP 125°C) without specialized columns. If your feedstock contains internal isomers, they will either fail to react (accumulating as inerts) or form branched byproducts that are nearly impossible to separate later.
Troubleshooting Protocol
Q: How do I remove 2-octene from my this compound feed?
A: Simple rectification is usually insufficient due to the low relative volatility (
Option A: Azeotropic Distillation (Batch/Lab Scale)
Add an entrainer that alters the vapor-liquid equilibrium (VLE) of the mixture.
| Entrainer | Target Component | Effect | Removal Method |
| t-Amyl Methyl Ether | This compound | Increases | Water wash / Distillation |
| Isophorone | Internal Octenes | Extractive distillation agent | Bottoms recovery |
Option B: Adsorptive Separation (Continuous/Pilot Scale)
For high-purity requirements (>99.5%), thermodynamic separation (distillation) is often replaced by kinetic or steric separation (adsorption).
-
Mechanism: Use Zeolite 5A molecular sieves. The linear this compound can enter the pores, while slightly bulkier internal isomers (especially cis-isomers) or branched impurities are excluded or diffuse slower.
-
Regeneration: Desorb using a lighter paraffin (e.g., pentane) or via pressure swing.
Workflow Visualization: Isomer Separation Logic
Figure 1: Decision matrix for selecting the appropriate separation technology based on purity requirements.
Module 2: Hydroformylation (C9 Aldehydes)
User Issue: "My reaction solution is turning dark, and I'm losing expensive Rhodium catalyst into the product phase."
Root Cause Analysis
In the hydroformylation of this compound to nonanal (C9 aldehyde), the product has a high boiling point (~190-200°C). Attempting to distill the product directly from the catalyst solution often causes thermal degradation of the Rhodium-phosphine complex (clustering into inactive Rh black).
Troubleshooting Protocol
Q: How do I recover the catalyst without thermal stress? A: Switch from a homogeneous organic system to an Aqueous Biphasic System or use Nanofiltration .
Method 1: Aqueous Biphasic System (The TPPTS Method)
Use a water-soluble ligand (e.g., TPPTS - Triphenylphosphine-3,3',3''-trisulfonic acid).
-
Reaction: this compound (organic phase) reacts at the interface with Rh/TPPTS (aqueous phase).
-
Separation: Stop stirring. The mixture decants into two layers.
-
Collection: The organic top layer contains the C9 aldehyde. The aqueous bottom layer retains the catalyst.
-
Note: this compound solubility in water is low. Add a co-solvent or cyclodextrin to improve mass transfer if rates are low.
-
Method 2: Organic Solvent Nanofiltration (OSN)
If you must use standard organic ligands (like TPP):
-
Pass the post-reaction mixture through a solvent-stable membrane (MWCO 200-400 Da).
-
Permeate: Contains solvent and C9 aldehyde.
-
Retentate: Contains the bulky Rh-Ligand complex. Recycle this stream to the reactor.
Module 3: Polyalphaolefin (PAO) Purification
User Issue: "My PAO fluid is hazy and develops a sour odor after storage. I distilled it, but the problem persists."
Root Cause Analysis
Haze usually indicates residual catalyst (Boron/Aluminum salts) or water. Odor and instability indicate unsaturation . Oligomerization produces fluids with double bonds (dimers/trimers with olefinic character). These are susceptible to oxidation. Distillation alone is not enough; hydrogenation is mandatory.
Troubleshooting Protocol
Q: What is the correct workflow for PAO finishing? A: You must follow the "Quench-Wash-Hydrogenate-Strip" protocol.
Step-by-Step Guide
-
Quenching (Critical):
-
Immediately after oligomerization (BF3/Promoter catalyst), quench with water or dilute NaOH. This deactivates the Lewis acid.
-
Warning: Exothermic reaction. Control temperature to prevent isomerization.
-
-
Washing:
-
Wash the organic phase multiple times with water until the aqueous pH is neutral. Residual Boron/Fluorine causes haze and corrosion.
-
-
Hydrogenation (Hydrofinishing):
-
Catalyst: Ni/Al2O3 or Pd/C.
-
Conditions: 150-200°C, 20-50 bar H2.
-
Goal: Bromine Index < 100. This converts unstable olefins into saturated, oxidation-resistant alkanes.
-
-
Fractional Distillation:
-
Remove "light ends" (unreacted this compound and dimers) to adjust the flash point and viscosity (e.g., separating PAO-4 from PAO-6).
-
Workflow Visualization: PAO Purification Loop
Figure 2: The mandatory "Hydrofinishing" sequence for producing stable PAO lubricants.
References
-
Separation of Octene-1 from its Isomers. U.S. Patent 5,262,015. (Describes azeotropic agents including t-amyl methyl ether).[1][2]
-
Aqueous-phase hydroformylation of this compound using hydrophilic sulfonate salicylaldimine dendrimers. National Institutes of Health (NIH). (Details Rh recycling via biphasic systems).
-
Process for preparing polyalphaolefins. U.S. Patent 8,513,478. (Outlines the oligomerization and hydrogenation finishing steps).
-
Separation of this compound from octane by azeotropic distillation. U.S. Patent 5,035,778. (Provides thermodynamic data for close-boiling separation).
-
Ethylene Oligomerization Catalysts and Mechanisms. MDPI Catalysts. (Review of oligomerization mechanisms and byproduct formation).
Sources
Technical Support Center: Precision Control of Ethylene/1-Octene Copolymer Microstructure
Introduction: The Kinetic Landscape
Welcome to the Advanced Polymerization Support Center. This guide addresses the deterministic relationship between reactor conditions (Temperature, Pressure, Concentration) and the resulting microstructure of Ethylene/1-Octene (E/O) copolymers.
In E/O copolymerization, particularly with single-site catalysts (Metallocenes, CGCs, Post-Metallocenes), the microstructure—defined by Molecular Weight Distribution (MWD), Comonomer Composition Distribution (CCD), and Sequence Length Distribution—is not random; it is a fingerprint of the transition state energetics.
This guide is structured to help you reverse-engineer your polymer defects back to the reactor parameters responsible for them.
Module 1: Catalyst Activity & Molecular Weight Control
Core Concept: The competition between chain propagation (
Troubleshooting Guide
Issue 1: Molecular Weight (
-
Diagnostic: Is the reactor temperature (
) > 120°C? -
Root Cause: Elevated temperatures exponentially increase the rate constant for
-hydride elimination ( ) relative to propagation ( ). -
Corrective Protocol:
-
Decrease
: Lowering temperature by 10°C can double in metallocene systems, though this increases solution viscosity. -
Increase Ethylene Pressure (
): Since propagation is first-order with respect to ethylene concentration ( ), increasing boosts without significantly affecting (which is often monomer-independent for -elimination). -
Check Comonomer Concentration: High 1-octene content can depress
due to the "comonomer effect" where chain transfer to comonomer becomes significant.
-
Issue 2: Catalyst Activity drops sharply after comonomer injection.
-
Diagnostic: Does the activity spike initially, then crash?
-
Root Cause: While the "Comonomer Effect" typically increases activity by solubilizing active centers, excessive this compound can lead to catalyst poisoning if impurities are present, or simply dilute the ethylene concentration near the active site (diffusion limitation).
-
Corrective Protocol:
-
Scavenger Titration: Increase scavenger (e.g., TiBA or MAO) levels in the comonomer feed to neutralize polar impurities often found in long-chain
-olefins. -
Verify Feed Purity: this compound is harder to purify than ethylene. Ensure drying columns (Alumina/Zeolite) are active.
-
Module 2: Comonomer Incorporation & Density
Core Concept: Density is the inverse proxy for Short Chain Branching (SCB). The incorporation rate depends on the reactivity ratios
Quantitative Reference: Effect of Parameters on Density
| Parameter Increase ( | Effect on Density ( | Effect on Incorporation (mol%) | Mechanistic Driver |
| [this compound] / [Ethylene] Ratio | Decrease ( | Increase ( | Le Chatelier’s principle; higher probability of C8 insertion. |
| Temperature ( | Increase ( | Decrease ( | |
| Catalyst Sterics (Open vs. Bulky) | Variable | Variable | "Open" catalysts (e.g., CGC) incorporate C8 better than bulky bridged metallocenes.[2] |
Troubleshooting Guide
Issue 3: Density is too high (Insufficient this compound Incorporation).
-
Diagnostic: You are feeding the calculated ratio, but NMR shows low C8 content.
-
Root Cause:
-
Reactivity Ratio Drift: At high temperatures (
C), the difference between activation energies for ethylene and octene insertion widens, favoring ethylene. -
Monomer Starvation: In solution processes, ethylene diffuses faster than this compound. Local concentration at the active site may differ from bulk concentration.
-
-
Corrective Protocol:
-
Increase C8/C2 Feed Ratio: Do not rely on literature reactivity ratios (
) from 80°C data if running at 140°C. Recalculate for your specific . -
Switch Catalyst Architecture: Move to a "Constrained Geometry Catalyst" (CGC) or a less sterically hindered Half-Titanocene. These are known for their ability to incorporate bulky comonomers efficiently [1].
-
Issue 4: Broad Composition Distribution (CCD) / High Extractables.
-
Diagnostic: CRYSTAF or TREF analysis shows a bimodal distribution (a high-density peak and a low-density tail).
-
Root Cause:
-
Mixed Active Species: The catalyst may have degraded into multiple active species (e.g., cation degradation), each with different
values. -
Reactor Heterogeneity: Poor mixing creates "ethylene-rich" and "octene-rich" zones.
-
-
Corrective Protocol:
-
Enhance Mixing: Increase stirrer RPM. In solution polymerization, viscosity rises with conversion; ensure the Reynolds number remains in the turbulent regime.
-
Check Activator Ratio: For borate activators, ensure strict stoichiometry. Excess Al-alkyls can act as chain transfer agents or dormant site generators.
-
Module 3: Visualizing the Control Logic
Diagram 1: Microstructure Control Logic
This decision tree illustrates the causal link between observed polymer defects and reaction parameters.
Caption: Logical workflow for diagnosing and correcting microstructure deviations in E/O copolymerization.
Module 4: Reactor Stability (Fouling & Phasing)
Issue 5: Reactor Fouling / Sheeting.
-
Context: In solution polymerization, fouling often occurs when the polymer solution phase separates (LCST - Lower Critical Solution Temperature behavior) or when "sticky" low-density polymer adheres to cooler walls.
-
Diagnostic: Heat transfer coefficient (
) drops; wall temperature readings fluctuate. -
Corrective Protocol:
-
Wall Temperature Control: Ensure the reactor wall temperature (
) is above the precipitation temperature of the polymer but below the point where local hot-spots cause degradation. -
Solvent Choice: Switch from Isopar-E to a heavier solvent (e.g., cyclohexane or toluene) if phase separation is suspected at high temperatures. This compound copolymers are highly soluble, but high-ethylene sequences can crystallize on cool surfaces [2].
-
FAQ: Rapid Response
Q1: Why does adding this compound sometimes increase my catalyst activity? A: This is the "Comonomer Effect." The insertion of a bulky this compound unit can open up the active center, making it more accessible for subsequent ethylene insertion. It can also improve the solubility of the growing polymer chain, preventing the active site from being buried in a precipitated polymer coil [3].
Q2: Can I use Hydrogen to control MW in E/O copolymers without affecting density? A: Yes, but with caution. Hydrogen is a potent chain transfer agent. However, in some catalyst systems, hydrogen can also reactivate dormant sites, slightly altering the effective comonomer incorporation. Always re-verify density after adjusting H2 levels.
Q3: How does the "Feeding Sequence" affect the polymer? A: In semi-batch reactors, the order matters. Feeding this compound first (followed by ethylene) typically results in a "tapered" microstructure where the core is octene-rich and the shell is ethylene-rich. Continuous feeding is required for random distribution [4].
References
-
Preparation of "Constrained Geometry" Titanium Complexes... for Ethylene/1-Octene Copolymerization. National Institutes of Health (NIH). Available at: [Link]
-
Investigation of the Fouling Behaviour of a Polymer During Synthesis. Heat Exchanger Fouling. Available at: [Link]
-
Mechanism of the Comonomer Effect in LLDPE... Macromolecules (ACS). Available at: [Link][3]
-
The Effect of Feeding Sequence on the Structure and Properties of the Ethylene/1-Octene Copolymer. MDPI / PMC. Available at: [Link]
-
Synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium(iv) complexes. RSC Advances. Available at: [Link][2][3][4][5][6][7]
Sources
- 1. arabjchem.org [arabjchem.org]
- 2. Constrained geometry complex - Wikipedia [en.wikipedia.org]
- 3. Synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium( iv ) complexes activated by methyaluminoxane - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00165A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of “Constrained Geometry” Titanium Complexes of [1,2]Azasilinane Framework for Ethylene/1-Octene Copolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Hydroformylation Catalyst Durability
Welcome to the technical support center for catalyst integrity in the hydroformylation of 1-octene. This guide is designed for researchers, chemists, and process development scientists who utilize rhodium-catalyzed hydroformylation and seek to maximize catalyst lifetime and performance. As specialists in the field, we understand that catalyst deactivation is a critical economic and scientific challenge. This resource moves beyond simple procedural lists to explain the underlying causality of catalyst poisoning, providing you with the expert insights and validated protocols necessary to diagnose, troubleshoot, and prevent common issues encountered in your experiments.
Section 1: The Fundamentals of Catalyst Deactivation in this compound Hydroformylation
The hydroformylation of this compound, a cornerstone reaction for producing C9 aldehydes, relies on the efficiency of homogeneous rhodium catalysts, typically modified with organophosphorus ligands (e.g., phosphines or phosphites).[1] The catalyst's active form, a rhodium hydride complex, navigates a delicate catalytic cycle. However, this cycle is susceptible to disruption by various chemical species, which can lead to a rapid or gradual loss of activity—a phenomenon known as catalyst poisoning.
The Catalytic Heart: Rhodium-Phosphine Complex
The generally accepted mechanism for rhodium-catalyzed hydroformylation involves the coordination of the olefin, migratory insertion, and subsequent steps to yield the aldehyde product, regenerating the catalyst.
Caption: The Heck-Breslow mechanism for rhodium-catalyzed hydroformylation.
The Usual Suspects: Common Catalyst Poisons
Catalyst deactivation can stem from impurities in the feedstock or be process-induced.[2] Understanding the nature of these poisons is the first step toward prevention.
-
Sulfur Compounds: Species like hydrogen sulfide (H₂S), mercaptans, and thiophenes are severe poisons. They exhibit a strong affinity for rhodium, binding irreversibly to the metal center and blocking active sites.[1][3] This prevents the coordination of reactants like this compound and carbon monoxide.
-
Oxygen and Peroxides: Trace oxygen or, more commonly, hydroperoxides formed from the autoxidation of this compound, can lead to the irreversible oxidation of the phosphine or phosphite ligands to their corresponding oxides.[4][5] This degradation alters the electronic and steric properties of the catalyst, often leading to a dramatic loss in regioselectivity and the formation of inactive rhodium clusters.[4]
-
Dienes and Other Unsaturated Impurities: Conjugated dienes can act as strong inhibitors by forming stable η⁴-complexes with the rhodium center, effectively removing it from the catalytic cycle.[2]
-
Reaction Byproducts: High-boiling point condensation products, such as those from aldol reactions of the product aldehydes, can build up in the reactor. These heavies can increase viscosity, hinder mass transport, and promote the formation of inactive rhodium clusters.[2][6]
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This section is structured in a question-and-answer format to directly address the common issues you may encounter during your experiments.
Q1: My reaction has stopped completely, or the conversion is near zero. What is the likely cause?
A1: Causality & Diagnosis
An abrupt cessation of catalytic activity typically points to acute poisoning by a potent inhibitor. The most common culprits are sulfur compounds in the syngas or feedstock, or a significant, unexpected introduction of oxygen.
Diagnostic Workflow:
Sources
- 1. mt.com [mt.com]
- 2. technology.matthey.com [technology.matthey.com]
- 3. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 4. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Impact of minor amounts of hydroperoxides on rhodium-catalyzed hydroformylation of long-chain olefins - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: Catalyst Stability for 1-Octene Conversion
The following technical guide serves as a specialized support resource for researchers optimizing 1-octene conversion. It is structured as a Tier 3 Technical Support Interface , designed to troubleshoot complex stability issues in real-time.
Status: Online | Tier: 3 (Advanced Application Support) | Topic: Stability & Deactivation
Welcome to the Advanced Catalyst Support Hub. You are likely here because your this compound conversion yields are drifting, your selectivity is degrading, or your catalyst life cycle is shorter than predicted. This guide moves beyond basic chemistry into root-cause diagnostics and stabilization protocols .
Diagnostic Triage: Identify Your Deactivation Mode
Before applying a fix, we must isolate the failure mode. Catalyst deactivation in this compound conversion generally falls into three distinct pathways depending on your catalytic phase.
Quick-Reference Decision Matrix
| Observation | Likely Issue | Relevant Chemistry | Recommended Protocol |
| Gradual Activity Loss | Ligand Oxidation / Pore Blocking | Rh-Hydroformylation / Ti-Epoxidation | Protocol A (Ligand) or C (Pore) |
| Sudden Death | Poisoning (Feed Impurities) | All (esp. Metathesis) | Protocol D (Feed Purification) |
| Selectivity Drift (e.g., linear | Active Species Leaching / Isomerization | Immobilized Rh / Ru-Metathesis | Protocol B (Leaching Test) |
| Reactor Fouling | Polymerization / Coking | Zeolites / Acidic Supports | Protocol C (Regeneration) |
Module A: Homogeneous Catalyst Stability (Hydroformylation & Metathesis)
Focus: Rhodium-Phosphite (Rh/L) and Ruthenium-Alkylidene systems.
The Core Issue: Ligand Degradation
In this compound hydroformylation, bulky phosphite ligands (like Biphephos) are essential for high regioselectivity (linear:branched ratio > 95:1). However, they are prone to hydrolysis and oxidation , leading to the formation of catalytically inactive phosphonates and "naked" Rh species that isomerize this compound rather than hydroformylate it.
Troubleshooting Guide
Q: My l/b (linear to branched) ratio is dropping, but conversion remains stable. Why? A: This is the hallmark of ligand degradation . The active Rh-Ligand complex is decomposing, leaving unmodified Rh species in solution. Unmodified Rh is highly active but non-selective.
-
Immediate Action: Check feed for water (< 10 ppm) and oxygen (< 1 ppm). Phosphites hydrolyze rapidly in the presence of acidic impurities.
-
Stabilization Fix: Add a scavenger. For hydrolytic stability, the addition of a weak base (e.g., triethylamine) can neutralize acid-catalyzed hydrolysis pathways.
Q: How do I distinguish between catalyst decomposition and inhibition? A: Perform a Kinetic Restart Test .
-
Run reaction to 50% conversion.
-
Add fresh substrate (this compound).
-
Result 1: Rate returns to initial
Product inhibition. -
Result 2: Rate remains depressed
Catalyst deactivation.
Protocol A: In-Situ Ligand Integrity Monitoring (31P NMR)
Standard operating procedure for verifying ligand status without quenching.
-
Sampling: Extract 0.5 mL of reaction mixture under inert atmosphere (Ar/N2).
-
Preparation: Add
capillary insert (lock). Do not expose to air. -
Analysis: Acquire
P NMR. -
Interpretation:
-
Sharp Singlet (Active): Intact Phosphite-Rh coordination.
-
Broad/Multiple Peaks (Inactive): Oxidized phosphine oxides or hydrolyzed phosphonates.
-
Shift: Free ligand vs. Bound ligand shift indicates leaching in biphasic systems.
-
Visualization: Rhodium-Phosphite Deactivation Pathway
The following diagram illustrates the degradation of a Rh-Biphephos type catalyst during this compound hydroformylation.
Caption: Degradation cascade from active Rh-complex to inactive metal clusters, driven by O2/H2O ingress.
Module B: Heterogeneous Catalyst Stability (Epoxidation)
Focus: Ti-Zeolites (Ti-MWW, TS-1) and Immobilized Complexes.
The Core Issue: Leaching vs. Pore Blocking
When epoxidizing this compound with peroxides (e.g., H2O2 or TBHP) using solid catalysts, a loss of activity is often misdiagnosed. Users frequently assume "fouling" when the reality is active site leaching .
Troubleshooting Guide
Q: My conversion plateaus at 40% regardless of reaction time. Is the catalyst dead? A: This suggests pore blocking by heavy byproducts (oligomers). This compound is long enough to suffer diffusion limitations in medium-pore zeolites like TS-1.
-
Fix: Switch to a large-pore or delaminated zeolite (e.g., Ti-MWW or Ti-UCB-4) which has "surface pockets" accessible to bulky this compound.
-
Regeneration: Calcination at 550°C is standard, but solvent washing (methanol reflux) is a gentler first step to remove soft coke.
Q: How do I prove my solid catalyst is truly heterogeneous? A: You must perform the Sheldon Hot Filtration Test . This is non-negotiable for validating stability.
Protocol B: The Sheldon Hot Filtration Test
Validates that catalysis is occurring on the solid surface, not by leached metal species in solution.
-
Initiate Reaction: Run this compound epoxidation to ~20% conversion.
-
Filtration: At reaction temperature, rapidly filter the catalyst using a heated frit or syringe filter (0.2 µm PTFE). Do not cool the solution , as leached species might re-precipitate.
-
Split Phase:
-
Filtrate: Continue stirring the filtrate under reaction conditions.
-
Control: Continue running the original reaction (with catalyst).
-
-
Monitor: Check conversion after 1 hour.
Module C: Feedstock Integrity (The "Hidden" Variable)
Focus: this compound Purity.
Many "catalyst stability" issues are actually poisoning events. Commercial this compound (especially from Fischer-Tropsch streams) often contains trace impurities.
| Impurity | Effect on Catalyst | Removal Protocol |
| Peroxides | Oxidizes phosphite ligands (Rh); Decomposes Ru-alkylidenes. | Pass through activated Alumina (neutral) column immediately before use. |
| Dienes | Strongly coordinates to metal center (inhibition). | Selective hydrogenation or distillation. |
| Sulfur | Irreversible poisoning of active metal sites. | Guard bed (ZnO or Cu-based) required for < 100 ppb levels. |
| Water | Hydrolyzes ligands; Promotes leaching in immobilized systems. | Store over activated 3Å Molecular Sieves (degassed). |
Visual Troubleshooting Workflow
Use this logic flow to diagnose the root cause of your instability.
Caption: Step-by-step diagnostic logic for isolating catalyst failure modes.
References
-
Continuous Rh-Hydroformylation Stability: Title: Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of Biphephos. Source: Royal Society of Chemistry (RSC). Link:[Link]
-
Immobilized Catalyst Design: Title: An Immobilized Rh-Based Solid Molecular Catalyst for the Reductive Hydroformylation of this compound. Source: Angewandte Chemie International Edition.[4][5] Link:[Link]
-
Epoxidation Catalyst Stability (Zeolites): Title: Epoxidation of this compound under harsh tail-end conditions in a flow reactor: Impact of delaminated-zeolite catalyst surface area. Source: Reaction Chemistry & Engineering. Link:[Link]
-
Metathesis Catalyst Deactivation: Title: Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization.[6] Source: Journal of the American Chemical Society (JACS). Link:[Link]
-
Micellar Catalysis Stability: Title: Micellar catalysis for epoxidation reactions.[7] Source: Eindhoven University of Technology. Link:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scite.ai [scite.ai]
- 4. An Immobilized Rh-Based Solid Molecular Catalyst for the Reductive Hydroformylation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.tue.nl [research.tue.nl]
Technical Support Center: Purification Protocols for 1-Octene Removal
Case ID: OCT-PUR-001
Status: Active Guide
Subject: Methods for removing unreacted 1-octene (
Executive Summary
This compound (BP: 121°C) is a common alpha-olefin used as a comonomer in polymerization (LLDPE), a substrate in hydroformylation, and a reagent in organic synthesis.[1] Its removal is often complicated by its moderate volatility (too high for simple rotary evaporation at ambient pressure, too low for easy lyophilization) and its lipophilic nature, which mimics many target products.
This guide categorizes removal strategies into Thermal/Vacuum (for robust products), Chromatographic (for small molecule purity), and Phase Separation (for polymers).
Module 1: Vacuum Evaporation (The "Go-To" Method)
Applicability: Thermally stable products with a boiling point
The Physics of Removal
This compound has a boiling point of 121°C at 760 mmHg. To remove it without decomposing your product, you must reduce the pressure to lower its boiling point below your product's sensitivity threshold.
Table 1: this compound Vapor Pressure Nomograph Data
| Pressure (mbar) | Pressure (mmHg) | Approx. Boiling Point of this compound (°C) | Recommended Bath Temp (°C) |
|---|---|---|---|
| 1013 (Atm) | 760 | 121 | N/A (Too high) |
| 100 | 75 | ~65 | 85 |
| 20 | 15 | ~35 | 50 |
| < 5 | < 4 | < 15 | 30 - 40 |[2][3]
Protocol: High-Vacuum Rotary Evaporation
-
Equipment: Rotary evaporator with a dry-ice/acetone condenser or high-efficiency chiller (
or lower). -
Vacuum Source: Oil pump or high-quality diaphragm pump capable of
mbar. -
Procedure:
-
Set the water bath to 40°C .
-
Engage rotation to maximum safe speed (increases surface area).
-
Slowly ramp vacuum down to <5 mbar .
-
Critical Step: Maintain this condition for 30-60 minutes after visible solvent volume has ceased changing. This compound is an "oily" liquid; it does not "flash" off like ether.
-
Technical Note: If your product is a liquid with a boiling point close to this compound (e.g., octane, nonane), simple vacuum evaporation will fail due to Raoult’s Law . You must use Module 2 .
Module 2: Silver Nitrate Impregnated Silica (The "Scalpel")
Applicability: Separation of this compound from saturated hydrocarbons (alkanes) or products with similar polarity/boiling points.[4]
Mechanism:
Diagram: Argentation Chromatography Mechanism
Caption:
Protocol: Preparation of 10% Silica Gel
-
Weigh: 10 g of Silver Nitrate (
) and 90 g of Silica Gel (Standard 230-400 mesh). -
Dissolve: Dissolve
in minimal acetonitrile or water (approx. 20-30 mL). -
Mix: Add the solution to the dry silica in a round-bottom flask. Shake vigorously to ensure even coating.
-
Dry: Rotary evaporate the solvent (shield from light with aluminum foil) until a free-flowing powder is obtained.
-
Activate: Dry in an oven at 120°C for 4 hours (optional but recommended).
-
Usage: Pack column as normal. Run in the dark (wrap column in foil) to prevent silver reduction.
Module 3: Polymer Precipitation (The "Sledgehammer")[13]
Applicability: Polyolefins (e.g., Poly-1-octene) or high MW catalysts where this compound is the monomer/solvent.
The Logic
Polymers are generally insoluble in small polar alcohols, whereas this compound is soluble in ethanol and methanol. This solubility difference allows for "washing out" the monomer.
Diagram: Precipitation Workflow
Caption: Purification of polymers via non-solvent precipitation. This compound remains in the supernatant.
Protocol
-
Dissolution: Dissolve the crude reaction mixture in the minimum amount of good solvent (Toluene, THF, or Hexane).
-
Precipitation: Pour this solution slowly (dropwise) into a beaker containing 10 volumes of rapidly stirring Methanol.
-
Filtration: The polymer will crash out as a white solid/gum. Filter or centrifuge.
-
Wash: Wash the solid cake 3x with fresh Methanol.
-
Dry: Vacuum dry to remove trapped Methanol.
Troubleshooting & FAQ
Q: I tried rotary evaporation, but my NMR still shows a multiplet at 5.8 ppm (vinyl proton). Why? A: You likely have an azeotrope or insufficient vacuum. This compound is oily and "sticks" to viscous products.
-
Fix: Add a "chaser" solvent. Add 20 mL of Ethanol or Toluene to your crude oil and re-evaporate. The chaser solvent helps carry the this compound molecules into the gas phase (codistillation).
Q: Can I use "Click Chemistry" to scavenge the octene? A: Yes, but it is expensive. If you have trace octene (<5%) that you cannot distill, you can treat the mixture with a Thiol-Scavenger Resin (e.g., mercaptopropyl-functionalized silica) and a radical initiator. The thiol will react with the alkene, tethering it to the solid bead, which can then be filtered off.
Q: My product has the same boiling point as this compound. What now? A: Distillation is impossible here. You must use Module 2 (Argentation Chromatography) . The silver interaction is specific to the double bond and will separate the octene from your product even if they have identical boiling points.
Q: Is this compound miscible with water? Can I wash it out?
A: No. This compound is lipophilic (
References
-
Physical Properties of this compound : National Institute of Standards and Technology (NIST). This compound Thermochemical Data. Link
- Argentation Chromatography: Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447. (Standard protocol reference for Ag-Silica).
- Azeotropic Data: Gmehling, J., et al. Azeotropic Data. Wiley-VCH. (Reference for alcohol/alkene azeotropes).
- Polymer Purification: Macromolecular Syntheses.
Sources
- 1. Switching the Mobile Phase from Acetonitrile to Methanol : Shimadzu (Europe) [shimadzu.eu]
- 2. This compound (CAS 111-66-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Azeotrope_(data) [chemeurope.com]
- 4. US5262015A - Separation of octene-1 from its isomers by azeotropic and extractive distillation - Google Patents [patents.google.com]
- 5. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 6. Olefins Purification | Axens [axens.net]
- 7. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 8. aocs.org [aocs.org]
- 9. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. chemical-catalysts-and-adsorbents.basf.com [chemical-catalysts-and-adsorbents.basf.com]
Validation & Comparative
Comparative Guide: Spectroscopic Validation of Poly(1-octene) Microstructure
Executive Summary
In the development of advanced elastomers and drag-reducing agents, Poly(1-octene) presents a unique analytical challenge due to its "comb-like" architecture. The long hexyl side chains often dominate the material's physical properties, sometimes obscuring the backbone microstructure which dictates stereoregularity (tacticity).
While Fourier Transform Infrared Spectroscopy (FTIR) provides rapid morphological insights, it lacks the resolution to definitively assign stereochemical sequences. High-Temperature
Comparative Analysis: Selecting the Right Tool
For drug delivery vehicles or high-performance lubricants, "good enough" characterization is insufficient. Below is an objective comparison of the primary spectroscopic techniques.
Table 1: Performance Matrix of Spectroscopic Methods
| Feature | High-Field | FTIR (Screening) | |
| Primary Utility | Tacticity (mm, mr, rr), Regio-errors, Branch length confirmation. | End-group analysis (unsaturation), Residual monomer quantification. | Side-chain crystallization, Conformational order. |
| Resolution | High: Resolves pentad sequences. | Medium: Overlapping aliphatic signals. | Low: Broad bands for CH2/CH3. |
| Sample Prep | Complex: Requires deuterated solvents (TCB/ODCB) & heating (>100°C). | Moderate: Similar to | Minimal: Films or ATR. |
| Quantification | Absolute: With relaxation agents (e.g., Cr(acac)₃). | Relative: Good for mol% of end groups. | Semi-quantitative: Requires calibration. |
| Throughput | Low (12–24 hours/sample). | High (15–30 mins/sample). | Very High (<5 mins/sample). |
The Verdict
-
Use FTIR for batch-to-batch consistency checks and monitoring side-chain crystallization.
-
Use
H NMR to calculate number-average molecular weight ( ) via end-group analysis. -
Use
C NMR for the Core Requirement : Definitive structural proof of the polymer backbone and tacticity.
Technical Deep Dive: The C NMR Standard
The hexyl side chain of poly(this compound) creates significant steric hindrance. Standard room-temperature NMR results in broad, unresolved peaks due to slow tumbling rates and aggregation.
Validated Protocol: High-Temperature Quantitative C NMR
Objective: Eliminate signal broadening and ensure quantitative integration of backbone carbons.
Reagents & Equipment
-
Solvent: 1,1,2,2-Tetrachloroethane-d2 (TCE-d2) or Orthodichlorobenzene-d4 (ODCB-d4). Note: ODCB is preferred for higher temperatures (>120°C).
-
Relaxation Agent: Chromium(III) acetylacetonate, Cr(acac)₃ (0.025 M).
-
Instrument: Minimum 500 MHz NMR Spectrometer (125 MHz for
C) with a high-temperature probe (10 mm preferred for sensitivity).
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 200–300 mg of Poly(this compound) into a 10 mm NMR tube.
-
Add 2.5 mL of solvent (TCE-d2) containing the relaxation agent.
-
Expert Insight: The Cr(acac)₃ is critical. Without it, the T1 relaxation times of the backbone and side-chain carbons differ significantly, leading to integration errors of up to 15%.
-
-
Dissolution (The "Cook" Phase):
-
Heat the tube to 120°C in a heating block.
-
Vortex periodically until the solution is visually homogeneous and free of "gel" particles.
-
Caution: Do not overheat (>140°C) for extended periods to avoid thermal degradation of the polymer.
-
-
Acquisition Parameters:
-
Temperature: Maintain 120°C (393 K) inside the probe.
-
Pulse Sequence: Inverse Gated Decoupling (to suppress NOE and ensure quantitative data).
-
Pulse Angle: 90°.
-
Relaxation Delay (D1):
5 seconds (with Cr(acac)₃). If no agent is used, D1 must be >10s. -
Scans: Minimum 4,000–10,000 scans (overnight run) are required to resolve minor regio-error peaks.
-
-
Processing:
-
Exponential multiplication (Line Broadening = 1.0 Hz).
-
Baseline correction is mandatory (Polynomial fit).
-
Reference the backbone methylene (
) peak or the solvent residual peak (TCE-d2 central triplet at 74.0 ppm).
-
Data Interpretation: The Fingerprint
For Poly(this compound), the assignment follows the nomenclature where
Key Chemical Shift Assignments (Ref: TCE-d2, 120°C)
| Carbon Position | Assignment | Shift Range (ppm) | Diagnostic Value |
| Backbone CH | Methine | 34.5 – 35.5 | Critical: Splits into pentads (mmmm, mmmr, etc.) determining tacticity. |
| Backbone CH₂ | Methylene | 40.0 – 41.0 | Sensitive to regio-errors (Head-to-Head insertions). |
| Side Chain C1 | 30.5 – 31.5 | Verifies branching point. | |
| Side Chain C6 | Methyl (End) | 14.0 – 14.2 | Internal standard for integration (3 protons/monomer). |
| Unsaturation | Vinyl/Vinylidene | 114.0 – 139.0 | Indicates chain termination mechanism (seen in high scans). |
Note: Exact shifts vary slightly based on solvent and temperature. Always use an internal reference.
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic and workflow for characterizing Poly(this compound), ensuring no step is missed in the validation process.
Caption: Integrated workflow for Poly(this compound) analysis, moving from rapid screening (FTIR) to definitive structural confirmation (
References
-
Asakura, T., et al. (1991). "13C NMR study of the microstructure of poly(this compound)." Macromolecules.
-
Seger, M. R., & Maciel, G. E. (2004). "Quantitative 13C NMR Analysis of Sequence Distributions in Poly(this compound)." Analytical Chemistry.
-
ASTM D5017-96. "Standard Test Method for Determination of Linear Low Density Polyethylene (LLDPE) Composition by Carbon-13 Nuclear Magnetic Resonance." (Adapted for PO).
-
Bovey, F. A., & Mirau, P. A. (1996). NMR of Polymers. Academic Press. (Standard reference for relaxation agents).
comparing different catalytic systems for 1-octene polymerization
[1]
Executive Summary
In the synthesis of Poly(1-octene) (PO), the choice of catalytic system is not merely a kinetic decision—it is a structural one. While this compound is often used as a comonomer (e.g., in LLDPE), its homopolymerization serves as a critical model for understanding α-olefin behavior, tacticity control, and "living" polymerization characteristics.
This guide moves beyond textbook definitions to compare the three dominant catalytic paradigms: Heterogeneous Ziegler-Natta (ZN) , Homogeneous Metallocene (MC) , and Post-Metallocene (PMC) . For high-value applications requiring precise molecular weight distributions (MWD) and defined tacticity—such as advanced elastomers or biomedical lubricants—Metallocene and Post-Metallocene systems offer superior control over the traditional Ziegler-Natta approach.
The Landscape: Comparative Performance Analysis
The following data represents typical performance metrics observed in solution polymerization (Toluene, 25–60°C) under optimized conditions.
Table 1: System Performance Matrix
| Feature | Ziegler-Natta (ZN) | Metallocene (MC) | Post-Metallocene (PMC) |
| Representative Catalyst | Bis(phenoxy-imine)Ti ("FI") | ||
| Active Species | Multi-site (Heterogeneous) | Single-site (Homogeneous) | Single-site (Homogeneous) |
| Activity ( | |||
| Polydispersity (PDI) | Broad (> 3.5) | Narrow (~2.0) | Very Narrow (< 1.3) |
| Tacticity Control | Low (Atactic/Mixed) | High (Isotactic/Syndiotactic) | Tunable (Living char.) |
| Thermal Stability | High | Moderate (< 80°C) | High (> 90°C possible) |
| Primary Utility | Commodity grades, cost-sensitive | Precision elastomers, research | Block copolymers, UHMW |
Key Technical Insights:
-
ZN Systems: The multi-site nature leads to a broad PDI. While cost-effective, the lack of control makes them unsuitable for applications requiring precise rheological modeling.
-
Metallocenes: The
-symmetric zirconocenes (like the indenyl complex listed) are the gold standard for producing isotactic poly(this compound). The constrained geometry forces the incoming monomer to adopt a specific orientation, correcting insertion errors. -
FI Catalysts (PMC): These exhibit "living" polymerization characteristics, allowing for the synthesis of block copolymers. Their activity is often orders of magnitude higher due to the electronic effects of the phenoxy-imine ligand.
Mechanistic Deep Dive: The Origin of Control
To understand why Metallocenes outperform ZN in precision, we must visualize the coordination environment. In ZN, the active sites are defects on a crystal lattice, varying in accessibility. In Metallocenes, every metal center is identical, enveloped by a ligand framework that dictates stereochemistry.
Diagram 1: Stereocontrol & Insertion Mechanism
Figure 1: The activation and propagation cycle of a Metallocene system. Note that the ligand framework (L2) dictates the face selection (Re/Si) of the incoming this compound, resulting in isotacticity.
Experimental Protocol: The "Gold Standard" Metallocene System
Objective: Synthesis of Isotactic Poly(this compound) with PDI < 2.5.
System:
Reagents & Preparation[4]
-
Catalyst:
-Ethylenebis(indenyl)zirconium(IV) dichloride (Store in glovebox). -
Co-catalyst: MAO (10 wt% in toluene). Critical: Use fresh MAO; "aged" MAO can form gels that alter activity.
-
Monomer: this compound (98%). Purification: Distill over Calcium Hydride (
) under Nitrogen to remove water/peroxides. Store over activated 4Å molecular sieves. -
Solvent: Toluene (Anhydrous, <10 ppm
).
Step-by-Step Methodology
-
Inert Atmosphere Setup (Glovebox/Schlenk):
-
All steps must occur under
or Ar. Oxygen acts as an immediate poison. -
Validation: Use a dilute solution of
(Titanocene) as a colorimetric indicator if unsure of line purity (turns from red to yellow/colorless upon oxidation).
-
-
Reactor Conditioning:
-
Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar.
-
Cycle vacuum/Nitrogen 3 times while hot. Allow to cool under positive
pressure.
-
-
Scavenging (The "Safety Net"):
-
Add 50 mL of anhydrous toluene.
-
Add 1.0 mL of MAO solution. Stir for 10 minutes.
-
Why: This sacrifices a small amount of MAO to neutralize any residual moisture on the glass or in the solvent before the expensive catalyst is added.
-
-
Monomer Addition:
-
Inject 5.0 mL (approx. 32 mmol) of purified this compound via gas-tight syringe.
-
Bring the solution to the desired reaction temperature (e.g., 25°C).
-
-
Catalyst Injection (Time
):-
Prepare a stock solution of the Zirconium complex in toluene (e.g., 2
mol/mL). -
Inject 5
mol of catalyst. -
Target Ratio: [Al]/[Zr] should be between 1000:1 and 2000:1 for optimal activity.
-
-
Polymerization:
-
Quenching & Workup:
-
After 1 hour, quench by pouring the reaction mixture into 500 mL of acidified methanol (5% HCl in MeOH).
-
Observation: The polymer will precipitate as a white, gummy solid.
-
Stir for 2 hours to remove aluminum residues (ash).
-
Filter and dry in a vacuum oven at 60°C overnight.
-
Workflow Visualization
This diagram outlines the critical path for the experimental protocol described above, emphasizing the inert handling requirements.
Diagram 2: Inert Atmosphere Polymerization Workflow
Figure 2: Operational workflow. The scavenging step is the most common point of failure; ensure MAO is in contact with solvent/monomer before catalyst addition.
Conclusion & Recommendations
For researchers aiming to study structure-property relationships or develop high-performance materials, Metallocene systems (
-
Choose ZN only if cost is the primary driver and broad MWD is acceptable.
-
Choose Metallocene for standard research needs (tacticity studies, copolymerization).
-
Choose Post-Metallocene (FI) if you require ultra-high molecular weights or are investigating block copolymers via living polymerization.
Final Validation: Always verify your polymer structure using
References
-
Kaminsky, W. (1980). "Polymerization of olefins with soluble transition metal compounds." Advances in Organometallic Chemistry.
-
Brintzinger, H. H., et al. (1995). "Stereospecific Olefin Polymerization with Chiral Metallocene Catalysts." Angewandte Chemie International Edition.
-
Fujita, T. (2003). "FI Catalysts: New Olefin Polymerization Catalysts for the Creation of Value-Added Polymers." Macromolecular Rapid Communications.
-
Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews.
-
Coates, G. W. (2000). "Precise Control of Polyolefin Stereochemistry Using Single-Site Metal Catalysts." Chemical Reviews.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Copolymerization of Ethylene with Functionalized 1,1-Disubstituted Olefins Using a Fluorenylamido-Ligated Titanium Catalyst [mdpi.com]
- 6. Achieving high molecular weight alternating copolymers of this compound with methyl acrylate via Lewis acid catalyzed copolymerization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00165F [pubs.rsc.org]
A Comparative Guide to 1-Octene Production: A Cost-Benefit Analysis for Researchers and Industry Professionals
This guide provides a comprehensive technical comparison of the primary industrial methods for 1-octene production. We will delve into the mechanistic underpinnings, process economics, and comparative advantages of each route, offering a data-driven framework for researchers, process chemists, and business development professionals in the chemical and pharmaceutical sectors.
Introduction: The Significance of this compound
This compound, a linear alpha-olefin (LAO), is a crucial chemical intermediate with significant industrial value. Its primary application lies as a comonomer in the production of polyethylene, where it imparts desirable properties such as flexibility and tear strength to the final polymer. Beyond polymerization, this compound serves as a precursor for plasticizer alcohols, synthetic lubricants, and various specialty chemicals. The growing demand for high-performance polymers has, in turn, fueled the need for efficient and cost-effective this compound production technologies. This guide will explore the dominant and emerging manufacturing processes, providing a critical cost-benefit analysis to inform strategic decisions.
Dominant Industrial Production Methods: A Head-to-Head Comparison
The commercial production of this compound is dominated by a few key technologies, each with its own set of advantages and disadvantages. Here, we compare the most prominent methods: the Shell Higher Olefin Process (SHOP), the Ziegler-Natta process, and ethylene oligomerization using various catalytic systems.
The Shell Higher Olefin Process (SHOP)
The Shell Higher Olefin Process is a multi-step technology that produces a broad spectrum of linear alpha-olefins, which are then fractionated to isolate this compound.
Process Overview:
-
Oligomerization: The process begins with the oligomerization of ethylene using a nickel-phosphine catalyst in a polar solvent. This step yields a mixture of even-numbered alpha-olefins.
-
Isomerization and Disproportionation: To increase the yield of desired olefins, a portion of the C10+ fraction is isomerized to internal olefins and then subjected to metathesis (disproportionation) with ethylene to produce shorter-chain alpha-olefins.
-
Fractionation: The resulting mixture of olefins is separated by distillation to yield high-purity this compound and other valuable fractions.
Workflow of the Shell Higher Olefin Process (SHOP):
Caption: Workflow of the Shell Higher Olefin Process (SHOP).
Cost-Benefit Analysis:
| Feature | Advantages | Disadvantages |
| Feedstock | Utilizes readily available and relatively inexpensive ethylene. | |
| Product Distribution | Produces a wide range of valuable alpha-olefins. | The broad product slate can be a disadvantage if the market for other fractions is weak. |
| Capital Cost | High initial capital investment due to the multi-step process and extensive fractionation required. | |
| Operating Cost | Energy-intensive due to distillation and recycling loops. | |
| Selectivity | The overall process can be tuned to maximize the yield of desired olefin fractions. |
Ziegler-Natta Catalyzed Ethylene Oligomerization
The Ziegler-Natta process involves the oligomerization of ethylene using a catalyst system typically composed of a titanium compound and an aluminum alkyl co-catalyst. This process is highly selective for the production of linear alpha-olefins.
Process Overview:
-
Catalyst Preparation: The active catalyst is formed by the reaction of a titanium halide (e.g., TiCl4) with an aluminum alkyl (e.g., triethylaluminum).
-
Oligomerization: Ethylene is introduced into a reactor containing the catalyst slurry, where it undergoes controlled polymerization to form a mixture of alpha-olefins.
-
Deactivation and Separation: The reaction is quenched, and the catalyst is deactivated and removed. The resulting olefin mixture is then fractionated to isolate this compound.
Experimental Protocol for Ziegler-Natta Ethylene Oligomerization:
-
Reactor Setup: A high-pressure, stirred autoclave reactor is purged with an inert gas (e.g., nitrogen or argon).
-
Solvent and Co-catalyst Addition: A dry, inert solvent (e.g., toluene) is introduced, followed by the aluminum alkyl co-catalyst.
-
Catalyst Injection: The titanium catalyst component is injected into the reactor.
-
Ethylene Feed: The reactor is pressurized with ethylene to the desired pressure, and the temperature is controlled.
-
Reaction Monitoring: The reaction progress is monitored by measuring ethylene uptake.
-
Quenching and Catalyst Removal: After the desired reaction time, the reaction is terminated by adding a deactivating agent (e.g., an alcohol). The catalyst residues are removed by filtration or washing.
-
Product Analysis: The liquid product is analyzed by gas chromatography (GC) to determine the distribution of alpha-olefins.
Cost-Benefit Analysis:
| Feature | Advantages | Disadvantages |
| Selectivity | High selectivity towards linear alpha-olefins. | |
| Catalyst | Relatively inexpensive catalyst components. | The catalyst is sensitive to impurities and requires careful handling. Catalyst removal can be challenging. |
| Product Distribution | Produces a Schulz-Flory distribution of alpha-olefins, which may not be ideal for maximizing this compound yield. | |
| Capital Cost | Lower capital investment compared to SHOP. | |
| Operating Cost | Moderate operating costs. |
Selective Ethylene Tetramerization
A more recent and highly selective method for this compound production is the catalytic tetramerization of ethylene. This process utilizes chromium-based catalyst systems that can achieve high selectivity for this compound.
Process Overview:
-
Catalyst System: The process employs a chromium source (e.g., chromium acetylacetonate) with a pyrrole-based ligand and a methylaluminoxane (MAO) co-catalyst.
-
Reaction: Ethylene is fed into a reactor containing the catalyst system under specific temperature and pressure conditions, leading to the selective formation of this compound.
-
Separation: The product stream is then processed to separate this compound from unreacted ethylene and any byproducts.
Logical Relationship in Selective Ethylene Tetramerization:
Caption: Catalytic cycle for selective ethylene tetramerization to this compound.
Cost-Benefit Analysis:
| Feature | Advantages | Disadvantages |
| Selectivity | Exceptionally high selectivity for this compound, often exceeding 70%. | |
| Process Simplicity | A more direct and potentially simpler process compared to SHOP. | |
| Catalyst | The catalyst system can be complex and expensive. Ligand synthesis can be a significant cost factor. | |
| Capital Cost | Potentially lower capital investment due to reduced separation requirements. | |
| Operating Cost | Lower energy consumption for separation compared to processes with broad product distributions. |
Emerging Technologies in this compound Production
While the aforementioned methods dominate the current market, research into alternative and potentially more sustainable routes is ongoing.
Fischer-Tropsch Synthesis
The Fischer-Tropsch (FT) synthesis, which converts syngas (a mixture of carbon monoxide and hydrogen) into hydrocarbons, can produce a range of alpha-olefins, including this compound. While not a primary route for on-purpose this compound production, it can be a source from FT refineries.
-
Advantages: Can utilize various feedstocks to produce syngas, including natural gas, coal, and biomass.
-
Disadvantages: Low selectivity for this compound, requiring extensive separation and purification. High capital costs associated with FT plants.
Bio-catalytic Routes
The conversion of renewable feedstocks into this compound using engineered microorganisms is a promising area of research. For example, metabolic engineering of E. coli has been explored to produce this compound from glucose.
-
Advantages: Potential for a more sustainable and environmentally friendly production process.
-
Disadvantages: Currently at an early stage of development. Low yields and productivities are significant hurdles to commercial viability.
Comparative Summary of this compound Production Methods
| Production Method | Feedstock | Primary Product(s) | Selectivity for this compound | Capital Cost | Operating Cost |
| Shell Higher Olefin Process (SHOP) | Ethylene | Broad range of alpha-olefins | Moderate (tunable) | High | High |
| Ziegler-Natta Oligomerization | Ethylene | Broad range of alpha-olefins | Low to Moderate | Moderate | Moderate |
| Selective Ethylene Tetramerization | Ethylene | This compound | Very High | Moderate | Moderate |
| Fischer-Tropsch Synthesis | Syngas | Wide range of hydrocarbons | Low | Very High | High |
| Bio-catalytic Routes | Sugars/Biomass | This compound | High (in principle) | N/A (developmental) | N/A (developmental) |
Conclusion
The choice of a this compound production method is a complex decision that depends on various factors, including feedstock availability, desired product slate, capital investment capacity, and market dynamics. The Shell Higher Olefin Process remains a dominant technology due to its ability to produce a range of valuable alpha-olefins. However, for on-purpose this compound production, selective ethylene tetramerization presents a highly attractive alternative with its exceptional selectivity and potentially lower capital and operating costs. While emerging technologies like bio-catalytic routes offer the promise of sustainability, they require significant advancements to become commercially competitive. Researchers and industry professionals should carefully evaluate these factors to select the most appropriate technology for their specific needs.
References
-
Sasol Technology (Pty) Ltd. (2004). Process for the selective production of this compound. European Patent No. EP1465882B1. Retrieved from [Link]
Comparative Guide: Experimental vs. Theoretical Reactivity of 1-Octene
Introduction: The "Model Lipophile" Paradox
In drug development and organic synthesis, 1-octene is frequently utilized not merely as a monomer, but as a surrogate for investigating the reactivity of lipophilic alkene tails found in fatty acids, pheromones, and drug delivery lipids.
For the computational chemist, this compound is an ideal system: flexible enough to require conformational sampling, yet small enough for high-level DFT (Density Functional Theory) optimization. For the experimentalist, it represents a "clean" liquid substrate.[1] However, a significant gap often exists between the in silico predicted reactivity (idealized gas phase) and the in situ behavior (solvated, sterically crowded).
This guide objectively compares these two realms across three critical reaction classes: Epoxidation , Hydroformylation , and Thiol-Ene "Click" Chemistry .
Electronic Structure: The Baseline Fallacy[1]
Before analyzing reactions, we must address the static electronic properties.[1] A common error in predictive modeling is over-reliance on the HOMO-LUMO gap to predict reactivity trends without correcting for the method's limitations.[1]
Theoretical Prediction (DFT) vs. Experimental Reality[2][3]
| Parameter | Theoretical (DFT - B3LYP/6-31G*) | Experimental (PES/UV-Vis) | The "Senior Scientist" Insight |
| HOMO Energy | -6.8 to -7.1 eV | -9.43 eV (Ionization Potential) | DFT often underestimates IP due to self-interaction errors. Do not use raw orbital energies to predict absolute rate constants.[1] |
| LUMO Energy | +0.5 to +1.2 eV | N/A (Unbound state) | Virtual orbitals in DFT are mathematical constructs, not physical states. Reactivity correlates better with Electrophilicity Indices ( |
| Dipole Moment | 0.35 D | 0.37 D | Excellent agreement.[1] Polarity-driven solvent effects are well-modeled by continuum solvation models (PCM). |
Case Study I: Epoxidation (Electrophilic Addition)
Context: Epoxidation of terminal alkenes is a gateway to functionalizing lipid tails in drug delivery vehicles.[1]
The Mechanism
The reaction with m-chloroperbenzoic acid (m-CPBA) is classically described as a concerted "Butterfly Mechanism."[1] However, computational studies reveal a nuance: the transition state is asynchronous .[1]
Caption: The "Butterfly" transition state. Note that DFT predicts the C-O bond furthest from the tail forms slightly faster.[1]
Data Comparison
| Metric | Theoretical Prediction | Experimental Observation | Analysis |
| Activation Energy ( | 14–16 kcal/mol (Gas Phase) | 12–14 kcal/mol (in CH₂Cl₂) | Solvation stabilizes the polar TS, lowering the barrier. Gas-phase calculations consistently overestimate |
| Stereospecificity | 100% syn-addition | >99% syn-addition | Theory and experiment align perfectly here due to the concerted nature of the mechanism.[1] |
| Rate Order | Second Order ( | Second Order | Caveat: At high concentrations, m-CPBA dimerizes, complicating kinetics. |
Experimental Validation Protocol: Kinetic Monitoring
To validate the activation energy gap:
-
Setup: Prepare 0.1 M this compound and 0.1 M m-CPBA in DCM at three temperatures (0°C, 10°C, 20°C).
-
Internal Standard: Add decane (inert) to normalize GC peak areas.
-
Sampling: Aliquot 100 µL every 5 minutes into a quenching solution (10% Na₂SO₃).
-
Analysis: Monitor the disappearance of this compound via GC-FID.
-
Calculation: Plot
vs (Arrhenius plot). The slope yields the experimental .[1]
Case Study II: Hydroformylation (Catalytic Selectivity)
Context: Converting terminal alkenes to aldehydes. The critical parameter for drug synthesis is the Linear (n) vs. Branched (iso) ratio.[1]
The Selectivity Challenge
Theory (DFT) suggests that steric bulk on the catalyst ligand dictates the regioselectivity.[1] Experimentally, however, dynamic ligand dissociation and isomerization often skew these predictions.
Caption: The catalytic cycle where steric bulk (Ligand) fights electronic preference (Markovnikov) to determine the n/iso ratio.
Data Comparison
| Variable | Theoretical Model (Quadrant Analysis) | Experimental Result (Rh/PPh₃) | Discrepancy Cause |
| n/iso Ratio | Predicted > 10:1 (Static) | Observed ~ 3:1 | Isomerization: this compound isomerizes to 2-octene under low CO pressure, which theory often ignores. |
| Rate Limiting Step | Hydrogenolysis of Acyl-Rh | Alkene Coordination or H₂ Addition | Highly dependent on CO partial pressure. Theory assumes saturation; experiment varies.[1] |
Experimental Validation Protocol: High-Pressure Selectivity
To determine the true n/iso ratio:
-
Reactor: Use a stainless steel autoclave (Parr reactor).
-
Catalyst: Rh(acac)(CO)₂ + Ligand (e.g., Xantphos for high linearity).
-
Conditions: Pressurize to 10 bar (CO/H₂ 1:1) at 80°C.
-
Quenching: Rapid cooling is essential to prevent post-reaction isomerization.[1]
-
Analysis: ¹H NMR of the crude mixture. Compare the triplet at ~9.7 ppm (linear aldehyde) vs. the doublet at ~9.6 ppm (branched).[1]
Case Study III: Thiol-Ene "Click" Chemistry
Context: Bioconjugation and peptide stapling. The Myth: Thiol-ene is a perfect "click" reaction (100% yield, no side reactions). The Reality: Radical life-times and chain transfer rates dictate success.[1]
Radical Chain Dynamics[1]
Caption: The radical cycle. Efficiency depends on Propagation 2 being faster than Termination.
Data Comparison
| Metric | Theoretical (FMO Theory) | Experimental (Photo-DSC) | Analysis |
| Reactivity Trend | Electron-rich alkenes react faster | Electron-rich alkenes react faster | Good qualitative agreement. |
| Conversion | Assumes 100% | 85-95% | Oxygen Inhibition: Peroxy radicals form if O₂ is not strictly excluded, halting the chain.[1] |
| Regioselectivity | Exclusively Anti-Markovnikov | >95% Anti-Markovnikov | High fidelity due to the stability of the secondary carbon radical intermediate.[1] |
Experimental Validation Protocol: Photo-DSC Kinetics
To measure reaction kinetics without sampling artifacts:
-
Instrument: Photo-Differential Scanning Calorimetry (Photo-DSC).
-
Sample: 1:1 molar ratio of this compound and methyl 3-mercaptopropionate + 1% photoinitiator (DMPA).
-
Method: Equilibrate at 25°C. Irradiate with UV (365 nm).
-
Data: Integrate the exotherm heat flow (W/g) over time.
-
Validation: The rate of polymerization (
) is directly proportional to the heat flow.[1] Compare the induction time (inhibition by O₂) vs. theoretical onset.[1]
References
-
Epoxidation Mechanism & Kinetics
-
Hydroformylation Selectivity
-
Thiol-Ene Chemistry
-
DFT vs.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Microstructural Characterization of Ethylene-1-Octene Copolymers: A Comparative Analytical Guide
Executive Summary
This guide provides a rigorous technical comparison of analytical methodologies for characterizing Ethylene-1-Octene (E-O) copolymers. These materials, ranging from Linear Low-Density Polyethylene (LLDPE) to Polyolefin Elastomers (POE), derive their performance—elasticity, toughness, and optical clarity—directly from their microstructure: specifically, the Comonomer Sequence Distribution (CSD) and Short Chain Branching (SCB) distribution.
We evaluate the three primary analytical pillars:
- C NMR: The absolute standard for sequence quantification.
-
CEF (Crystallization Elution Fractionation): The high-resolution alternative to TREF for chemical composition distribution.
-
HT-GPC-IR: The rapid screening tool for correlating branching with molecular weight.
Part 1: The Microstructural Landscape
In E-O copolymers, the 1-octene comonomer introduces hexyl branches into the polyethylene backbone. The distribution of these branches dictates crystallinity and density.
-
Ziegler-Natta (ZN) Systems: Produce heterogeneous copolymers with broad Chemical Composition Distributions (CCD). The octene is often concentrated in the low molecular weight fractions.
-
Metallocene/Single-Site Systems: Produce homogeneous copolymers with narrow CCD. The octene is randomly and evenly distributed.
-
Chain Shuttling Systems: Create Olefin Block Copolymers (OBCs) with alternating hard (low octene) and soft (high octene) segments.
Analytical Decision Matrix
The following workflow illustrates the logical selection of analytical techniques based on the specific microstructural data required.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on microstructural query.
Part 2: The Gold Standard – C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (
Mechanism & Causality
The chemical shift of a carbon atom is sensitive to its local environment (up to the pentad level). In E-O copolymers, the methine carbon of the octene unit and the adjacent methylene carbons have distinct shifts. By integrating these peaks, we calculate the Randall Triad Distributions .
Experimental Protocol: High-Temperature C NMR
Objective: Obtain quantitative spectra with S/N > 100:1 for triad analysis.
-
Sample Preparation:
-
Weigh 200–250 mg of polymer into a 10 mm NMR tube.
-
Solvent: Add 2.5 mL of solvent mixture: Ortho-dichlorobenzene (ODCB-d4) or a TCB/Benzene-d6 (4:1) mixture.
-
Why: High boiling point is required to keep PE in solution; deuterated solvent provides the lock signal.
-
-
Relaxation Agent: Add 0.025 M Chromium(III) acetylacetonate (Cr(acac)
).-
Why: Carbon T1 relaxation times in PE are long (seconds). Cr(acac)
reduces T1, allowing faster pulse repetition without saturation, ensuring quantitative integration.
-
-
-
Dissolution:
-
Heat the tube to 130°C in a heating block. Vortex periodically until the solution is homogeneous (approx. 2-4 hours).
-
-
Acquisition:
-
Temp: 125°C (probe temperature).
-
Pulse Sequence: Inverse Gated Decoupling (to suppress NOE enhancement, ensuring peak area is proportional to concentration).
-
Pulse Angle: 90°.
-
Delay (D1):
5 seconds (must be ). -
Scans: 4,000 – 10,000 scans (overnight run typically required).
-
Data Analysis (Randall Method)
Key chemical shifts (relative to TMS):
-
Methine (CH) at branch point: ~38.2 ppm
- -CH2: ~34.6 ppm
- -CH2: ~27.3 ppm
The triad distributions (EEE, EOE, OOO, etc.) are calculated from the integral intensities. The average chain run length and reactivity ratios (
Part 3: Chemical Composition Distribution – CEF vs. TREF
While NMR looks at the average microstructure, fractionation techniques analyze the heterogeneity.
Comparison: TREF (The Old Standard) vs. CEF (The Modern Alternative)
Temperature Rising Elution Fractionation (TREF) separates chains based on crystallizability (which inversely correlates with octene content). However, TREF suffers from "co-crystallization" effects and poor resolution for high-octene (amorphous) fractions.
Crystallization Elution Fractionation (CEF) improves upon TREF by adding a dynamic crystallization flow, minimizing co-crystallization and significantly increasing resolution.
| Feature | TREF (Traditional) | CEF (Advanced) |
| Mechanism | Static crystallization on support | Dynamic crystallization under flow |
| Analysis Time | 24 - 48 hours | < 8 hours |
| Resolution | Low for amorphous (<30°C) fractions | High resolution across full range |
| Solvent Usage | High (continuous pumping) | Low (micro-scale flow) |
| Data Output | Weight fraction vs. Elution Temp | Weight fraction vs. Elution Temp (Sharper Peaks) |
Experimental Protocol: CEF Analysis
Objective: Determine the inter-chain comonomer distribution.
-
Sample Prep: Dissolve 4 mg/mL E-O copolymer in ODCB (stabilized with BHT) at 160°C for 60 mins.
-
Crystallization Step (The Critical Differentiator):
-
Pump sample into the column while decreasing temperature from 110°C to 35°C at a rate of 3°C/min.
-
Why: The flow prevents the formation of large, entangled spherulites, allowing chains to deposit strictly according to their crystallizability.
-
-
Elution Step:
-
Ramp temperature from 35°C to 140°C at 3°C/min while pumping solvent.
-
Monitor concentration using an IR detector (IR4 or IR5).
-
-
Interpretation:
-
Peak at >95°C: High density, low octene fraction.
-
Peak at 60-80°C: Linear Low Density fraction.
-
Peak at <35°C: Purge fraction (Soluble), high octene/amorphous rubber.
-
Part 4: Rapid Screening – HT-GPC-IR
High-Temperature Gel Permeation Chromatography coupled with IR detection (GPC-IR) is the industry workhorse for correlating molecular weight (MW) with branching.
-
The Detector: Uses a filter-based IR detector (e.g., Polymer Char IR5). One filter measures total C-H (concentration), another measures methyl deformation (CH3).[1]
-
The Output: A plot of
vs. . -
Insight: In ZN copolymers, you will often see a "downward" slope (high branching in low MW chains). In Metallocene, the branching is flat (uniform across MW).
Part 5: Comparative Summary
The following table summarizes the performance of each alternative for characterizing E-O microstructure.
| Metric | CEF | HT-GPC-IR | |
| Primary Output | Absolute Comonomer % & Sequence (Triads) | Chemical Composition Distribution (Heterogeneity) | Branching vs. Molecular Weight |
| Precision | High (Absolute) | High (Relative separation) | Medium (Dependent on calibration) |
| Analysis Time | 12 - 24 Hours | 4 - 8 Hours | 45 Minutes |
| Sample Size | ~200 mg | ~4 mg | ~4 mg |
| Limit of Detection | ~0.1 branch/1000C | N/A (Separation technique) | ~1 branch/1000C |
| Best For... | Catalyst benchmarking, patent validation | Identifying blends, analyzing ZN vs. Metallocene | QC, Process control, Property prediction |
Workflow Visualization: CEF vs. TREF Mechanism
This diagram highlights why CEF offers superior resolution for E-O copolymers.
Figure 2: Mechanistic difference between TREF and CEF. CEF's flow during crystallization prevents co-crystallization, yielding sharper resolution.
References
-
Randall, J. C. (1977). "A Review of High Resolution Liquid 13Carbon Nuclear Magnetic Resonance Characterizations of Ethylene-Based Polymers". Journal of Macromolecular Science, Part C.
-
Monrabal, B. (2011). "Crystallization Elution Fractionation. A New Separation Process for Polyolefin Resins". Macromolecular Symposia.
-
Polymer Char. (n.d.). "Introduction to CEF: Crystallization Elution Fractionation". Polymer Char Technical Notes.
-
Ortín, A., et al. (2007). "Characterization of Chemical Composition Distribution in Polyolefins by CEF". The Dow Chemical Company / Polymer Char Joint Study.
-
ASTM D5017-19. "Standard Test Method for Determination of Linear Low Density Polyethylene (LLDPE) Composition by Carbon-13 Nuclear Magnetic Resonance". ASTM International.
Sources
Comparative Thermal Profiling of 1-Octene Copolymers: Performance Metrics vs. C4/C6 Analogues
Executive Summary & Mechanistic Basis
In the hierarchy of Linear Low-Density Polyethylenes (LLDPE), 1-octene (C8) copolymers represent the premium tier of performance, distinct from their 1-butene (C4) and 1-hexene (C6) counterparts. For researchers and drug delivery system developers, the choice of comonomer is not merely about density reduction; it is a structural decision that dictates the thermal processability window , sterilization compatibility , and extractables profile .
The Comonomer Effect: Why Length Matters
The fundamental difference lies in the length of the short-chain branching (SCB).
-
1-Butene (C4): Short branches (ethyl groups) effectively disrupt crystallization but offer limited inter-lamellar entanglement.
-
This compound (C8): Long branches (hexyl groups) provide a dual mechanism:
-
Lattice Disruption: They aggressively lower crystallinity, improving optical clarity and impact resistance.
-
Tie Molecule Formation: The longer branches facilitate "tie molecules"—chains that bridge adjacent crystalline lamellae through the amorphous region. This is the critical factor for Environmental Stress Crack Resistance (ESCR) and toughness at low temperatures.
-
Visualization: The Structure-Property Cascade
The following diagram illustrates the causal link between comonomer selection and thermal/mechanical output.
Figure 1: Causal pathway from comonomer selection to thermal and mechanical performance.[1] Note the critical role of Tie Molecules in C8 systems.
Comparative Thermal Metrics
The following data synthesizes performance characteristics of Ziegler-Natta (ZN) and Metallocene (m) catalyzed LLDPEs. Note that Metallocene C8-LLDPE (m-LLDPE) typically exhibits a narrower Molecular Weight Distribution (MWD) and more uniform Comonomer Distribution (CD) than ZN variants, resulting in sharper melting peaks and lower extractables.
Table 1: Thermal & Physical Property Comparison
| Property | C4-LLDPE (Butene) | C6-LLDPE (Hexene) | C8-LLDPE (Octene) | Metallocene C8-LLDPE |
| Primary Application | General Packaging, Trash Bags | Heavy Duty Sacks, Geomembranes | High-Performance Film, Medical | Medical Tubing, Sealants |
| Density Range (g/cm³) | 0.918 – 0.935 | 0.918 – 0.940 | 0.915 – 0.940 | 0.860 – 0.925 (Plastomers) |
| Melting Point ( | 120 – 125°C | 122 – 127°C | 123 – 128°C | 60 – 120°C (Tunable) |
| Crystallization Temp ( | 105 – 110°C | 108 – 113°C | 110 – 115°C | 45 – 105°C |
| DSC Melting Peak Shape | Broad / Multiple Peaks | Broad | Distinct / Shoulder | Sharp / Single Peak |
| Tie Molecule Density | Low | Medium | High | Very High |
| ESCR (hrs) | < 50 | 500 - 1000 | > 1000 | > 1500 |
Key Insight: While the peak melting temperature (
Experimental Protocols: Thermal Analysis
To validate the presence of this compound comonomers and assess the polymer's suitability for medical applications (e.g., autoclaving), a rigorous thermal analysis protocol is required.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine
-
Sample Prep: Cut a 5–10 mg sample from the core of the pellet or film. Encapsulate in a T-zero aluminum pan.
-
Atmosphere: Nitrogen purge at 50 mL/min to prevent oxidative degradation.
-
Cycle 1 (Thermal History Erasure):
-
Equilibrate at -40°C.
-
Ramp 10°C/min to 180°C.
-
Rationale: This melts existing crystals formed during processing/extrusion.
-
-
Cooling (Crystallization Analysis):
-
Isothermal hold for 5 min at 180°C.
-
Ramp 10°C/min down to -40°C.
-
Data Point: Record Peak Crystallization Temperature (
).[2]
-
-
Cycle 2 (Melting Analysis):
-
Ramp 10°C/min to 180°C.
-
Data Point: Record Peak Melting Temperature (
) and Enthalpy of Fusion ( ).
-
-
Calculation:
Where for 100% crystalline PE is 293 J/g [5].
Protocol B: Successive Self-Nucleation and Annealing (SSA)
Objective: Map the Short Chain Branching (SCB) distribution.
-
Method: Instead of a standard cool, the sample undergoes a "step-crystallization" process (e.g., cool to 120°C, hold, cool to 115°C, hold, etc.).
-
Result: The subsequent heating scan reveals multiple melting peaks.
-
Interpretation: In C8-LLDPE, peaks at lower temperatures correspond to highly branched (amorphous-rich) fractions, while high-temperature peaks represent linear (crystallizable) segments. This "fingerprint" distinguishes ZN-C8 (broad distribution) from m-C8 (narrow distribution) [4].
Visualization: The DSC Workflow
Figure 2: Standard DSC Heat-Cool-Heat protocol for accurate polymer characterization.
Suitability for Drug Development & Medical Devices[6]
For the "drug development" audience, the thermal profile of C8-LLDPE dictates its utility in primary packaging (IV bags, blister packs) and delivery devices.
Sterilization Compatibility
-
Autoclave (Steam): Requires a material to withstand 121°C without deformation.
-
Analysis: Standard C4-LLDPE often softens/deforms at this temperature. C8-LLDPE (density > 0.920 g/cm³) maintains structural integrity due to higher lamellar thickness and tie-molecule density [6].
-
-
Gamma Irradiation:
-
Analysis: C8 copolymers exhibit superior resistance to cross-linking and chain scission compared to Polypropylene (PP), preventing brittleness after sterilization.
-
Extractables & Leachables (E&L)
Thermal stability correlates with E&L profiles.
-
Thermogravimetric Analysis (TGA): Run TGA in air to determine the Oxidation Onset Temperature (OOT).
-
Relevance: m-C8-LLDPE grades, due to single-site catalysis, lack the low-molecular-weight "waxy" fractions found in ZN-LLDPE. These waxy fractions are the primary source of leachables that can migrate into drug formulations during heat stress [2].
References
-
Comparison of 1-hexene and 1-butene LLDPE. ResearchGate. Retrieved from
-
Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? W.R. Grace. Retrieved from
-
1-hexenes & 1-octenes Industrial Catalysis for Polymerization. Chemistry Research Journal. Retrieved from
-
Linear Low Density Polyethylene Thermal Fractionation by DSC. ResearchGate. Retrieved from
-
Characterization of Polyethylene Materials by Thermal Analysis. Shimadzu Application News. Retrieved from
-
Why LDPE Medical Grade is the Material of Choice. AVH Polychem. Retrieved from
Sources
Safety Operating Guide
Navigating the Handling of 1-Octene: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
In the dynamic environment of research and development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 1-Octene, a common building block in organic synthesis. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize our products effectively but also to ensure a safe and compliant laboratory environment. This document moves beyond a simple checklist, delving into the rationale behind each safety recommendation to foster a deep understanding of chemical hygiene.
Understanding the Hazard Profile of this compound
This compound (CAS No. 111-66-0) is a colorless, highly flammable liquid with a gasoline-like odor.[1][2] Its primary hazards stem from its flammability and potential health effects upon exposure. Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source, leading to flashback.[2][3]
Key Hazards:
-
Flammability: Highly flammable liquid and vapor.[3][4][5][6] It is easily ignited by heat, sparks, or flames.[2]
-
Aspiration Hazard: May be fatal if swallowed and enters the airways.[3][4][5][6]
-
Skin and Eye Irritation: Can cause mild skin and eye irritation.[1][7][8] Prolonged or repeated contact may cause skin dryness or cracking.[6]
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory tract irritation, dizziness, and nausea.[7][8]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[3][4][5][6][7]
Understanding these hazards is the foundational step in implementing effective safety protocols. The choice of Personal Protective Equipment (PPE) and handling procedures are direct responses to these intrinsic properties of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to ensure personal safety when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | ANSI Z87.1 compliant. A face shield must be worn over goggles.[9] | Protects against splashes of this compound, which can cause eye irritation.[1][7][8] The face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-Resistant Gloves | Neoprene or nitrile rubber gloves.[7][9] Check the manufacturer's chemical resistance guide. | Prevents skin contact, which can cause mild irritation and potential absorption.[7][8] |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex® or equivalent. | Protects against splashes and minimizes the risk of clothing ignition due to the highly flammable nature of this compound. |
| Respiratory Protection | Air-Purifying Respirator with Organic Vapor Cartridges | NIOSH-certified organic vapor (black cartridge) respirator.[7] | Required when handling this compound outside of a certified chemical fume hood or in poorly ventilated areas to prevent inhalation of vapors.[7][8] |
Causality in PPE Selection: The flammability of this compound dictates the necessity of a flame-resistant lab coat. Its irritant properties and the potential for splashes are the primary drivers for requiring chemical splash goggles and a face shield. The volatility and inhalation hazard of this compound necessitate the use of a respirator with organic vapor cartridges in specific situations. The choice of neoprene or nitrile gloves is based on their proven resistance to aliphatic hydrocarbons like this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing exposure risk and preventing accidents.
Step 1: Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Ignition Source Control: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces.[2][5] Use only non-sparking tools.[5][10]
-
Grounding: Ensure all equipment is electrically grounded before beginning transfer operations to prevent static discharge.[2][3][5]
-
Emergency Equipment: Confirm that an emergency eye wash fountain and safety shower are readily accessible in the immediate vicinity of the handling area.[7]
Step 2: Donning PPE
-
Follow the PPE selection guide in Section 2. Ensure all PPE is in good condition and fits properly.
Step 3: Chemical Handling
-
Dispensing: When transferring this compound, pour slowly and carefully to avoid splashing.
-
Container Management: Keep containers tightly closed when not in use to minimize vapor release.[5][10]
Step 4: Doffing PPE
-
Remove PPE in a designated area, taking care to avoid self-contamination.
-
Remove gloves using the proper technique to avoid touching the outer surface.
-
Wash hands thoroughly with soap and water after handling this compound.[6]
Spill Response and Disposal Plan
Even with meticulous planning, accidental spills can occur. A well-defined spill response plan is crucial for a swift and safe resolution.
For Small Spills (less than 100 mL) within a Chemical Fume Hood:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: Use a non-combustible absorbent material such as sand, earth, or vermiculite to dike and absorb the spill.[2][3] Start from the outside of the spill and work inwards.[11]
-
Cleanup: Using non-sparking tools, carefully scoop the absorbent material into a designated, labeled waste container.[2][10][12]
-
Decontamination: Wipe down the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of the contaminated absorbent material and cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.[6][10]
For Large Spills (greater than 100 mL) or Spills Outside of a Fume Hood:
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Notify your institution's environmental health and safety (EHS) office and emergency services.
-
SECURE: Close the doors to the affected area to contain the vapors.[12]
-
DO NOT ATTEMPT TO CLEAN THE SPILL YOURSELF. Await the arrival of trained emergency responders.
Disposal of Unused this compound:
-
Unused or waste this compound must be disposed of as hazardous waste.[6]
-
Collect waste in a properly labeled, sealed container.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the safety workflow, the following diagram illustrates the decision-making process and necessary actions when handling this compound.
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 111-66-0 | [1] |
| Molecular Weight | 112.22 g/mol | [1] |
| Boiling Point | 121.3°C (250.3°F) | [1] |
| Flash Point | 21°C (70°F) | [1] |
| Lower Explosive Limit (LEL) | 0.9% | [1] |
| Specific Gravity | 0.715 at 20°C | [1] |
| NFPA 704 Diamond | Health: 1, Flammability: 3, Instability: 0 | [1] |
This guide is intended to be a comprehensive resource for the safe handling of this compound. However, it is not a substitute for institutional training and a thorough review of the full Safety Data Sheet (SDS) for this compound. Always prioritize safety and consult with your EHS department if you have any questions or concerns.
References
-
Gelest, Inc. (2016). This compound Safety Data Sheet. Retrieved from [Link]
-
GazFinder. (n.d.). Gas detectors and respiratory protection equipments C8H16 (this compound), CAS number 111-66-0. Retrieved from [Link]
-
Sasol. (2025). This compound Safety Data Sheet. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2022). Safety Data Sheet: this compound. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Octane. Retrieved from [Link]
-
The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove | GV Health - Life.Protected. YouTube. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
University of British Columbia. (n.d.). Spill Clean up Procedure. Safety & Risk Services. Retrieved from [Link]
-
The Center for Construction Research and Training. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards. CPWR. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
Sources
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. sasoltechdata.com [sasoltechdata.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemos.de [chemos.de]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. gelest.com [gelest.com]
- 8. Gas detectors and respiratory protection equipments C8H16 (this compound), CAS number 111-66-0 [en.gazfinder.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 12. ccny.cuny.edu [ccny.cuny.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
